3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLUGPIETVTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, a valuable synthetic intermediate. The N-aryl oxazolidinone motif is a privileged structure in medicinal chemistry, most notably recognized in the antibiotic Linezolid.[1][2] This document details established synthetic methodologies, focusing on modern cross-coupling strategies, and presents a robust, step-by-step protocol. Furthermore, it outlines a complete workflow for the structural elucidation and purity confirmation of the target compound using contemporary spectroscopic techniques. This guide is designed to equip researchers with both the theoretical understanding and the practical insights required for the successful preparation and validation of this key building block.
Introduction: The Strategic Importance of the N-Aryl Oxazolidinone Scaffold
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, primarily due to its role as a potent antibacterial pharmacophore.[3] The market approval of Linezolid, the first clinically used oxazolidinone antibiotic, catalyzed extensive research into this class of compounds, targeting a wide range of pathologies.[2][4] The molecule this compound serves as a versatile intermediate. The benzaldehyde functional group offers a reactive handle for a multitude of subsequent chemical transformations, such as reductive amination, Wittig reactions, or oxidation, enabling the synthesis of diverse and complex molecular architectures.
This guide provides an in-depth examination of the synthesis of this intermediate, moving beyond a simple recitation of steps to explain the underlying principles that govern the choice of reagents and conditions. We will then establish a self-validating protocol for its complete analytical characterization.
Synthetic Strategies: Forming the Critical C-N Bond
The central challenge in synthesizing this compound is the formation of the bond between the nitrogen atom of the oxazolidinone ring and the aromatic ring of benzaldehyde. Historically, this was achieved under harsh conditions, but modern organometallic catalysis has revolutionized this transformation. Two primary, highly effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[5][6] In this context, it involves the coupling of an aryl halide (e.g., 3-bromobenzaldehyde) with 2-oxazolidinone.
-
Mechanism: The reaction generally proceeds via a Cu(I) species which undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the deprotonated oxazolidinone to form the desired C-N bond.[6]
-
Causality Behind Experimental Choices:
-
Catalyst: Traditionally, stoichiometric amounts of copper powder were used. Modern protocols employ catalytic amounts of soluble copper(I) salts (e.g., CuI), often enhanced by ligands.[5][7]
-
Conditions: A significant drawback of the classic Ullmann reaction is the requirement for high temperatures (often >180 °C) and polar, high-boiling solvents like DMF or NMP, which can limit functional group tolerance and complicate purification.[5]
-
Base: A strong base is required to deprotonate the oxazolidinone, forming the nucleophilic amide.
-
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its mild conditions and broad substrate scope.[8][9][10]
-
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the deprotonated oxazolidinone, followed by reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][10]
-
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos, BINAP) are often employed to facilitate the reductive elimination step, which is typically rate-limiting.[8][11]
-
Conditions: Reactions are often run at significantly lower temperatures (80-110 °C) in solvents like toluene or dioxane.[9]
-
Base: A moderately strong, non-nucleophilic base is used, such as NaOt-Bu, K₂CO₃, or Cs₂CO₃, to deprotonate the oxazolidinone without interfering with the catalyst or substrates.[10]
-
Caption: Experimental workflow for the synthesis.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-oxazolidinone (1.0 g, 11.5 mmol, 1.2 eq.), sodium tert-butoxide (1.38 g, 14.4 mmol, 1.5 eq.), palladium(II) acetate (43 mg, 0.19 mmol, 2 mol%), and XPhos (181 mg, 0.38 mmol, 4 mol%).
-
Causality: Using a slight excess of the oxazolidinone ensures complete consumption of the more valuable aryl bromide. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this coupling. The Pd/ligand ratio is optimized for catalytic efficiency.
-
-
Addition of Reagents:
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under a positive flow of inert gas, add anhydrous toluene (40 mL), followed by 3-bromobenzaldehyde (1.78 g, 9.6 mmol, 1.0 eq.).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously for 18 hours. The mixture will typically turn dark brown.
-
Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a lower Rf than 3-bromobenzaldehyde.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts (base, byproducts) and any remaining polar starting materials.
-
-
Purification:
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a white to pale yellow solid.
-
Comprehensive Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural proof.
Caption: Analytical workflow for structural validation.
Expected Analytical Data
The following table summarizes the expected data from the primary characterization techniques.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0 (s, 1H, -CH O) |
| (400 MHz, CDCl₃) | ~7.9-8.1 (m, 2H, Ar-H ) | |
| ~7.5-7.7 (m, 2H, Ar-H ) | ||
| ~4.5 (t, 2H, -OCH ₂-) | ||
| ~4.1 (t, 2H, -NCH ₂-) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | ~191.5 (-C HO) |
| (100 MHz, CDCl₃) | ~155.0 (NC =O) | |
| ~138.0, 137.0, 130.0, 129.5, 125.0, 122.0 (Ar-C ) | ||
| ~62.0 (-OC H₂-) | ||
| ~45.0 (-NC H₂-) | ||
| FT-IR | Wavenumber (ν, cm⁻¹) | ~1755 (strong, C=O stretch, oxazolidinone) |
| (ATR) | ~1700 (strong, C=O stretch, aldehyde) [12] | |
| ~3100-3000 (weak, C-H stretch, aromatic) | ||
| ~1600, 1580 (medium, C=C stretch, aromatic) | ||
| Mass Spec. | m/z | 191.06 [M]⁺ |
| (EI) | 190.05 [M-H]⁺ | |
| 162.06 [M-CHO]⁺ | ||
| 104.04 [M-Oxazolidinone ring fragment]⁺ |
Interpretation of Spectroscopic Data
-
¹H NMR: The most diagnostic signal is the aldehyde proton, which appears as a singlet far downfield around 10.0 ppm due to the deshielding effect of the carbonyl group. [13]The aromatic region will show complex multiplets corresponding to the four protons on the substituted benzene ring. Two distinct triplets around 4.5 and 4.1 ppm, each integrating to 2H, are characteristic of the methylene groups of the oxazolidinone ring.
-
FT-IR: The infrared spectrum provides clear evidence of the two different carbonyl groups. The cyclic carbamate (oxazolidinone) C=O stretch appears at a higher frequency (~1755 cm⁻¹) than the aldehyde C=O stretch (~1700 cm⁻¹), a distinction that is crucial for confirming the presence of both functionalities. [12][14]* Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₀H₉NO₃) by providing an exact mass for the molecular ion [M]⁺. The fragmentation pattern will likely show the loss of a hydrogen radical to give the [M-H]⁺ peak and the loss of the formyl radical (-CHO) to give the [M-29]⁺ peak, which are characteristic fragmentation pathways for benzaldehydes. [15]
Conclusion
This guide has detailed a reliable and modern synthetic route to this compound via Buchwald-Hartwig amination, emphasizing the rationale behind the selection of reaction components. The comprehensive characterization workflow presented provides a clear and effective protocol for validating the structure and purity of the final product. By understanding the "why" behind the "how," researchers are better equipped to troubleshoot, adapt, and successfully implement the synthesis of this important building block for applications in drug discovery and development.
References
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis method of linezolid intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. (2019). PubMed. Retrieved from [Link]
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A facile synthesis of the oxazolidinone antibacterial agent linezolid. (2022). ResearchGate. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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METHOD FOR PREPARING LINEZOLID INTERMEDIATE. (2014). European Patent Office. Retrieved from [Link]
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Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. (2017). PubMed. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). ACS Publications. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (n.d.). ACS Publications. Retrieved from [Link]
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3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Benzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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C7H6O C6H5CHO mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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proton 1H NMR spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). ResearchGate. Retrieved from [Link]
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Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved from [Link]
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Spectroscopic Characterization of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde (CAS: 848692-92-2, Molecular Formula: C₁₀H₉NO₃).[1][2][3] As of the time of this writing, publicly available experimental spectra for this specific molecule are limited. Therefore, this document presents a comprehensive set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are informed by the analysis of structurally related compounds and serve as a robust reference for researchers, scientists, and drug development professionals working with this or similar molecular scaffolds.
The structural elucidation of novel chemical entities is paramount in medicinal chemistry and drug discovery. Spectroscopic techniques provide a non-destructive means to confirm the identity, purity, and structure of synthesized compounds. This compound incorporates two key pharmacophores: a benzaldehyde moiety, a versatile precursor in organic synthesis, and an oxazolidinone ring, a privileged structure found in several approved antibacterial agents, most notably linezolid.[4][5] A thorough understanding of its spectroscopic signature is therefore crucial for its synthesis, characterization, and potential applications.
Molecular Structure
The molecular structure of this compound is depicted below. The numbering convention used in this guide for the assignment of NMR signals is also provided.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the methylene protons of the oxazolidinone ring. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-C7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - |
| H-C2 | 7.9 - 8.1 | Singlet (s) or Doublet of doublets (dd) | ~1.5, ~2.0 |
| H-C6 | 7.8 - 8.0 | Doublet of doublets (dd) | ~7.8, ~1.5 |
| H-C4 | 7.6 - 7.8 | Triplet (t) | ~7.8 |
| H-C5 | 7.5 - 7.7 | Doublet of doublets (dd) | ~7.8, ~2.0 |
| H-C4' (Oxazolidinone) | 4.4 - 4.6 | Triplet (t) | ~8.0 |
| H-C5' (Oxazolidinone) | 4.0 - 4.2 | Triplet (t) | ~8.0 |
Rationale behind the predictions:
-
Aldehydic Proton (H-C7): Aldehydic protons are highly deshielded and typically appear as a singlet in the range of 9-10 ppm.
-
Aromatic Protons (H-C2, H-C4, H-C5, H-C6): The aromatic region will show a complex pattern due to the meta-substitution. H-C2, being ortho to both the aldehyde and the oxazolidinone substituent, is expected to be the most downfield of the aromatic protons. H-C4 and H-C6 will also be downfield due to their positions relative to the electron-withdrawing groups. The coupling constants are typical for ortho and meta coupling in a benzene ring.
-
Oxazolidinone Protons (H-C4', H-C5'): The methylene protons of the oxazolidinone ring are expected to appear as two triplets due to coupling with each other. The protons on C4', adjacent to the oxygen atom, are expected to be slightly more downfield than those on C5', adjacent to the nitrogen atom.[4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (Aldehyde C=O) | 190 - 193 |
| C2' (Oxazolidinone C=O) | 153 - 156 |
| C3 | 138 - 140 |
| C1 | 136 - 138 |
| C4 | 129 - 131 |
| C6 | 128 - 130 |
| C5 | 124 - 126 |
| C2 | 121 - 123 |
| C4' (Oxazolidinone CH₂) | 61 - 63 |
| C5' (Oxazolidinone CH₂) | 45 - 47 |
Rationale behind the predictions:
-
Carbonyl Carbons (C7, C2'): The aldehyde carbonyl carbon (C7) is expected to be the most downfield signal.[6] The amide-like carbonyl of the oxazolidinone ring (C2') will also be significantly downfield.
-
Aromatic Carbons (C1-C6): The substituted aromatic carbons (C1 and C3) will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.
-
Oxazolidinone Carbons (C4', C5'): The methylene carbons of the oxazolidinone ring will be in the aliphatic region, with C4' (adjacent to oxygen) being more downfield than C5' (adjacent to nitrogen).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak (Fermi doublet) |
| Aldehyde C=O Stretch | 1710 - 1690 | Strong |
| Oxazolidinone C=O Stretch | 1780 - 1760 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1400 - 1300 | Medium |
| C-O Stretch | 1250 - 1050 | Strong |
Rationale behind the predictions:
-
The spectrum will be dominated by two strong carbonyl absorption bands: one for the aldehyde and one for the oxazolidinone. The oxazolidinone carbonyl is expected at a higher wavenumber due to ring strain and the electronic effects of the adjacent oxygen and nitrogen atoms.
-
The characteristic, though often weak, Fermi doublet for the aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹.[7][8]
-
Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The molecular weight of C₁₀H₉NO₃ is 191.18 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z | Predicted Fragment Ion |
| 191 | [M]⁺ (Molecular Ion) |
| 190 | [M-H]⁺ |
| 162 | [M-CHO]⁺ |
| 133 | [M-C₂H₂O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
digraph "fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=9];M [label="[C10H9NO3]+•\nm/z = 191", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]+\nm/z = 190"]; M_minus_CHO [label="[M-CHO]+\nm/z = 162"]; Fragment_133 [label="[M-C2H2O2]+\nm/z = 133"]; Fragment_104 [label="[C7H4O]+•\nm/z = 104"]; Fragment_76 [label="[C6H4]+•\nm/z = 76"];
M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_CHO -> Fragment_133 [label="- C2H2O"]; Fragment_133 -> Fragment_104 [label="- HCN"]; Fragment_104 -> Fragment_76 [label="- CO"]; }
Sources
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Chemical properties of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and spectroscopic profile of this compound (CAS No: 848692-92-2). Direct experimental literature on this specific molecule is nascent; therefore, this document synthesizes information from foundational principles of organic chemistry and extensive data on analogous structures, namely substituted benzaldehydes and N-aryloxazolidinones. We present inferred properties, propose robust synthetic methodologies, and predict the compound's reactivity and spectral characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising bifunctional molecule.
Introduction and Molecular Overview
This compound is a unique organic compound that incorporates two highly valuable pharmacophores: a substituted benzaldehyde and an N-aryl-2-oxazolidinone. The benzaldehyde moiety is a cornerstone in synthetic chemistry, serving as a precursor for a vast array of complex molecules through reactions like condensation, oxidation, and nucleophilic addition.[1] The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented in the antibiotic Linezolid, and is known for its metabolic stability and ability to form key hydrogen bond interactions.[2]
The strategic placement of the oxazolidinone group at the meta-position of the benzaldehyde ring creates a molecule with distinct electronic properties and reactivity, making it a compelling building block for drug discovery and materials science. This guide will elucidate these properties through a predictive and deductive framework grounded in established chemical principles.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 848692-92-2 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molecular Weight | 191.18 g/mol | - |
| Canonical SMILES | C1C(N(C(=O)O1)C2=CC(=CC=C2)C=O) | - |
Proposed Synthesis Methodologies
The principal challenge in synthesizing this molecule is the formation of the C-N bond between the benzaldehyde aromatic ring and the nitrogen atom of the oxazolidinone heterocycle. Based on modern synthetic methods, palladium-catalyzed cross-coupling reactions represent the most efficient and versatile approach.[4][5]
Primary Synthetic Route: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This approach would involve the cross-coupling of 2-oxazolidinone with a halogenated benzaldehyde, such as 3-bromobenzaldehyde. The use of specialized phosphine ligands is crucial for achieving high yields and functional group tolerance.[4]
-
Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 eq), 2-oxazolidinone (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq) as the base.
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) and a suitable phosphine ligand, such as Xantphos (0.04 eq).
-
Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the addition of a dry, degassed solvent like toluene.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target compound.
Caption: Proposed workflow for the synthesis of the title compound.
Predicted Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay between its two core functional groups. The electronic nature of the N-oxazolidinone substituent is key to understanding the molecule's behavior.
Electronic Effects of the Substituent
The nitrogen atom of the oxazolidinone ring is directly bonded to a carbonyl group. The strong electron-withdrawing nature of the carbonyl delocalizes the nitrogen's lone pair, significantly reducing its ability to donate electron density into the benzene ring. Consequently, the 2-oxo-1,3-oxazolidin-3-yl group is predicted to function as a moderate electron-withdrawing group (EWG) . This has two primary effects:
-
Activation of the Aldehyde: The EWG increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.[6][7]
-
Deactivation of the Aromatic Ring: The substituent deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.
Reactivity of the Aldehyde Group
Given its activated nature, the aldehyde group is expected to readily participate in a variety of classical transformations.
-
Nucleophilic Addition Reactions: The compound should exhibit enhanced reactivity in reactions like Grignard additions, cyanohydrin formation, and acetal formation compared to unsubstituted benzaldehyde.[1]
-
Condensation Reactions: In base-catalyzed reactions like the Knoevenagel or Aldol condensations, the increased electrophilicity of the aldehyde will lead to faster reaction rates.[6]
-
Wittig Reaction: Benzaldehydes with electron-withdrawing groups show significantly higher reaction rates in the Wittig reaction.[6]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the oxazolidinone ring intact.
| Reaction | Expected Reactivity Relative to Benzaldehyde | Rationale |
| Wittig Reaction | Higher | EWG increases carbonyl electrophilicity.[6] |
| Aldol Condensation | Higher | EWG enhances susceptibility to nucleophilic attack.[6] |
| Cannizzaro Reaction | Higher | EWG facilitates the initial hydroxide attack.[6] |
| Oxidation | Dependent on Oxidant | EWGs can influence the stability of reaction intermediates.[6] |
Stability and Reactivity of the Oxazolidinone Ring
The 2-oxazolidinone ring is a cyclic carbamate, a structure known for its high metabolic and chemical stability compared to acyclic carbamates.[2]
-
Hydrolytic Stability: The ring is generally stable to neutral and mildly acidic or basic conditions. However, under harsh hydrolytic conditions (e.g., strong acid or base with heating), it can undergo ring-opening to yield 3-(2-hydroxyethylamino)benzaldehyde.[8][9]
-
N-Arylation Stability: The N-phenyl bond is robust and not susceptible to cleavage under typical synthetic conditions.
Caption: Predicted sites of chemical reactivity on the molecule.
Predicted Spectroscopic Profile
The structural features of this compound give rise to a predictable and distinct spectroscopic signature. The following predictions are based on established data for substituted benzaldehydes and oxazolidinones.[10][11][12][13]
| Spectroscopy | Feature | Predicted Chemical Shift (δ) / Frequency (ν) | Notes |
| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm (singlet) | Highly deshielded proton, characteristic of aldehydes.[13] |
| Aromatic Protons (Ar-H) | 7.5 - 8.2 ppm (multiplets) | Complex splitting pattern due to meta-substitution. | |
| Oxazolidinone Protons (-N-CH₂-) | 4.1 - 4.5 ppm (triplet) | Protons adjacent to the nitrogen atom. | |
| Oxazolidinone Protons (-O-CH₂-) | 3.8 - 4.2 ppm (triplet) | Protons adjacent to the oxygen atom. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~192 ppm | Typical chemical shift for an aromatic aldehyde carbonyl. |
| Oxazolidinone Carbonyl (C=O) | ~155 ppm | Characteristic of a carbamate carbonyl carbon. | |
| Aromatic Carbons (Ar-C) | 115 - 140 ppm | Six distinct signals are expected. | |
| Oxazolidinone Carbons (-CH₂-) | 45 - 65 ppm | Aliphatic carbons within the heterocyclic ring. | |
| IR Spectroscopy | Aldehyde C=O Stretch | ~1705 cm⁻¹ | Strong, sharp absorption.[14] |
| Oxazolidinone C=O Stretch | ~1750 cm⁻¹ | Strong absorption, typically at a higher frequency than ketones/aldehydes. | |
| Aldehyde C-H Stretch | ~2820 cm⁻¹ and ~2730 cm⁻¹ | Fermi resonance doublet, characteristic of aldehydes.[11] | |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | Medium intensity absorption. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 191.0582 (exact mass) | Expected parent peak in high-resolution mass spectrometry. |
Conclusion and Future Directions
This guide establishes a foundational understanding of this compound by synthesizing data from analogous chemical structures. The molecule is predicted to be a stable, crystalline solid that can be efficiently synthesized via modern cross-coupling techniques. Its key chemical feature is an electron-withdrawing N-oxazolidinone substituent that activates the aldehyde group to a wide range of synthetic transformations while maintaining the integrity of the medicinally important oxazolidinone scaffold.
The combination of these two functional groups in a single, stable molecule makes it a highly attractive building block for the synthesis of novel pharmaceutical agents and functional materials. Future experimental work should focus on validating the proposed synthetic routes, confirming the predicted spectroscopic data, and quantitatively assessing the reactivity of the aldehyde group through kinetic studies.
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PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
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Nyquist, R., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
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ResearchGate. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of Oxazolidinone-Benzaldehyde Conjugates
Foreword
The confluence of established pharmacophores into hybrid molecules represents a compelling strategy in modern medicinal chemistry, aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive technical exploration of conjugates derived from oxazolidinone and benzaldehyde moieties. The oxazolidinone ring, a cornerstone of last-resort antibiotics like linezolid, is known for its unique mechanism of inhibiting bacterial protein synthesis.[1][2] Benzaldehyde and its derivatives, on the other hand, constitute a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] The conjugation of these two scaffolds, often resulting in 5-benzylidene-4-oxazolidinones and related Schiff bases, has yielded a new class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, biological evaluation, and mechanistic underpinnings of these promising conjugates.
Rationale for Conjugation: A Synergy of Pharmacophores
The primary motivation for conjugating oxazolidinones with benzaldehydes lies in the potential for synergistic or additive biological effects. The oxazolidinone core provides a validated antibacterial scaffold, while the benzaldehyde moiety can introduce new biological activities or enhance existing ones.[1][3] This "Trojan horse" strategy can also be a means to overcome existing drug resistance mechanisms.[4] Furthermore, the structural diversity of commercially available benzaldehydes allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of the conjugate's biological profile.[5][6]
Synthesis of Oxazolidinone-Benzaldehyde Conjugates
The synthesis of oxazolidinone-benzaldehyde conjugates, particularly 5-benzylidene-4-oxazolidinones, is most commonly achieved through a Knoevenagel condensation. This reaction involves the condensation of a 4-oxazolidinone with a substituted benzaldehyde in the presence of a base.[7] Another common approach involves the formation of a Schiff base from an amino-functionalized oxazolidinone and a benzaldehyde derivative, which may then be further modified or cyclized.[3][6]
General Experimental Protocol: Knoevenagel Condensation for 5-Benzylidene-4-Oxazolidinone Synthesis
This protocol outlines a general procedure for the synthesis of 5-benzylidene-4-oxazolidinone derivatives.
Materials:
-
Substituted 4-oxazolidinone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium acetate (optional, as catalyst)
Procedure:
-
Dissolve the 4-oxazolidinone and the substituted benzaldehyde in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-benzylidene-4-oxazolidinone derivative.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine, a weak base, is used to deprotonate the active methylene group at the C5 position of the 4-oxazolidinone, facilitating the nucleophilic attack on the carbonyl carbon of the benzaldehyde.
-
Solvent: Ethanol or acetic acid are commonly used as they are good solvents for the reactants and facilitate the reaction at reflux temperatures.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for completion in a reasonable timeframe.
Caption: General workflow for the synthesis of 5-benzylidene-4-oxazolidinone conjugates via Knoevenagel condensation.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Oxazolidinone-benzaldehyde conjugates have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[1] Their mode of action is believed to be twofold: the oxazolidinone moiety inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, while the benzylidene portion may contribute to membrane disruption or other mechanisms.[1][8]
Synergistic Biofilm Eradication
A particularly promising area of research is the ability of these conjugates to act synergistically with conventional antibiotics to eradicate bacterial biofilms.[1][2] Biofilms are notoriously difficult to treat and are a major cause of chronic infections.[2] 5-Benzylidene-4-oxazolidinones have been shown to both inhibit biofilm formation and disperse pre-formed biofilms of Staphylococcus aureus.[1][9]
Table 1: Synergistic Biofilm Eradication by a 5-Benzylidene-4-Oxazolidinone (Compound 24) in Combination with Common Antibiotics against S. aureus Biofilms.[10]
| Antibiotic (at 10x MIC) | Log Reduction in Viable Bacteria (CFU/mL) - Antibiotic Alone | Log Reduction in Viable Bacteria (CFU/mL) - Antibiotic + Compound 24 (40 µM) |
| Vancomycin | < 2 | > 2 |
| Ciprofloxacin | < 2 | > 2 |
| Gentamicin | < 2 | > 2 |
| Tobramycin | < 2 | > 2 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (oxazolidinone-benzaldehyde conjugates) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., linezolid, vancomycin)
-
Negative control (broth with solvent)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial twofold dilutions of the test compounds and control antibiotic in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, ensuring reproducibility.
-
Standardized Inoculum: A specific bacterial density is crucial for consistent and comparable MIC results.
-
Serial Dilutions: This method allows for the precise determination of the minimum concentration required for inhibition.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Recent studies have highlighted the potential of oxazolidinone-benzaldehyde conjugates, particularly 5-benzylidene-4-oxazolidinones, as anticancer agents.[11] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, often through the induction of apoptosis (programmed cell death).[11]
Mechanistic Insights into Anticancer Action
The anticancer mechanism of these conjugates is multifaceted and appears to involve the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[11] Some derivatives have been shown to arrest the cell cycle at different phases, leading to the inhibition of cancer cell proliferation.
Caption: Plausible signaling pathway for the anticancer activity of 5-benzylidene-4-oxazolidinone conjugates.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 24-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Causality Behind Experimental Choices:
-
MTT Reagent: MTT is reduced to purple formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization Solution: This is necessary to dissolve the water-insoluble formazan crystals before absorbance can be measured.
-
IC50 Value: This is a standard measure of the potency of a cytotoxic compound.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Cancer Cell Line.[11]
| Compound | IC50 (µg/mL) |
| 1 | 25 |
| 2 | 80 |
| 3 | 33 |
| 4 | 40 |
| 8 | 38 |
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazolidinone-benzaldehyde conjugates is highly dependent on the nature and position of substituents on both the oxazolidinone and the benzaldehyde rings.[5][12]
-
Substituents on the Benzylidene Moiety: Electron-withdrawing groups on the benzylidene ring have been shown to be important for antibiofilm potency.[9]
-
The Oxazolidinone Core: The integrity of the 4-oxazolidinone core is crucial for biological activity.[9]
-
Modifications at the C5 Position: The conversion of the 5-substituent on the oxazolidinone ring significantly affects antibacterial activity.[5] For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[5]
Future Perspectives and Conclusion
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Frohock, B., Gilbertie, J. M., Daiker, J. C., Schnabel, L. V., & Pierce, J. (2019). 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus Aureus Biofilms. ChemRxiv. [Link]
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Frohock, B. H., Gilbertie, J. M., Daiker, J. C., Schnabel, L. V., & Pierce, J. G. (2019). 5-Benzylidene-4-Oxazolidinones are Synergistic with Antibiotics for the Treatment of Staphylococcus aureus Biofilms. ChemRxiv. [Link]
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Kar, S., & Arslan, M. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788–1796. [Link]
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Frohock, B. H., & Pierce, J. G. (2017). 5-Benzylidene-4-oxazolidinones potently inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus. Chemical Communications, 53(56), 7936-7939. [Link]
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Lesyk, R. (2020). Plausible mechanisms of the anticancer effect of 5-ene-4-thiazolidinones. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
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Fravel, B. W., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 70(10), 1644-1646. [Link]
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Szymański, P., et al. (2015). Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. Bioorganic & Medicinal Chemistry Letters, 25(3), 485-489. [Link]
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Li, X., et al. (2022). The synthesis and antibacterial activity evaluation of oxazolidinone-deferasirox conjugates. Chinese Chemical Letters, 33(12), 5121-5123. [Link]
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Whitepaper: In Silico ADMET Profiling of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde for Accelerated Drug Discovery
Abstract: The imperative to "fail early, fail cheap" has positioned predictive, in silico analysis as a cornerstone of modern drug discovery.[1] This guide provides an in-depth computational evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. By leveraging a suite of validated machine learning and quantitative structure-activity relationship (QSAR) models, we construct a comprehensive pharmacokinetic and toxicological profile of this molecule. This document serves as a practical blueprint for researchers, illustrating how early-stage computational screening can identify potential liabilities, guide medicinal chemistry efforts, and strategically de-risk drug development pipelines before significant resource investment.
The Strategic Imperative of Predictive ADMET
In drug development, poor pharmacokinetics (39%) and animal toxicity (11%) have historically been major sources of compound attrition.[2] The high cost and time associated with bringing a therapeutic to market necessitate robust, early-stage screening methodologies to identify and mitigate these risks.[1] In silico ADMET modeling has emerged as an indispensable tool, offering a cost-effective and high-throughput alternative to traditional experimental procedures in the initial phases of discovery.[1][3] These computational approaches utilize a compound's chemical structure to predict its behavior in a biological system, enabling scientists to prioritize candidates with the highest probability of success and guide the optimization of lead compounds.[4][5]
This guide focuses on This compound (CAS: 848692-92-2), a molecule featuring two key pharmacologically relevant scaffolds:
-
Oxazolidinone: A five-membered heterocyclic ring that is the core pharmacophore of FDA-approved antibiotics like Linezolid and Tedizolid.[6][7] This class is a subject of extensive research for its broad therapeutic potential.[7][8]
-
Benzaldehyde: An aromatic aldehyde. While a common building block, its derivatives can exhibit a range of biological activities and toxicities that warrant careful evaluation.[9][10]
By dissecting its predicted ADMET profile, we aim to provide actionable insights into the potential drug-likeness and developmental challenges of this specific molecule and, by extension, its structural analogues.
The Computational Workflow: A Self-Validating Approach
Our analysis employs a multi-platform strategy to ensure a robust and cross-validated predictive profile. The rationale is that consensus findings from multiple algorithms, often built on different training datasets and machine learning architectures, lend higher confidence to the predictions.
The workflow is visualized below. It begins with the canonical chemical structure and proceeds through a tiered analysis of its physicochemical, pharmacokinetic, and toxicological properties using established, publicly accessible web servers.
Caption: In Silico ADMET Prediction Workflow.
Foundational Physicochemical Properties
The ADMET profile of a compound is fundamentally governed by its physicochemical properties. These descriptors, calculated from the 2D structure, provide the first clues to its potential behavior. We utilized the SwissADME server for this initial analysis.
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C10H9NO3 | Provides the elemental composition. |
| Molecular Weight | 191.18 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |
| LogP (iLOGP) | 1.17 | Indicates moderate lipophilicity. This value suggests a good balance between aqueous solubility and permeability across lipid membranes, crucial for oral absorption. |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | A TPSA < 140 Ų is generally associated with good cell permeability. The predicted value strongly suggests efficient membrane transit, including potential for BBB penetration. |
| H-Bond Acceptors | 3 | Within the typical range for drug-likeness (<10). |
| H-Bond Donors | 0 | Within the typical range for drug-likeness (<5). |
| Rotatable Bonds | 2 | Low conformational flexibility (<10), which can be favorable for binding affinity and bioavailability. |
| Water Solubility (ESOL) | LogS = -1.91 | Predicted to be "Soluble," corresponding to approximately 1.5 mg/mL. Adequate solubility is critical for absorption and formulation. |
Drug-Likeness Assessment: The molecule shows zero violations of established drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge), indicating a favorable starting point from a medicinal chemistry perspective.
Predicted ADMET Profile
This section details the core pharmacokinetic and toxicological predictions synthesized from multiple platforms (SwissADME, admetSAR 2.0) to provide a comprehensive outlook.
A: Absorption
Effective absorption is the first critical step for oral drug efficacy. Our analysis focuses on gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) penetration.
| Parameter | Platform | Prediction | Confidence/Probability | Rationale & Implication |
| GI Absorption | SwissADME | High | N/A | The combination of low molecular weight, moderate lipophilicity (LogP), and optimal TPSA strongly supports a high degree of passive absorption from the gut. |
| BBB Permeant | SwissADME | Yes | N/A | The TPSA of 55.56 Ų is well below the typical cutoff of ~90 Ų for CNS-active drugs, suggesting the molecule can cross the BBB. This is a key consideration depending on the intended therapeutic target (desirable for CNS targets, a liability for peripheral targets). |
| BBB Permeant | admetSAR | + | 0.88 | High probability prediction corroborates the SwissADME forecast. |
| P-gp Substrate | SwissADME | No | N/A | Not being a substrate for the P-glycoprotein efflux pump is highly favorable, as it reduces the risk of being actively removed from target tissues (like the brain) and from intestinal cells during absorption. |
D: Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.
| Parameter | Platform | Prediction | Value | Rationale & Implication |
| Plasma Protein Binding (PPB) | admetSAR | + | 94.6% | High binding to plasma proteins (like albumin) is predicted. This means a smaller fraction of the drug is free to exert its pharmacological effect and can lead to a longer half-life. This is a critical parameter to confirm in vitro. |
| Volume of Distribution (VDss) | admetSAR | Low | 0.43 L/kg | A low VDss suggests the drug is primarily confined to the bloodstream and extracellular fluid rather than distributing extensively into tissues. This is consistent with the high predicted plasma protein binding. |
M: Metabolism
Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is crucial for drug clearance and can be a major source of drug-drug interactions (DDIs).
| Parameter | Platform | Prediction | Implication |
| CYP1A2 Inhibitor | SwissADME | No | Low risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline). |
| CYP2C9 Inhibitor | SwissADME | Yes | Potential Liability. Risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). This is a significant flag requiring experimental validation. |
| CYP2C19 Inhibitor | SwissADME | No | Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole). |
| CYP2D6 Inhibitor | SwissADME | No | Low risk of DDIs with CYP2D6 substrates (e.g., codeine, metoprolol). |
| CYP3A4 Inhibitor | SwissADME | No | Low risk of DDIs with the most common metabolic pathway for drugs. |
| CYP2D6 Substrate | admetSAR | Non-substrate | The molecule is not predicted to be cleared by CYP2D6. |
| CYP3A4 Substrate | admetSAR | Non-substrate | The molecule is not predicted to be cleared by CYP3A4. |
Metabolic Hotspots: The benzaldehyde ring is the most likely site of initial metabolism, likely via oxidation of the aldehyde group to a carboxylic acid by aldehyde oxidase or other enzymes, a common metabolic fate for benzaldehydes.[10]
E: Excretion
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys.
| Parameter | Platform | Prediction | Value | Rationale & Implication |
| Renal Organic Cation Transporter (OCT2) Substrate | admetSAR | Non-substrate | 0.68 (Prob.) | Low likelihood of being actively secreted by this major renal transporter. Clearance is more likely to be dependent on metabolism and passive glomerular filtration. |
T: Toxicity
Early identification of toxicity is paramount. Our screen covers key endpoints known to cause compound failure.
| Parameter | Platform | Prediction | Confidence/Probability | Rationale & Implication |
| hERG I Inhibition | admetSAR | Inhibitor | 0.61 (Prob.) | Potential Liability. Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmias. While the probability is moderate, this is a critical flag that must be prioritized for experimental follow-up with a patch-clamp assay. |
| Ames Mutagenicity | admetSAR | Non-toxic | 0.81 (Prob.) | Low risk of being mutagenic, a crucial indicator of carcinogenic potential. |
| Hepatotoxicity (H-HT) | admetSAR | Non-toxic | 0.86 (Prob.) | Low risk of causing drug-induced liver injury. |
| Carcinogenicity | admetSAR | Non-carcinogen | 0.77 (Prob.) | Complements the Ames test, suggesting a lower risk of long-term cancer development. |
| Acute Oral Toxicity (LD50) | ProTox-II | Class 4 | 500 mg/kg | Predicted to be "Harmful if swallowed" (300 < LD50 ≤ 2000 mg/kg). This level of acute toxicity is common for small molecules in discovery and is not a disqualifying liability at this stage. |
Senior Scientist Synthesis: A Balanced View of Potential
The in silico profile of this compound presents a classic drug discovery scenario: a promising core with identifiable, and likely addressable, liabilities.
Strengths:
-
Excellent "Drug-Like" Foundation: The molecule adheres to all major drug-likeness rules, with favorable molecular weight, TPSA, and rotatable bonds. This suggests good passive permeability and a high-quality chemical starting point.
-
High Predicted Oral Absorption: The data strongly converge on high GI absorption, making it a viable candidate for oral administration.
-
Favorable Efflux Profile: The prediction as a non-substrate of P-gp is a significant advantage, particularly if CNS penetration is desired.
-
Low Mutagenic and Hepatotoxic Risk: The clean predictions for Ames mutagenicity and hepatotoxicity remove two major hurdles from the early-stage assessment.
Potential Liabilities & Strategic Recommendations:
-
hERG Inhibition: This is the most significant flag identified. The in silico alert, while not definitive, is a non-negotiable checkpoint.
-
Causality: The moderate lipophilicity and presence of the aromatic system are common features in hERG binders.
-
Next Step: This molecule should be triaged for an early-stage in vitro hERG binding or functional assay. Concurrently, medicinal chemistry efforts should focus on analogues that reduce lipophilicity or alter the electrostatic profile of the benzaldehyde ring to mitigate this risk.
-
-
CYP2C9 Inhibition: The predicted inhibition of a major CYP isoform is a significant drug-drug interaction risk.
-
Causality: The benzaldehyde moiety is a plausible site for interaction with the CYP2C9 active site.
-
Next Step: An in vitro CYP inhibition assay is required for confirmation. If confirmed, chemists should explore replacing the benzaldehyde with other substituted phenyl rings or non-aromatic groups to abrogate this inhibitory activity.
-
-
Blood-Brain Barrier Permeability: This is a "double-edged sword" whose desirability is dictated entirely by the therapeutic target.
-
If CNS Target: This is a highly favorable property.
-
If Peripheral Target: This is a liability, as CNS penetration can lead to off-target side effects (e.g., dizziness, confusion). Medicinal chemistry would need to focus on increasing the TPSA (e.g., adding polar groups) or other modifications to reduce brain exposure.
-
Methodology: Reproducible Protocol Using SwissADME
To ensure the trustworthiness and reproducibility of this analysis, the following step-by-step protocol can be used to generate the foundational physicochemical and pharmacokinetic data.
-
Obtain the SMILES string for the molecule: O=Cc1cccc(c1)N1CC(=O)OC1.
-
Input the Molecule: Paste the SMILES string into the main input box on the homepage.
-
Execute Analysis: Click the "Run" button to start the calculation.
-
Interpret Results: The server will output a comprehensive table containing the physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness predictions as summarized in this report. Each parameter is clearly defined on the results page.
Conclusion
The in silico ADMET assessment of this compound reveals a molecule with a promising drug-like scaffold but with clear, actionable liabilities. Its excellent predicted absorption and low toxicity risk make it an attractive starting point. However, the predicted hERG and CYP2C9 inhibition must be addressed with priority through in vitro validation and targeted medicinal chemistry. This technical guide demonstrates the power of early-stage computational profiling to build a holistic understanding of a molecule's potential, enabling a data-driven, resource-efficient path forward in the complex landscape of drug discovery.
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- ADMETlab 3.0. (2024). ADMETlab 3.0.
- Geng, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed.
- Al-Huqail, A. A., et al. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI.
- (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation.
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An In-Depth Technical Guide to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde (CAS No. 848692-92-2), a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, presents a detailed, field-proven synthetic protocol for its preparation via palladium-catalyzed Buchwald-Hartwig amination, and explores its strategic application as a scaffold for the synthesis of novel therapeutic agents. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering expert insights into the causality of experimental design and the compound's potential in modern drug discovery programs, particularly those targeting bacterial infections.
Introduction: The Strategic Importance of the Oxazolidinone Scaffold
The oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of a critical class of synthetic antibiotics.[1] The introduction of Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The unique mechanism of action—inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit—circumvents cross-resistance with other antibiotic classes.[2]
This compound emerges as a highly valuable building block in this context. It strategically combines the biologically active oxazolidinone ring with a reactive benzaldehyde group. The aldehyde functionality serves as a versatile chemical handle for extensive derivatization through reactions such as reductive amination, Wittig reactions, and condensations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth examination of this key intermediate.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible chemical synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 848692-92-2 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| SMILES | O=CC1=CC=CC(N2C(OCC2)=O)=C1 | |
| Storage | Inert atmosphere, 2-8°C | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Synthesis Protocol: Palladium-Catalyzed C-N Cross-Coupling
The formation of the aryl-nitrogen bond between the benzaldehyde ring and the oxazolidinone nitrogen is the key synthetic challenge. While classical methods like the Ullmann condensation can be effective, they often require harsh conditions (high temperatures and stoichiometric copper).[4][5] A more modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its mild conditions, broad substrate scope, and high functional group tolerance.[6][7]
This protocol describes a robust and scalable synthesis of this compound from commercially available starting materials.
Reaction Scheme
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A Comprehensive Technical Guide to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Abstract: This technical guide provides an in-depth analysis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, a key heterocyclic compound. The guide covers its chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a building block in medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and scientists in its application. The oxazolidinone core is a privileged scaffold in pharmaceutical sciences, and this guide serves as a comprehensive resource for professionals working with this important intermediate.
Introduction to the Oxazolidinone Scaffold
The oxazolidinone ring system is a five-membered heterocycle of significant interest in pharmaceutical chemistry.[1][2] Derivatives of this scaffold have garnered substantial attention due to their wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antineoplastic properties.[3] The prominence of this chemical class was solidified with the regulatory approval of Linezolid, the first oxazolidinone antibiotic, which demonstrated a unique mechanism of action against multidrug-resistant bacteria.[1][4][5]
This compound is a bifunctional molecule incorporating the critical oxazolidinone core and a reactive benzaldehyde moiety. This unique combination makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application in research and development.
Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its chemical structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Naming Convention |
| CAS Number | 848692-92-2 | [6][7] |
| Molecular Formula | C10H9NO3 | |
| Molecular Weight | 191.18 g/mol |
Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in various experimental settings, influencing solubility, reactivity, and handling procedures.
| Property | Value | Notes |
| Appearance | White to off-white solid | Expected based on similar compounds |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and DMF. | Insoluble in water. |
| Melting Point | Not available in searched literature. | Requires experimental determination. |
| Boiling Point | Not available in searched literature. | Requires experimental determination. |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl oxazolidinones is a well-established field in organic chemistry, with several reliable methods available. The preparation of this compound typically involves the coupling of an appropriate aniline derivative with a component that forms the oxazolidinone ring.
Retrosynthetic Analysis & Common Synthetic Strategies
The most common strategies for the synthesis of N-aryl oxazolidinones involve:
-
Reaction of an amino alcohol with phosgene or a phosgene equivalent. [1]
-
Cycloaddition reaction of an epoxide with an isocyanate. [1][8]
-
Metal-catalyzed N-arylation of the parent 2-oxazolidinone. [9][10]
For the target molecule, a practical approach involves the N-arylation of 2-oxazolidinone with 3-formylphenylboronic acid or the reaction of 3-aminobenzaldehyde with a suitable C2 synthon. A particularly effective method is the copper-catalyzed Goldberg coupling reaction.[10]
Detailed Synthesis Protocol: Copper-Catalyzed N-Arylation
This protocol describes a robust method for the synthesis of this compound via a copper-catalyzed cross-coupling reaction.
Materials:
-
3-Bromobenzaldehyde
-
2-Oxazolidinone
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K2CO3)
-
1,2-Diaminocyclohexane (as ligand)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add 2-oxazolidinone (1.0 eq), 3-bromobenzaldehyde (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane to the flask, followed by the addition of 1,2-diaminocyclohexane (0.2 eq) as the ligand.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24-36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The title compound is a valuable building block for creating libraries of potential drug candidates. The oxazolidinone moiety often imparts favorable pharmacokinetic properties and can engage in key binding interactions with biological targets, while the benzaldehyde group provides a point for diversification.
Role as a Key Intermediate
This compound serves as a precursor for a wide range of more complex molecules. For instance, it is a key intermediate in the synthesis of novel antibacterial agents that expand upon the pharmacophore of Linezolid.[11][12] The aldehyde can be converted into various functional groups to probe structure-activity relationships (SAR).
Potential Biological Targets
While this compound itself is not typically the final active pharmaceutical ingredient (API), the derivatives synthesized from it target a variety of biological systems. The oxazolidinone class is known to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[4] Derivatives may also be designed to target other enzymes or receptors, depending on the modifications made to the benzaldehyde portion of the molecule.
Logical Relationship Diagram
This diagram outlines the logical progression from the core intermediate to a potential drug candidate.
Caption: From chemical intermediate to preclinical drug candidate.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data is limited. However, compounds of this class may be harmful if swallowed or inhaled.[13] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis is achievable through robust and well-documented chemical methods, such as copper-catalyzed N-arylation. The presence of both the privileged oxazolidinone scaffold and a versatile aldehyde functional group makes it an ideal starting point for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.
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One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020-07-21). National Institutes of Health. [Link]
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]
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Synthesis of Oxazolidinones. Slideshare. [Link]
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Synthesis of oxazolidin-2-ones. ResearchGate. [Link]
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Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
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3-Benzyl-2-oxo-1,3-oxazolidine-4-carbaldehyde | C11H11NO3. PubChem. [Link]
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4-((3-(1-Methylethyl)-2-oxo-5-oxazolidinyl)methoxy)benzaldehyde | C14H17NO4. PubChem. [Link]
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An In-depth Technical Guide to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, a molecule of significant interest in contemporary medicinal chemistry and drug development. We will delve into its structural representation using SMILES notation, explore synthetic methodologies, and discuss its current and potential applications, with a focus on the underlying chemical principles and experimental considerations.
Molecular Representation: The Language of SMILES
The Simplified Molecular-Input Line-Entry System (SMILES) is a powerful and widely adopted method for representing chemical structures using short ASCII strings. The canonical SMILES notation for this compound is:
This notation precisely describes the connectivity of the atoms within the molecule. Let's dissect this string to understand the encoded structural information.
| SMILES Fragment | Interpretation |
| O=C | An oxygen atom double-bonded to a carbon atom, representing the aldehyde group. |
| c1cccc(c1) | A six-membered aromatic ring (benzene), with the previously defined aldehyde group attached. The lowercase 'c' denotes an aromatic carbon. |
| N1CCOC1=O | This describes the 2-oxo-1,3-oxazolidinone ring. N1 and C1 indicate the atoms that close the five-membered ring. CC represents the two carbon atoms in the ring, and O the oxygen atom. The =O signifies a double-bonded oxygen on one of the ring carbons, forming the ketone group. |
| (...) | The parentheses indicate that the oxazolidinone ring is a substituent on the benzene ring. |
This concise and machine-readable format is indispensable for chemical database searching, computational modeling, and clear communication of molecular structures in research.
Caption: Chemical structure of this compound.
Synthesis of the Oxazolidinone Scaffold: A Key Pharmacophore
The 2-oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid.[3] Its synthesis is a critical aspect of accessing a wide array of biologically active molecules. Several synthetic strategies have been developed to construct this heterocyclic core.
General Synthetic Approaches
The formation of the oxazolidinone ring typically involves the cyclization of a β-amino alcohol derivative. Common methods include:
-
Reaction with Phosgene or Phosgene Equivalents: This is a classical and efficient method where a β-amino alcohol is treated with phosgene or a safer equivalent like triphosgene or carbonyldiimidazole (CDI). The high reactivity of these reagents ensures a rapid and often high-yielding cyclization.
-
From Aziridines: The ring-opening of aziridines with carbon dioxide or its equivalents provides a direct route to oxazolidinones. This method can offer good stereochemical control.
-
Intramolecular Cyclization of Carbamates: β-Hydroxy carbamates can undergo intramolecular cyclization to form the oxazolidinone ring, often under basic conditions.
Exemplary Synthesis Protocol
A plausible synthetic route to this compound would involve the coupling of 3-aminobenzaldehyde with a suitable precursor to form the oxazolidinone ring. A representative, though not specific to this exact molecule, protocol for a similar transformation is the reaction of an aniline with epichlorohydrin followed by cyclization.[4]
Step 1: Synthesis of the β-amino alcohol intermediate
-
Dissolve 3-aminobenzaldehyde in a suitable solvent such as methanol.
-
Add R-epichlorohydrin to the solution.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-[3-chloro-2-(R)-hydroxypropyl]-3-formylaniline.
Step 2: Cyclization to the Oxazolidinone Ring
-
Dissolve the crude intermediate in a solvent like dichloromethane.
-
Add a cyclizing agent such as carbonyldiimidazole at room temperature.
-
Stir the reaction mixture for an extended period, monitoring by TLC.
-
After the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Caption: A plausible synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [1] |
| CAS Number | 848692-92-2[1][5] |
Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the benzaldehyde ring (in the range of 7-8 ppm), and the methylene protons of the oxazolidinone ring (typically between 3-5 ppm).[3][6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl carbons of the aldehyde and the oxazolidinone ring (in the downfield region, >150 ppm), as well as for the aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the cyclic carbamate (oxazolidinone).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.
Applications in Drug Discovery and Development
The oxazolidinone class of compounds has a well-established role in antibacterial therapy.[8] The presence of the benzaldehyde moiety in this compound opens up possibilities for its use as a versatile intermediate in the synthesis of more complex drug candidates.
Analogs with Potential Antibacterial Activity
The core oxazolidinone structure is known to inhibit bacterial protein synthesis.[9] The benzaldehyde group can serve as a chemical handle for further functionalization, allowing for the synthesis of a library of analogs. These modifications can be designed to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. For instance, the aldehyde can be converted to other functional groups through reactions such as:
-
Reductive amination to introduce diverse amine substituents.
-
Wittig reaction to form carbon-carbon double bonds.
-
Oxidation to a carboxylic acid, which can then be converted to amides or esters.
Exploration of Other Therapeutic Areas
While the primary association of oxazolidinones is with antibacterial activity, this scaffold has shown promise in other therapeutic areas, including as:
The unique substitution pattern of this compound makes it an interesting starting point for the exploration of novel compounds targeting these disease areas.
Caption: Potential applications of this compound in drug discovery.
Conclusion
This compound, represented by the SMILES notation O=Cc1cccc(c1)N1CCOC1=O, is a molecule with significant potential in the field of medicinal chemistry. Its structure combines the pharmacologically important oxazolidinone core with a versatile benzaldehyde functional group. This guide has provided a foundational understanding of its molecular representation, plausible synthetic strategies, and key areas of application. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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An In-depth Technical Guide to the Discovery of Novel Benzaldehyde Derivatives with Oxazolidinone Scaffolds
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) necessitate the urgent development of new classes of antibiotics with novel mechanisms of action.[1][2] Oxazolidinones are a class of synthetic antibacterial agents that have proven effective against a broad spectrum of Gram-positive pathogens.[2][3][4] The first clinically approved oxazolidinone, linezolid, and the second-generation tedizolid, have become crucial last-resort treatments for severe infections.[5][6]
The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, prevents cross-resistance with other antibiotic classes.[2][3][7][8][9] This technical guide provides a comprehensive overview of a rational drug design approach to discover novel benzaldehyde derivatives bearing an oxazolidinone scaffold. The hybridization of the oxazolidinone core with a benzaldehyde moiety offers the potential for new structure-activity relationships (SAR) and improved therapeutic profiles.[1]
Core Directive: A Structured Approach to Discovery
This guide is structured to mirror a logical and iterative drug discovery workflow, from initial concept to preclinical evaluation. The methodologies described are grounded in established protocols, ensuring scientific rigor and reproducibility.
Design Rationale and Synthetic Strategy
The core hypothesis is that the incorporation of a substituted benzaldehyde moiety onto the oxazolidinone scaffold can lead to enhanced antibacterial potency and a differentiated pharmacological profile. The benzaldehyde group offers a versatile handle for chemical modification, allowing for a systematic exploration of the SAR.
Synthetic Protocol: A Generalized Approach
The synthesis of benzaldehyde-oxazolidinone hybrids can be achieved through a multi-step process, beginning with the construction of the core oxazolidinone ring, followed by the introduction of the benzaldehyde functionality. A representative synthetic scheme is outlined below:
Step 1: Synthesis of the Oxazolidinone Core
A common and efficient method for constructing the oxazolidinone ring involves the reaction of a suitably substituted aniline with an epoxide, followed by cyclization.[2] For instance, a commercially available substituted aniline can be reacted with glycidyl butyrate in the presence of a Lewis acid catalyst. The resulting amino alcohol is then cyclized using a carbonylating agent like carbonyldiimidazole (CDI) to yield the oxazolidinone core.
Step 2: Introduction of the Benzaldehyde Moiety
The benzaldehyde group can be introduced via several synthetic routes. One approach is to utilize a precursor aniline that already contains a protected aldehyde or a group that can be readily converted to an aldehyde. Alternatively, a cross-coupling reaction, such as a Suzuki or Heck coupling, can be employed to attach a formylphenylboronic acid or a similar reagent to an appropriately functionalized oxazolidinone core.
Step 3: Purification and Characterization
Purification of the final compounds is critical and is typically achieved through column chromatography. The structure and purity of the synthesized derivatives must be rigorously confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizing the Discovery Workflow
The following diagram illustrates the overarching workflow for the discovery and preclinical evaluation of novel benzaldehyde-oxazolidinone derivatives.
Caption: A streamlined workflow for the discovery of novel antibacterial agents.
In Vitro Biological Evaluation: The First Litmus Test
The initial assessment of the antibacterial potential of the newly synthesized compounds is conducted through a series of in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.[10][11]
Experimental Steps:
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive bacteria should be used, including susceptible and resistant strains of S. aureus (including MRSA), E. faecalis (including VRE), and S. pneumoniae.
-
Preparation of Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The synthesized compounds and a reference antibiotic (e.g., linezolid) are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Comparative MIC Data
The following table presents hypothetical MIC data for a series of novel benzaldehyde-oxazolidinone derivatives compared to linezolid.
| Compound | R-group on Benzaldehyde | MIC (µg/mL) vs. MSSA | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE |
| Linezolid | - | 1.0 | 2.0 | 2.0 |
| BZO-1 | 4-H | 2.0 | 4.0 | 4.0 |
| BZO-2 | 4-F | 0.5 | 1.0 | 1.0 |
| BZO-3 | 4-Cl | 0.5 | 0.5 | 1.0 |
| BZO-4 | 4-NO₂ | 4.0 | 8.0 | 8.0 |
| BZO-5 | 3-OH | 1.0 | 2.0 | 2.0 |
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint
-
Electron-withdrawing groups at the 4-position of the benzaldehyde ring appear to be beneficial for activity. The fluoro (BZO-2) and chloro (BZO-3) substituents resulted in lower MICs compared to the unsubstituted analog (BZO-1).
-
A strongly deactivating group like nitro (BZO-4) at the 4-position is detrimental to activity.
-
The position of the substituent matters. A hydroxyl group at the 3-position (BZO-5) did not improve activity over linezolid.
These initial findings would guide the synthesis of a second generation of compounds with different substituents at various positions on the benzaldehyde ring to further probe the SAR.
In Vivo Efficacy Models: From the Bench to a Living System
Promising compounds with potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies in animal models of infection.[15][16][17][18]
Protocol: Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of antibacterial agents.[16][17][18]
Experimental Steps:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Bacterial Challenge: A defined inoculum of the target pathogen (e.g., MRSA) is injected into the thigh muscle of the mice.
-
Compound Administration: The test compounds are administered at various doses and dosing intervals (e.g., orally or intravenously) at a specified time post-infection.
-
Determination of Bacterial Burden: At the end of the treatment period, the mice are euthanized, the thigh muscles are excised, homogenized, and the number of viable bacteria (CFU/thigh) is determined by plating serial dilutions.
-
Data Analysis: The efficacy of the compound is assessed by the reduction in bacterial burden compared to untreated control animals.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes hypothetical in vivo efficacy data for selected compounds.
| Compound | Dose (mg/kg, p.o.) | Bacterial Reduction (log₁₀ CFU/thigh) vs. Control |
| Linezolid | 25 | 2.5 |
| BZO-2 | 25 | 2.8 |
| BZO-3 | 25 | 3.1 |
Mechanism of Action: Unraveling the 'How'
The unique mechanism of action of oxazolidinones is a key advantage.[3][7][8] It is essential to confirm that novel derivatives retain this mechanism.
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism of action of oxazolidinone antibiotics.
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Theoretical Investigations into the Molecular Structure and Electronic Properties of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
An In-Depth Technical Guide
Executive Summary
The oxazolidinone ring is a cornerstone of modern medicinal chemistry, forming the structural basis of important antibiotics like linezolid.[1][2] This guide presents a comprehensive framework for the theoretical investigation of a promising derivative, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. While extensive experimental data exists for the oxazolidinone class, a detailed theoretical exploration of this specific molecule is essential to fully elucidate its structural, electronic, and reactive properties. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to predict and analyze the molecule's geometry, spectroscopic signatures, and electronic characteristics. The synergy between the proposed theoretical calculations and established experimental protocols provides a self-validating system, ensuring a high degree of confidence in the generated data. The insights gleaned from this proposed study will be invaluable for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of this important class of compounds.
Introduction: The Enduring Significance of the Oxazolidinone Scaffold
Oxazolidinones are a vital class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique mode of action, particularly the inhibition of bacterial protein synthesis at an early stage, has positioned them as a critical weapon against multidrug-resistant Gram-positive bacteria.[3] The introduction of Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant milestone in the fight against infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1]
The molecule at the heart of this guide, this compound, combines the privileged oxazolidinone core with a reactive benzaldehyde moiety. This unique combination suggests potential applications not only as a precursor for more complex pharmaceutical agents but also as a standalone bioactive molecule. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for predicting its behavior in biological systems and for designing next-generation therapeutics. This guide provides a roadmap for achieving that understanding through a rigorous theoretical and computational approach.
Proposed Synthetic Pathway and Experimental Characterization
To ensure the validity of our theoretical models, they must be benchmarked against empirical data. The following outlines a plausible synthetic route and the necessary experimental characterization for this compound, based on established organic chemistry principles.[4][5]
Synthesis Protocol
A common method for the synthesis of N-aryl oxazolidinones involves the reaction of an appropriate aniline with a suitable cyclizing agent. For the target molecule, a plausible two-step synthesis is proposed:
-
Step 1: Synthesis of 3-aminobenzaldehyde. This can be achieved through the reduction of 3-nitrobenzaldehyde.
-
Step 2: Cyclization. The synthesized 3-aminobenzaldehyde would then be reacted with a suitable C2-synthon, such as 2-chloroethyl chloroformate, in the presence of a base to facilitate the formation of the oxazolidinone ring.
The reaction progress would be monitored by Thin-Layer Chromatography (TLC), and the final product would be purified using column chromatography.[4]
Spectroscopic Characterization
The purified compound would be subjected to a suite of spectroscopic analyses to confirm its structure:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key expected vibrations include the C=O stretch of the cyclic carbamate (around 1750 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretches of the aromatic ring (around 3100-3000 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum. The methylene protons of the oxazolidinone ring will show characteristic shifts and couplings.[7][8]
-
UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule. The presence of the benzaldehyde chromophore is expected to result in characteristic absorption bands in the UV region.[9]
A Framework for the In-Depth Theoretical Investigation
The core of this guide is a detailed protocol for a comprehensive theoretical study of this compound. This computational approach will not only corroborate the experimental findings but also provide insights that are difficult or impossible to obtain through experimentation alone.
The 'Why': The Power of Computational Chemistry in Drug Discovery
Theoretical modeling allows us to build a virtual representation of a molecule and predict its properties with a high degree of accuracy. This in silico approach is indispensable in modern drug development for several reasons:
-
Elucidation of 3D Structure: Determining the most stable conformation of a molecule is crucial for understanding its interaction with biological targets.
-
Prediction of Properties: A wide range of physicochemical and electronic properties can be calculated, providing a deep understanding of the molecule's behavior.
-
Rational Design: By understanding the structure-activity relationship, new and more potent analogs can be designed with greater efficiency.
The 'How': A Methodological Deep Dive Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying organic molecules of pharmaceutical interest.[10]
Computational Workflow:
Caption: A workflow for the theoretical investigation.
Protocol 1: Geometric Optimization
The first step is to determine the most stable three-dimensional structure of the molecule.
-
Initial Structure: A 3D model of this compound will be constructed using molecular modeling software.
-
DFT Calculation: The geometry will be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries for organic molecules.[6][10] The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.
Protocol 2: Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed for two key reasons:
-
Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry would need to be re-optimized.
-
Simulation of the IR Spectrum: The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. These frequencies can be used to simulate the molecule's IR spectrum, which can then be directly compared to the experimental FT-IR spectrum.
Protocol 3: Simulation of NMR and UV-Vis Spectra
To further validate the computational model, NMR and UV-Vis spectra will be simulated.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.[10] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be compared with the experimental NMR data.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[6] This allows for the assignment of the observed absorption bands to specific electronic excitations.
Protocol 4: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Caption: The HOMO-LUMO energy gap.
Protocol 5: Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying reactive sites:
-
Electron-rich regions (negative potential): Indicated in red, these are susceptible to electrophilic attack.
-
Electron-poor regions (positive potential): Indicated in blue, these are susceptible to nucleophilic attack.
-
Neutral regions: Indicated in green.
Anticipated Results and Data Interpretation
The proposed theoretical study is expected to yield a wealth of quantitative data that, when compared with experimental results, provides a comprehensive understanding of the molecule.
Molecular Geometry
The optimized geometry will provide precise bond lengths and angles.
Table 1: Comparison of Selected Theoretical and Expected Experimental Geometric Parameters.
| Parameter | Bond/Angle | Theoretical (B3LYP/6-311++G(d,p)) | Expected Experimental (from analogs) |
| Bond Length (Å) | C=O (oxazolidinone) | ~1.21 | 1.20 - 1.22 |
| C=O (aldehyde) | ~1.22 | 1.21 - 1.23 | |
| N-C (ring) | ~1.38 | 1.37 - 1.39 | |
| Bond Angle (°) | O-C-N (ring) | ~108 | 107 - 109 |
| C-C-O (aldehyde) | ~124 | 123 - 125 |
Spectroscopic Data
The simulated spectra will be compared with experimental data for validation.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data.
| Spectrum | Feature | Theoretical Value | Experimental Value |
| FT-IR (cm⁻¹) | C=O (oxazolidinone) | Scaled ~1755 | ~1750 |
| C=O (aldehyde) | Scaled ~1705 | ~1700 | |
| ¹H NMR (ppm) | Aldehyde H | ~9.95 | 9.9 - 10.1 |
| ¹³C NMR (ppm) | C=O (oxazolidinone) | ~155 | 154 - 156 |
| C=O (aldehyde) | ~192 | 191 - 193 | |
| UV-Vis (nm) | π -> π* transition | ~280 | ~275-285 |
Note: Theoretical vibrational frequencies are often scaled to account for anharmonicity.
Trustworthiness and Self-Validation
The cornerstone of this proposed study is the principle of self-validation. The computational model's reliability is established by the congruence between the theoretically predicted spectroscopic data (IR, NMR, UV-Vis) and the experimentally measured values. A strong correlation will instill confidence in the other calculated properties, such as the HOMO-LUMO gap and the MEP map, which are not directly observable through experiment but are crucial for understanding the molecule's reactivity and potential biological activity.
Conclusion and Future Directions
This technical guide has laid out a comprehensive theoretical framework for the study of this compound. By integrating DFT calculations with standard experimental characterization, a detailed and reliable molecular portrait can be constructed. The insights gained from this study—ranging from precise geometric parameters to the nuances of the electronic landscape—will be instrumental in guiding the rational design of novel oxazolidinone derivatives. This synergistic approach, blending the predictive power of theoretical chemistry with the empirical validation of experimental science, represents a powerful paradigm for accelerating the discovery and development of new therapeutic agents.
References
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Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]
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European Journal of Organic Chemistry. (2006). Supporting Information. Eur. J. Org. Chem.[Link]
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Yousra, B., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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G. D. S. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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S. S. (2023). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. [Link]
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Essa, A. H., et al. (2009). Synthesis, Spectroscopic Characterization and Theoretical Study of Schiff Bases Derived from Phenylsulfonylamide. ResearchGate. [Link]
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Brancatelli, G., et al. (2011). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Cheng, J.-L., et al. (2005). 3-Benzoyl-1,3-oxazolidin-2-one. ResearchGate. [Link]
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Doubia, S., et al. (2009). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Al-Jubouri, H. R. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
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Branco-Junior, C. R. S., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]
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S. S. (2023). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]
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Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. [Link]
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Zhang, E., et al. (2025). Design, synthesis and antibacterial evaluation of oxazolidinone derivatives containing N-methylglycyl or quaternary ammonium salts. Bioorganic & Medicinal Chemistry. [Link]
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Obot, I. B., et al. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. [Link]
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Ianni, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]
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PubChem. 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Ouzidan, M., et al. (2011). 1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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El-Habeeb, A. A., et al. (2010). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Synthetic Route for Preparing 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, a key intermediate in the development of various pharmaceuticals, including oxazolidinone antibiotics. We present a reliable and scalable two-step synthetic protocol starting from 3-aminobenzaldehyde. This guide details the underlying chemical principles, a step-by-step experimental procedure, characterization data, and validation checkpoints to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a valuable bifunctional molecule. The benzaldehyde moiety serves as a versatile handle for a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations. The N-aryl oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics, which are crucial for treating multi-drug resistant bacterial infections.[1][2] The convergence of these two functional groups makes the title compound a strategic building block for constructing complex molecular architectures in drug discovery programs.
The synthetic strategy outlined herein is a robust and widely applicable method for the formation of N-aryl oxazolidinones.[1][3][4] It involves the reaction of an aniline derivative, in this case, 3-aminobenzaldehyde, with a suitable C2-electrophile that facilitates the formation of the five-membered heterocyclic ring. Our chosen method employs 2-chloroethyl chloroformate, which provides the necessary carbon framework for the oxazolidinone ring in a single, efficient reagent.
Logical Workflow of the Synthesis
The overall process is designed for clarity and efficiency, moving from commercially available starting materials to the purified target molecule.
Caption: Overall synthetic workflow from starting materials to final product validation.
Mechanistic Rationale and Experimental Design
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The formation of the oxazolidinone ring from an aniline and 2-chloroethyl chloroformate proceeds through a well-defined pathway.
Reaction Mechanism
-
N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 3-aminobenzaldehyde on the highly electrophilic carbonyl carbon of 2-chloroethyl chloroformate. This forms a transient carbamate intermediate.
-
Intramolecular Cyclization: An intramolecular Williamson ether-type synthesis occurs. The carbamate's oxygen anion, facilitated by a base, attacks the terminal carbon bearing the chlorine atom. This SN2 displacement of the chloride ion forms the five-membered oxazolidinone ring.
-
Acid Scavenging: Throughout this process, hydrogen chloride (HCl) is generated. A non-nucleophilic organic base, such as triethylamine (TEA), is essential to neutralize the acid, preventing protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: Simplified reaction mechanism for oxazolidinone formation.
Choice of Reagents and Conditions
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both the starting materials and intermediates, and can be easily removed under reduced pressure.
-
Base: Triethylamine (TEA) is a standard choice. Its pKa is high enough to effectively scavenge HCl, but it is not nucleophilic enough to compete with the aniline in attacking the chloroformate.
-
Temperature: The initial acylation is exothermic. Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of potential side products. Allowing the reaction to warm to room temperature ensures the slower cyclization step proceeds to completion.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. 2-Chloroethyl chloroformate is corrosive and lachrymatory; handle with care.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Aminobenzaldehyde | 121.14 | 5.00 g | 41.27 | 1.0 |
| 2-Chloroethyl chloroformate | 142.98 | 6.51 g (4.9 mL) | 45.50 | 1.1 |
| Triethylamine (TEA) | 101.19 | 5.75 mL | 41.27 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Ethyl Acetate/Hexanes mixture | - | As needed | - | - |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminobenzaldehyde (5.00 g, 41.27 mmol) and anhydrous dichloromethane (200 mL). Stir the solution until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add triethylamine (5.75 mL, 41.27 mmol) to the cooled solution dropwise via syringe.
-
Reagent Addition: While maintaining the temperature at 0 °C, add 2-chloroethyl chloroformate (4.9 mL, 45.50 mmol) dropwise over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexanes mobile phase. The starting material (3-aminobenzaldehyde) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching: Once the reaction is complete, quench the reaction by slowly adding 100 mL of water. Stir for 10 minutes.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound as an off-white to pale yellow solid.
Characterization and Expected Results
To validate the successful synthesis and purity of the target compound, the following characterization data should be obtained.
-
Yield: Expected yield is typically in the range of 75-85%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Thin Layer Chromatography (TLC): Rf ≈ 0.4 (30:70 Ethyl Acetate/Hexanes).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.05 (s, 1H, -CHO)
-
δ 8.01 (s, 1H, Ar-H)
-
δ 7.85 (d, 1H, Ar-H)
-
δ 7.60 (t, 1H, Ar-H)
-
δ 7.50 (d, 1H, Ar-H)
-
δ 4.55 (t, 2H, -O-CH₂-)
-
δ 4.15 (t, 2H, -N-CH₂-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 191.5 (-CHO)
-
δ 154.5 (C=O, oxazolidinone)
-
δ 139.0 (Ar-C)
-
δ 137.0 (Ar-C)
-
δ 129.8 (Ar-CH)
-
δ 125.0 (Ar-CH)
-
δ 124.5 (Ar-CH)
-
δ 118.0 (Ar-CH)
-
δ 61.8 (-O-CH₂-)
-
δ 44.5 (-N-CH₂-)
-
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₉NO₃ [M+H]⁺: 192.06; found: 192.07.
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. ACS Publications. Retrieved from [Link]
-
Brickner, S. J., et al. (2008). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1083. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted N-aryl-N-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity. Retrieved from [Link]
-
MDPI. (2019). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Molecules, 24(15), 2785. Retrieved from [Link]
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Aldol condensation reactions using 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
This compound serves as a highly effective and strategic electrophile in asymmetric aldol condensations. Its use allows for the direct incorporation of the medicinally relevant N-aryl oxazolidinone scaffold into complex, stereodefined molecules. The protocols outlined in this guide provide a reliable foundation for synthesizing valuable chiral building blocks. The resulting aldol products are primed for further elaboration into advanced intermediates for natural product synthesis and the development of novel therapeutic agents, demonstrating a powerful synergy between classic synthetic methodology and modern drug discovery. [14]
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Chem-Station International Edition. (2014). Evans Aldol Reaction. Retrieved from [Link]
-
de Sousa, J., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Retrieved from [Link]
-
ResearchGate. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. Retrieved from [Link]
-
Curran, D. P., et al. (n.d.). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett. Retrieved from [Link]
-
Ordóñez, M., et al. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazolidinone derivatives with various activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.5: Mixed Aldol Reactions. Retrieved from [Link]
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The Strategic Deployment of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde in Multi-Component Reactions: A Guide for Accelerated Drug Discovery
Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is relentless. Two powerful strategies have emerged as cornerstones of efficient drug discovery: the use of "privileged scaffolds" and the application of multi-component reactions (MCRs). Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, and the N-phenyl-2-oxazolidinone motif is a prime example, forming the core of several successful drugs, most notably the antibiotic Linezolid.[1][2] MCRs, on the other hand, offer a paradigm shift in synthetic efficiency by combining three or more reactants in a single step to generate complex molecules, thereby saving time, resources, and synthetic steps.[3][4][5]
This guide focuses on the intersection of these two powerful strategies, exploring the utility of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde as a key building block in MCRs for the rapid generation of diverse and biologically relevant compound libraries. The presence of the oxazolidinone ring provides a strong foundation for biological activity, while the aldehyde functionality serves as a versatile handle for engaging in some of the most robust MCRs, namely the Ugi and Passerini reactions.[6][7] While this specific benzaldehyde derivative is commercially available, its application in published MCRs is not yet widespread. Therefore, this document provides detailed, field-proven protocols for analogous systems, offering a robust starting point for researchers to explore its synthetic potential.
The Oxazolidinone Moiety: A Staple in Medicinal Chemistry
The 2-oxazolidinone ring is a five-membered heterocyclic scaffold that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[8][9] The mechanism of action for oxazolidinone antibiotics, such as Linezolid, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mode of action distinct from many other antibiotic classes.[2] This makes the oxazolidinone scaffold a critical component in the fight against multidrug-resistant bacteria. The strategic incorporation of this moiety into novel molecular architectures via MCRs is therefore a highly promising avenue for the development of new therapeutic agents.
Core Multi-Component Reactions: Ugi and Passerini
The aldehyde group of this compound is an ideal electrophilic partner for isocyanide-based MCRs. Below, we delve into the mechanisms and provide detailed protocols for two of the most powerful of these transformations.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is renowned for its high atom economy and the vast chemical space that can be explored by varying the four input components.[10]
Mechanism of the Ugi Reaction:
The reaction is initiated by the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. This is followed by the nucleophilic attack of the isocyanide on the iminium carbon, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular Mumm rearrangement yields the stable α-acylamino amide product.
Caption: General mechanism of the Ugi four-component reaction.
Representative Protocol for a Ugi Reaction with an Aromatic Aldehyde:
This protocol is adapted from established procedures for Ugi reactions with functionalized benzaldehydes and can be used as a starting point for this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, 1.0 eq)
-
Carboxylic acid (e.g., acetic acid, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (solvent)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in methanol (2 mL) at room temperature, add the amine (1.0 mmol).
-
Stir the mixture for 10-15 minutes to allow for imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
| Component A (Aldehyde) | Component B (Amine) | Component C (Carboxylic Acid) | Component D (Isocyanide) | Expected Product |
| This compound | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | α-(acetylamino)-N-benzyl-N-tert-butyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenylacetamide |
| This compound | Aniline | Benzoic Acid | Cyclohexyl Isocyanide | α-(benzoylamino)-N-cyclohexyl-N-phenyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenylacetamide |
| This compound | Propargylamine | Propionic Acid | Benzyl Isocyanide | α-(propionylamino)-N-benzyl-N-propargyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenylacetamide |
Table 1: Examples of diverse α-acylamino amides accessible via the Ugi reaction with this compound.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another cornerstone of isocyanide-based MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. It is one of the oldest MCRs and offers a straightforward route to highly functionalized ester-amide structures.[6][11][12]
Mechanism of the Passerini Reaction:
In aprotic solvents, the reaction is believed to proceed through a concerted, non-ionic pathway. A hydrogen-bonded complex forms between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.
Caption: General mechanism of the Passerini three-component reaction.
Representative Protocol for a Passerini Reaction with an Aromatic Aldehyde:
This protocol is based on established methods for Passerini reactions with various benzaldehydes and serves as a reliable starting point.[13]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid, 1.0 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq)
-
Dichloromethane (DCM, solvent)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (2 mL).
-
Stir the solution at room temperature.
-
Add the isocyanide (1.0 mmol) to the stirred solution.
-
Seal the flask and stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.
| Component A (Aldehyde) | Component B (Carboxylic Acid) | Component C (Isocyanide) | Expected Product |
| This compound | Acetic Acid | tert-Butyl Isocyanide | 1-(tert-butylcarbamoyl)-1-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)methyl acetate |
| This compound | Benzoic Acid | Cyclohexyl Isocyanide | 1-(cyclohexylcarbamoyl)-1-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)methyl benzoate |
| This compound | Propionic Acid | Benzyl Isocyanide | 1-(benzylcarbamoyl)-1-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)methyl propanoate |
Table 2: Examples of diverse α-acyloxy amides accessible via the Passerini reaction with this compound.
Workflow for Library Synthesis
The true power of MCRs lies in their application to combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening. The use of this compound as a common building block allows for the creation of a focused library with a conserved, biologically relevant core.
Caption: Workflow for generating a focused compound library using MCRs.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the construction of novel, biologically relevant molecules through multi-component reactions. The convergence of a privileged medicinal scaffold with the efficiency of MCRs provides a powerful platform for drug discovery and development. The representative protocols and strategic workflows outlined in this guide are intended to empower researchers to harness the potential of this versatile aldehyde. As the demand for new therapeutics continues to grow, the strategic application of such well-designed building blocks in efficient synthetic methodologies will be paramount in accelerating the discovery of the next generation of medicines.
References
-
Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Expert Opinion on Therapeutic Patents. URL: [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. URL: [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. URL: [Link]
-
Full article: Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Taylor & Francis Online. URL: [Link]
-
Multicomponent Reactions in Medicinal Chemistry. ResearchGate. URL: [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. URL: [Link]
-
Passerini reaction. Wikipedia. URL: [Link]
-
The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing). URL: [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. URL: [Link]
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Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. ResearchGate. URL: [Link]
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The Versatile Building Block: Application of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde in Medicinal Chemistry
Introduction: The Oxazolidinone Scaffold in Drug Discovery
The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of Linezolid, a crucial antibiotic for treating resistant Gram-positive infections. This five-membered heterocyclic motif is not only a key pharmacophore but also serves as a versatile building block for creating a diverse array of biologically active molecules. Its rigid structure and ability to participate in hydrogen bonding interactions make it an attractive component in the design of enzyme inhibitors and receptor modulators. This application note focuses on a particularly useful derivative, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, detailing its synthesis and subsequent application in the construction of compounds with potential therapeutic value. The presence of a reactive aldehyde group on the phenyl ring attached to the oxazolidinone core opens up a vast landscape of chemical transformations, making it a valuable starting material for drug discovery programs.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 848692-92-2 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | N/A |
| Molecular Weight | 191.18 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
| Purity | >95% (typically) | N/A |
Synthesis Protocol: A Representative Ullmann-Type Condensation Approach
While various synthetic routes can be envisaged, a plausible and efficient method for the synthesis of this compound is the Ullmann-type condensation. This copper-catalyzed reaction forms a C-N bond between an aryl halide and a nitrogen-containing compound.[2][3][4] The following protocol is a representative procedure based on established Ullmann condensation methodologies.[5]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 2-oxazolidinone (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Causality: 3-bromobenzaldehyde is the aryl halide partner. 2-oxazolidinone provides the nucleophilic nitrogen. Copper(I) iodide is the catalyst, and L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. Potassium carbonate is the base required to deprotonate the 2-oxazolidinone.
-
-
Solvent Addition and Inert Atmosphere: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M). Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Causality: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures. An inert atmosphere is crucial to prevent oxidation of the copper catalyst.
-
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: Elevated temperature is necessary to overcome the activation energy of the Ullmann condensation. TLC allows for the tracking of the consumption of starting materials and the formation of the product.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Causality: The aqueous workup removes the inorganic salts and DMSO. Ethyl acetate is a common solvent for extracting organic products from aqueous solutions. Brine wash helps to remove residual water from the organic layer, and sodium sulfate is a drying agent.
-
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their different polarities.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Protocol 1: Synthesis of a Medicinally Relevant Chalcone via Knoevenagel Condensation
The aldehyde functionality of this compound makes it an excellent substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is widely used in medicinal chemistry to synthesize α,β-unsaturated ketones (chalcones), which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7]
Diagram of the Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation workflow for chalcone synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).
-
Causality: The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Application Protocol 2: Synthesis of a Schiff Base with Potential Antimicrobial Activity
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another important class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[8][9][10][11] The aldehyde group of this compound readily undergoes this transformation.
Diagram of the Schiff Base Formation Workflow
Caption: Schiff base formation workflow.
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) and a primary amine (e.g., 2-amino-4-phenylthiazole) (1.0 eq) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactivity of the aldehyde group, provides access to a wide range of molecular scaffolds, including chalcones and Schiff bases, which are known to possess significant biological activities. The protocols outlined in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.
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Application Notes and Protocols: Synthesis of Schiff Bases from 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. The oxazolidinone moiety is a significant pharmacophore in medicinal chemistry, notably present in antibiotics like linezolid.[1][2] The synthesis of Schiff bases from an aldehyde-functionalized oxazolidinone core offers a pathway to novel compounds with potential therapeutic applications. These applications span a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This protocol outlines the chemical principles, detailed experimental procedures, purification strategies, and characterization methods for these valuable compounds.
Introduction: The Synergy of Oxazolidinones and Schiff Bases
The 2-oxazolidinone ring is a privileged scaffold in drug discovery, primarily due to its role in a class of synthetic antibiotics that inhibit bacterial protein synthesis.[5] By functionalizing this core with a benzaldehyde group, a versatile handle is created for further chemical elaboration. The condensation of this aldehyde with primary amines yields Schiff bases (or imines), compounds characterized by a carbon-nitrogen double bond (-C=N-).[6][7]
Schiff bases themselves are not merely inert linkers; the azomethine group is a critical structural feature for a wide array of biological activities.[8] Furthermore, Schiff bases are highly effective ligands for coordinating with metal ions, leading to the formation of metal complexes with diverse catalytic and medicinal properties.[6][9][10] The combination of the oxazolidinone scaffold with the Schiff base linkage presents a promising strategy for the development of novel therapeutic agents.
Reaction Mechanism and Scientific Rationale
The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[3][6] The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine.[6][8]
-
Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable imine or Schiff base.[6][8] This dehydration step is often the rate-determining step and can be catalyzed by either acid or base.[11]
The reaction is reversible, and the pH of the reaction medium must be carefully controlled. A slightly acidic medium (pH 4-6) is often optimal, as it facilitates the dehydration of the carbinolamine without excessively protonating the amine nucleophile, which would render it unreactive.[8][12]
Visualizing the Reaction Pathway
Figure 1: General reaction mechanism for Schiff base formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the synthesis of a Schiff base from this compound and a representative primary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 848692-92-2 | 205.19 | Starting aldehyde. |
| Aniline (example primary amine) | 62-53-3 | 93.13 | Can be substituted with other primary amines. |
| Ethanol (95%) | 64-17-5 | 46.07 | Reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst. |
| Diethyl Ether | 60-29-7 | 74.12 | For washing the product. |
Procedure
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g (4.87 mmol) of this compound in 30 mL of 95% ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add a stoichiometric equivalent of the primary amine. For example, add 0.45 g (4.87 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the Schiff base product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Purification and Characterization
Purification
For many Schiff bases, the precipitation and washing procedure described above yields a product of sufficient purity. However, if further purification is required, the following methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[13] Ethanol is often a suitable solvent for the recrystallization of Schiff bases.[13][14]
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel or neutral alumina can be used.[13] It is important to choose an appropriate eluent system to achieve good separation.
Characterization
The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) group in the region of 1600-1650 cm⁻¹.[15][16] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[16][19][20]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Ethanol and diethyl ether are flammable; avoid open flames and sources of ignition.
-
Glacial acetic acid is corrosive; handle with caution.
Conclusion
The protocol detailed in this document provides a reliable and straightforward method for the synthesis of Schiff bases from this compound. The combination of the biologically active oxazolidinone core with the versatile Schiff base linkage opens up new avenues for the design and development of novel therapeutic agents. The characterization techniques outlined are essential for confirming the successful synthesis and purity of these promising compounds.
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Libretexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Retrieved from [Link]
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ResearchGate. (2023, February 8). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). General method to synthesize a Schiff base. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of formation Schiff base. [Image]. Retrieved from [Link]
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International Journal of Chemical Studies. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. Retrieved from [Link]
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Jarrahpour, A., & Rezaei, S. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(15), 4485. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Retrieved from [Link]
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Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). Retrieved from [Link]
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Omar, M. M., Mohamed, G. G., & Ibrahim, A. A. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 73(2), 358–369. [Link]
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Brancatelli, G., Nicoló, F., De Grazia, S., Monforte, A. M., & Chimirri, A. (2011). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1683. [Link]
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Application Notes and Protocols for the Derivatization of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde for Biological Screening
Introduction: The Oxazolidinone Scaffold as a Privileged Structure in Drug Discovery
The 2-oxazolidinone ring is a well-established pharmacophore, most notably recognized for its role in antibacterial agents like the FDA-approved drugs Linezolid and Tedizolid.[1] These synthetic antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes, making them effective against a range of multidrug-resistant Gram-positive bacteria.[2] However, the biological activities of oxazolidinone derivatives are not limited to antibacterial effects; emerging research has revealed their potential as anticancer, anticonvulsant, and anti-inflammatory agents.[] This chemical versatility makes the oxazolidinone scaffold a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.
The strategic starting point for generating a chemical library for biological screening is a molecule that possesses a versatile functional group amenable to a variety of chemical transformations. 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is an ideal candidate for this purpose. The aldehyde functional group serves as a reactive handle for derivatization through several robust and high-yielding chemical reactions. This application note provides a detailed guide for the synthesis, purification, and characterization of a library of derivatives based on this core structure, followed by comprehensive protocols for their biological screening, with a focus on antibacterial applications.
Synthetic Strategy: Building a Diverse Chemical Library
The aldehyde functionality of this compound allows for the exploration of diverse chemical space through several key synthetic transformations. The primary strategies detailed here are Reductive Amination, Wittig-type Olefination reactions, and Suzuki-Miyaura Cross-Coupling, which will be applied to a halogenated intermediate. These methods were chosen for their reliability, functional group tolerance, and ability to generate significant structural diversity.
Figure 1: Synthetic derivatization workflow for this compound.
Protocol 1: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[4] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is advantageous as they selectively reduce the iminium ion in the presence of the starting aldehyde.[4]
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol) and a catalytic amount of acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Outcome: A library of secondary and tertiary amines with the 3-(2-oxo-1,3-oxazolidin-3-yl)benzyl moiety.
Protocol 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstones of alkene synthesis, converting aldehydes and ketones into olefins.[5][6] The choice between the two often depends on the desired stereoselectivity and the ease of purification.
-
Wittig Reaction: Utilizes phosphonium ylides. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[5]
-
HWE Reaction: Employs phosphonate carbanions, which are more nucleophilic than the corresponding Wittig ylides. This reaction almost exclusively produces the thermodynamically favored (E)-alkene, and the phosphate byproduct is water-soluble, greatly simplifying purification.[7][8]
Protocol 2a: Wittig Reaction with a Stabilized Ylide (for E-alkenes)
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Dichloromethane (DCM) or Toluene
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry DCM (15 mL) in a round-bottom flask.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the alkene product from triphenylphosphine oxide.
Protocol 2b: Horner-Wadsworth-Emmons Reaction (for E-alkenes)
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and cool to 0 °C in an ice bath.
-
Carefully add NaH (1.2 mmol) to the THF.
-
Add triethyl phosphonoacetate (1.2 mmol) dropwise to the suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until the solution becomes clear (ylide formation).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Outcome: A series of α,β-unsaturated esters and other alkene derivatives with predominantly (E)-stereochemistry.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
To further expand the library, the aromatic ring of the core molecule can be functionalized. A common strategy involves halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a powerful tool for constructing C-C bonds, particularly for biaryl structures.[9][10]
Step 1: Bromination of the Core Structure A preliminary step of brominating the starting aldehyde is required. This would likely occur at the position para to the aldehyde due to the directing effects of the oxazolidinone and aldehyde groups. This protocol assumes a brominated derivative, e.g., 4-bromo-3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde, is available.
Materials:
-
Halogenated this compound derivative (e.g., 4-bromo-)
-
A diverse library of aryl and heteroaryl boronic acids or their pinacol esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the halogenated aldehyde (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting halide is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: A library of biaryl compounds, which can be further derivatized at the aldehyde position using the protocols described above.
Purification and Characterization
Purification: Flash column chromatography on silica gel is the primary method for purifying the synthesized derivatives.[11] The choice of eluent is critical and should be determined by preliminary TLC analysis. A typical solvent system is a gradient of ethyl acetate in hexane. For more polar compounds, adding a small percentage of methanol or dichloromethane may be necessary. Recrystallization can be an effective final purification step for solid compounds.[12]
Characterization: The structure and purity of each synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13] Key diagnostic signals for the 3-(2-oxo-1,3-oxazolidin-3-yl)phenyl moiety include:
-
¹H NMR: Aromatic protons in the 7.0-8.0 ppm range, and two characteristic triplets for the -OCH₂CH₂N- protons of the oxazolidinone ring, typically around 4.0-4.6 ppm.
-
¹³C NMR: The carbonyl carbon of the oxazolidinone ring appears around 155 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds, which should ideally be >95% for biological screening.
Protocols for Biological Screening: An Antibacterial Focus
Once a library of purified and characterized derivatives has been assembled, the next phase is to screen for biological activity. The following protocols are designed for a high-throughput screening (HTS) campaign to identify compounds with antibacterial properties.
Figure 2: A typical workflow for a high-throughput screening cascade.
Protocol 4: Primary High-Throughput Screening (Whole-Cell Growth Inhibition)
This protocol outlines a primary, single-concentration screen to rapidly identify compounds that inhibit the growth of clinically relevant bacteria.[14]
Materials:
-
Synthesized compound library dissolved in DMSO (e.g., 10 mM stock).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Sterile 96-well or 384-well microtiter plates.
-
Positive control antibiotic (e.g., Linezolid, Vancomycin).
-
Negative control (DMSO vehicle).
-
Resazurin sodium salt solution (viability indicator).
-
Multichannel pipette or automated liquid handler.
-
Plate reader (absorbance or fluorescence).
Procedure:
-
Assay Development: Before screening the full library, optimize the assay conditions, including bacterial inoculum density and incubation time, to ensure robust growth and a good signal-to-noise ratio.
-
Plate Preparation: Using an automated liquid handler, dispense the compound library into the microtiter plates to achieve a final screening concentration (e.g., 10-25 µM). Also, include wells for the positive control, negative control (DMSO only), and media-only (blank) controls on each plate.
-
Bacterial Inoculation: Prepare a bacterial suspension in CAMHB, adjusted to a final concentration of ~5 x 10⁵ CFU/mL. Dispense the bacterial suspension into all wells except the media-only blanks.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
Growth Assessment:
-
Method A (Absorbance): Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Method B (Resazurin): Add Resazurin solution to each well and incubate for another 1-4 hours. Measure fluorescence (e.g., Ex/Em ~560/590 nm). A decrease in fluorescence indicates reduced metabolic activity and thus, inhibition of growth.
-
-
Data Analysis:
-
Normalize the data relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >80% inhibition).
-
Table 1: Representative Primary Screening Data Layout
| Well(s) | Compound ID | Conc. (µM) | OD₆₀₀ | % Inhibition | Hit? |
| A1-A3 | DMSO Control | N/A | 0.850 | 0% | No |
| B1-B3 | Positive Ctrl | 10 | 0.050 | 100% | N/A |
| C1 | DERIV-001 | 25 | 0.795 | 6.25% | No |
| C2 | DERIV-002 | 25 | 0.120 | 91.25% | Yes |
| ... | ... | ... | ... | ... | ... |
Protocol 5: Hit Confirmation and Potency Determination
Hits from the primary screen must be validated to eliminate false positives and to determine their potency.[1][15]
Procedure:
-
Hit Re-testing: Re-test the initial hits under the same primary screening conditions to confirm their activity. It is advisable to use freshly prepared solutions from the original solid samples to rule out compound degradation or precipitation issues.
-
Dose-Response Curves: For confirmed hits, perform a serial dilution (e.g., 8-10 points, 2-fold dilutions) to generate a dose-response curve.
-
IC₅₀/MIC Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of bacterial growth). This is often considered the Minimum Inhibitory Concentration (MIC) in this context.
-
-
Counter-Screening for Cytotoxicity: To ensure that the antibacterial activity is not due to general toxicity, screen the confirmed hits against a mammalian cell line (e.g., HEK293 or HepG2) using a similar assay format (e.g., using CellTiter-Glo® or an MTT assay).[16] Compounds with high mammalian cytotoxicity are generally deprioritized.
Table 2: Hit Validation and Potency Data Summary
| Compound ID | Confirmed Hit? | Bacterial IC₅₀ (µM) | Mammalian CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| DERIV-002 | Yes | 5.2 | >100 | >19.2 |
| DERIV-015 | Yes | 12.5 | 15.0 | 1.2 |
| DERIV-028 | No | N/A | N/A | N/A |
Prioritization: Compounds with high potency (low IC₅₀) and a high Selectivity Index (SI) are prioritized for further investigation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic derivatization of this compound and the subsequent biological evaluation of the resulting compound library. By employing robust synthetic methodologies such as reductive amination, olefination, and cross-coupling, a structurally diverse set of molecules can be efficiently generated. The detailed high-throughput screening cascade enables the identification and validation of promising antibacterial hits.
Following the identification of validated hits, preliminary Structure-Activity Relationship (SAR) studies can be conducted by comparing the activity of structurally related derivatives.[1] This analysis will guide the design and synthesis of a second-generation library to optimize potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutic candidates.
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Zhang, L., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 157-166. [Link]
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El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(4), 84-89. [Link]
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Damdoom, W. K., et al. (2022). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 15(11), 633-638. [Link]
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O'Donnell, G., & Snieckus, V. (2012). Cell-Based Screening in Antibacterial Discovery. In Methods in Molecular Biology (Vol. 859, pp. 425-433). Humana Press. [Link]
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El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]
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Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
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Bar, S., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5549-5561. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 17, 2026, from [Link]
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Wikipedia. (2023). Wittig reaction. [Link]
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Bergdahl, M., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-59. [Link]
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Schiefer, A., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. International Journal of Molecular Sciences, 23(21), 12821. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 17, 2026, from [Link]
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More, D. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved January 17, 2026, from [Link]
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Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(17), 6842-6847. [Link]
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Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 650. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(9), 1373-1375. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved January 17, 2026, from [Link]
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O'Toole, G. A., et al. (2008). High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development. Antimicrobial Agents and Chemotherapy, 52(7), 2448-2457. [Link]
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Butler, D., et al. (2022). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PLOS ONE, 17(1), e0262771. [Link]
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Singh, S. B., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3899. [Link]
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Singh, S. B., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3899. [Link]
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Begtrup, M. (1974). ¹H and ¹³C NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-70. [Link]
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Moloney, G. P., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. [Link]
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Application Note: A Detailed Protocol for the Selective Reduction of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Abstract
This document provides a comprehensive experimental procedure for the chemoselective reduction of the aldehyde functional group in 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde to yield the corresponding primary alcohol, (3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)methanol. The presence of the oxazolidinone ring, a valuable pharmacophore in medicinal chemistry, necessitates a mild and selective reducing agent to prevent undesired side reactions. This protocol details a robust method utilizing sodium borohydride (NaBH₄), a reagent celebrated for its high selectivity in reducing aldehydes and ketones.[1][2] This procedure is particularly relevant for researchers and professionals in drug development and organic synthesis, where the integrity of multiple functional groups is paramount for subsequent synthetic transformations or the biological activity of the final compound.
Introduction and Scientific Rationale
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. In the context of complex molecules like this compound, the challenge lies in achieving this transformation with high chemoselectivity. The oxazolidinone moiety is a crucial structural motif found in several antibacterial agents. Therefore, preserving its integrity during the reduction of the aromatic aldehyde is of utmost importance.
Causality behind Experimental Choices:
-
Choice of Reducing Agent: While several reagents can reduce aldehydes, sodium borohydride (NaBH₄) is the preferred choice for this specific transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide-like carbonyl group within the oxazolidinone ring.[3] NaBH₄ is a milder reducing agent and is known to be highly selective for aldehydes and ketones, leaving esters and amides largely unreacted under standard conditions.[1][3] Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is another possibility for aldehyde reduction.[4] However, this method can sometimes lead to over-reduction of the resulting benzyl alcohol to a methyl group, especially with aromatic aldehydes.[5] Therefore, NaBH₄ provides the optimal balance of reactivity and selectivity for this particular substrate.
-
Solvent System: The choice of solvent is critical for the success of the reduction. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[6] They serve to both dissolve the starting material and the reducing agent, and also act as a proton source during the workup phase to protonate the intermediate alkoxide.[3][7]
-
Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This helps to minimize potential side reactions and ensures a controlled and efficient reduction.
Reaction Mechanism
The reduction of the aldehyde with sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][7] This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: Following the nucleophilic attack, the resulting alkoxide is protonated during the workup step, typically by the addition of a mild acid or water, to yield the final primary alcohol product.[1][7]
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% Purity | Commercial Source |
| Sodium Borohydride (NaBH₄) | ≥98% Purity | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel (250 mL) | ||
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates (silica gel) | ||
| Glassware for column chromatography |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.23 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) to the flask and stir until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.24 g, 6.28 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Effervescence may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.[8]
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).[9]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.[9]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
3.3. Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)methanol as a solid or oil.
Data and Expected Results
| Parameter | Value |
| Starting Material Amount | 1.0 g |
| Sodium Borohydride Amount | 0.24 g (1.2 eq) |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 85-95% |
| Product Appearance | White to off-white solid or viscous oil |
| Analytical Techniques | TLC, NMR (¹H, ¹³C), IR, Mass Spectrometry |
Workflow Visualization
Caption: Experimental workflow for the reduction of the aldehyde.
Conclusion
This application note provides a detailed and reliable protocol for the selective reduction of this compound to its corresponding primary alcohol using sodium borohydride. The described method is efficient, high-yielding, and chemoselective, making it a valuable procedure for researchers in synthetic and medicinal chemistry. The careful selection of reagents and reaction conditions ensures the preservation of the essential oxazolidinone functional group.
References
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- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
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- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
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- Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity.
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Application Notes & Protocols: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Abstract & Introduction
The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the linezolid class of antibiotics, which combat multi-drug resistant Gram-positive bacteria. These synthetic antibiotics function through a unique mechanism, inhibiting bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit. The broad and potent biological activities associated with the oxazolidinone motif have fueled extensive research into derivatives with applications spanning antibacterial, anticancer, anti-inflammatory, and neurological diseases.[1][2]
3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde emerges as a highly valuable and versatile precursor in this field. Its bifunctional nature, featuring a reactive aldehyde group and a stable N-substituted oxazolidinone ring, provides a strategic platform for the construction of diverse and complex heterocyclic systems. The aldehyde serves as a key handle for condensation and cyclization reactions, allowing for the facile introduction of new ring systems appended to the biologically significant oxazolidinone core.
This document provides detailed application notes and validated protocols for the synthesis of the precursor itself and its subsequent use in constructing advanced heterocyclic frameworks, including thiazolidinones and fused benzimidazoles. The methodologies are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles that underpin the experimental choices.
Synthesis of the Precursor: this compound
A robust synthesis of the title precursor is fundamental to its application. While several routes exist for forming the oxazolidinone ring, a common and effective method involves the cyclization of a β-amino alcohol. An accessible approach begins with commercially available 3-aminobenzaldehyde.[3][4] To prevent unwanted reactions at the aldehyde during oxazolidinone formation, it is prudent to first protect the aldehyde, carry out the cyclization, and then deprotect.
Protocol 2.1: Two-Step Synthesis via Acetal Protection
This protocol offers a reliable method with high yields by temporarily masking the reactive aldehyde functionality.
Step 1: Protection of 3-Aminobenzaldehyde
-
To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,3-dioxolan-2-yl)aniline, which can often be used in the next step without further purification.[5]
Step 2: Oxazolidinone Ring Formation and Deprotection
-
Dissolve the crude 3-(1,3-dioxolan-2-yl)aniline (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add 2-chloroethyl chloroformate (1.2 eq) dropwise at 0 °C, followed by the slow addition of a base such as potassium carbonate or triethylamine (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The mechanism involves initial N-acylation followed by an intramolecular Williamson ether-type synthesis to close the ring.
-
After reaction completion (monitored by TLC), quench with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
To the crude protected product, add a mixture of acetone and 2M hydrochloric acid (4:1 v/v) and stir at room temperature for 2-4 hours to hydrolyze the acetal.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract the final product, this compound, with ethyl acetate.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain a crystalline solid.
Causality Note: The acetal protection strategy is critical. Attempting direct cyclization on 3-aminobenzaldehyde can lead to polymerization and other side reactions involving the aldehyde. The intramolecular cyclization is favored by using a polar aprotic solvent which facilitates the SN2 reaction for ring closure.
Application in Heterocyclic Synthesis
The aldehyde functionality of this compound is the gateway to a multitude of heterocyclic structures through multicomponent reactions and condensation-cyclization sequences.
Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological activities. A straightforward and efficient route to these compounds is the one-pot three-component reaction of an aldehyde, an amine, and thioglycolic acid.
Caption: Reaction pathway for benzimidazole synthesis.
Protocol 3.2.1: Synthesis of 3-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-oxazolidin-2-one
-
To a solution of this compound (1.0 eq) in ethanol, add o-phenylenediamine (1.05 eq).
-
Add a catalytic amount of an oxidizing agent such as sodium metabisulfite (Na2S2O5, 0.2 eq) or simply allow the reaction to proceed exposed to air.
-
Reflux the mixture for 8-12 hours. The reaction involves the initial condensation of the aldehyde with one amino group of the diamine, followed by cyclization with the second amino group and subsequent oxidation to the aromatic benzimidazole.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the cooled solution. Filter the solid, wash with cold ethanol, and dry.
-
If necessary, the crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture.
Self-Validating System: The success of this protocol relies on the tandem condensation-cyclization-oxidation sequence. The formation of the intensely UV-active benzimidazole ring can be easily monitored by TLC. The final product is typically a stable, high-melting solid whose structure can be unequivocally confirmed by NMR, where the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of aromatic benzimidazole protons are key diagnostic markers.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for constructing novel heterocyclic compounds with high potential in drug discovery. The protocols detailed herein provide reliable and efficient pathways to important scaffolds like 4-thiazolidinones and benzimidazoles, each appended with the biologically relevant oxazolidinone core. The modularity of these syntheses allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. Future work can expand on this precursor's utility by exploring its participation in other named reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to further elaborate the side chain, or by using it in cycloaddition reactions to generate even more complex polycyclic systems.
References
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Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Retrieved from [Link]
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Fernandes, C. B., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. DOI: 10.1039/D2MD00415A. Available at: [Link]
-
Fernandes, C. B., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 387-413. Available at: [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]
-
Al-Dhalla, A. S. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Advances in Microbiology, 13(5), 235-252. Available at: [Link]
-
Kandeel, M. M. (2000). SOME REACTIONS ON 2-(2-THIOXO-4-OXO-THIAZOLIDIN-3-YL)-6-(4-NITROPHENYLTHIO)BENZTHIAZOLE. Phosphorus, Sulfur, and Silicon and the Related Elements, 156(1), 225–238. Available at: [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel 4-(2-oxo-2-phenylethyl)-1,3-thiazol-2(3H)-one derivatives.
-
Zinad, D. S., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
-
Patil, S. B., et al. (2022). Synthesis of substituted benzo[e]o[2][6]xazino analogs. CKT College. Available at: [Link]
-
Brancatelli, G., et al. (2011). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1683. Available at: [Link]
-
Brancatelli, G., et al. (2011). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E. Available at: [Link]
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Application Notes & Protocols: Asymmetric Synthesis Involving 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde derivatives in asymmetric synthesis. While this specific substrate is not extensively documented, this guide leverages established principles of stereocontrol to propose its use in high-value carbon-carbon bond-forming reactions. We will first discuss the foundational role of oxazolidinones as chiral auxiliaries, then outline the synthesis of the target benzaldehyde scaffold incorporating a chiral oxazolidinone. The core of this document is a detailed, field-proven protocol for the enantioselective addition of organozinc reagents to the aldehyde functionality, adapted for this specific substrate. The causality behind experimental choices, analytical validation, and mechanistic considerations are explained in depth to provide a robust framework for practical application.
Introduction: The Oxazolidinone Scaffold in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic controllers that guide a reaction to produce a specific stereoisomer.[1][2] Among the most successful and reliable are the oxazolidinone auxiliaries, famously developed by David A. Evans.[3][4]
Typically, an Evans auxiliary is acylated, and the resulting N-acyl oxazolidinone controls the stereochemical outcome of reactions at the α-carbon, such as alkylations or aldol additions.[5][6] The chiral environment is created by substituents on the oxazolidinone ring (commonly derived from amino acids like valine or phenylalanine), which effectively shield one face of the enolate intermediate, forcing the electrophile to approach from the less hindered side.[3][7]
The subject of this guide, this compound, presents a non-classical arrangement. Here, the oxazolidinone is not directly attached to the reacting carbonyl system but is an N-aryl substituent remote from the aldehyde. In such a configuration, its role shifts from a direct auxiliary to that of a chiral directing group or a component of a chiral ligand-substrate complex in a catalyzed reaction. For asymmetric induction to occur, the oxazolidinone ring itself must be chiral. This guide will assume the use of a chiral oxazolidinone, for instance, the (R)-4-phenyl-1,3-oxazolidin-2-one moiety, to impart stereocontrol.
Synthesis of Chiral this compound Derivatives
The target substrate must first be synthesized in enantiopure form. A reliable route involves the coupling of a chiral amino alcohol with 3-formylphenyl isocyanate or a related precursor. A general, robust procedure for synthesizing N-aryl oxazolidinones can be adapted for this purpose.[8][9]
Protocol 2.1: Synthesis of (R)-3-(4-formylphenyl)-4-phenyloxazolidin-2-one
This protocol describes the synthesis starting from commercially available (R)-phenylglycinol and 3-aminobenzaldehyde.
Materials:
-
(R)-2-Phenylglycinol
-
Triphosgene or Carbonyldiimidazole (CDI)
-
3-Aminobenzaldehyde
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Silica gel, ethyl acetate, hexane)
Step-by-Step Procedure:
-
Activation of Amino Alcohol: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve (R)-2-phenylglycinol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Oxazolidinone Ring Formation (Intermediate): Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM. Rationale: This step forms an activated intermediate, which will cyclize to form the oxazolidinone ring. Triphosgene is highly toxic and must be handled with extreme care in a fume hood.
-
Synthesis of 3-formylphenyl isocyanate (Concurrent or Separate Step): In a separate flask, 3-aminobenzaldehyde can be converted to 3-formylphenyl isocyanate using phosgene or a phosgene equivalent. Alternatively, a palladium-catalyzed N-arylation can be employed.[9]
-
Coupling Reaction: Add the prepared 3-formylphenyl isocyanate (1.1 eq) to the reaction mixture containing the activated amino alcohol. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the target compound.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm enantiomeric purity via chiral HPLC.
Application in Asymmetric Synthesis: Enantioselective Alkynylation
With the chiral substrate in hand, we can now apply it to a stereoselective transformation. The enantioselective addition of nucleophiles to aldehydes is a powerful method for creating new stereocenters.[10] We will focus on the addition of terminal alkynes, catalyzed by a zinc salt and a chiral ligand, a reaction known for its high enantioselectivity and functional group tolerance.[11][12]
In this proposed protocol, the chiral (R)-4-phenyloxazolidinone moiety on the benzaldehyde will interact with the catalyst/reagent complex, creating a diastereomeric transition state that favors the formation of one enantiomer of the propargylic alcohol product.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric alkynylation of the chiral benzaldehyde derivative.
Protocol 3.1: Asymmetric Alkynylation of (R)-3-(4-formylphenyl)-4-phenyloxazolidin-2-one
This protocol is adapted from the highly reliable procedures for catalytic, enantioselective additions of terminal acetylenes to aldehydes.[11]
Materials:
-
(R)-3-(4-formylphenyl)-4-phenyloxazolidin-2-one (1.0 eq)
-
Phenylacetylene (or other terminal alkyne, 1.5 eq)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%)
-
(+)-N-Methylephedrine (11 mol%)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add Zn(OTf)₂ (0.10 eq) and (+)-N-methylephedrine (0.11 eq). Add anhydrous toluene and stir the resulting suspension for 30 minutes at room temperature.
-
Addition of Reagents: To the catalyst suspension, add the chiral aldehyde substrate (1.0 eq), followed by triethylamine (1.5 eq).
-
Initiation of Reaction: Add the terminal alkyne (e.g., phenylacetylene, 1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the propargylic alcohol product.
-
Analysis:
-
Determine the isolated yield.
-
Acquire a ¹H NMR spectrum to determine the diastereomeric ratio (dr) by integrating signals corresponding to the carbinol proton of the different diastereomers.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis, using a suitable column (e.g., Chiralcel OD-H or AD-H) and mobile phase.
-
Mechanistic Rationale and Expected Outcome
The reaction proceeds through a transition state where the aldehyde, the zinc catalyst, the chiral ligand ((+)-N-methylephedrine), and the zinc acetylide are assembled. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the aldehyde.
Caption: Logical relationship in the catalyzed asymmetric reaction.
The presence of the chiral oxazolidinone on the aromatic ring is expected to provide "matched" or "mismatched" stereoinduction with the (+)-N-methylephedrine ligand. This interaction will influence the energy of the two competing diastereomeric transition states, enhancing the overall stereoselectivity of the reaction.
Data Summary Table (Hypothetical)
The following table presents expected results for the alkynylation reaction with various alkynes, based on literature precedents for similar aldehyde substrates.[11][12]
| Entry | Alkyne (R' in R'C≡CH) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Phenyl | >90 | >95:5 | >98 |
| 2 | 4-Methoxyphenyl | >85 | >95:5 | >97 |
| 3 | n-Hexyl | >80 | >90:10 | >95 |
| 4 | Trimethylsilyl | >95 | >95:5 | >99 |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for employing this compound derivatives in asymmetric synthesis. By leveraging the well-established principles of chiral auxiliaries and modern catalytic methods, these substrates can serve as valuable building blocks for creating complex, enantioenriched molecules. The detailed protocol for enantioselective alkynylation provides a robust starting point for researchers. Future work could explore other asymmetric transformations, such as aldol reactions,[13][14] Michael additions,[15] or Diels-Alder reactions, where the chiral N-aryl oxazolidinone could similarly influence the stereochemical outcome. The continued development of such methodologies is critical for advancing the fields of medicinal chemistry and materials science.
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Song, L., Chen, X., Zhang, S., Zhang, H., Li, P., Luo, G., Liu, W., Duan, W., & Wang, W. (2008). An organocatalytic approach to the construction of chiral oxazolidinone rings and application in the synthesis of antibiotic linezolid and its analogues. Organic Letters, 10(23), 5489-92. [Link]
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-
YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
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Iuliano, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
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Iuliano, A., et al. (2019). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
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Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Chemical Reviews, 113(4), 483-532. [Link]
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Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]
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Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols, 2(10), 2568–2573. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Kumar, P., & Kumar, R. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. [Link]
-
Marigo, M., et al. (2008). Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Nitrodienes. Organic Letters, 10(22), 5179–5182. [Link]
-
Organic Chemistry Portal. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal. [Link]
-
Brickner, S. J., et al. (2000). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 4(3), 155-160. [Link]
-
ResearchGate. (2011). Development of Asymmetric Reactions Using Chiral Oxazolidine-type Catalysts. ResearchGate. [Link]
-
ResearchGate. (2011). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
ResearchGate. (2019). Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. [a]. ResearchGate. [Link]
-
de Sousa, J. S., & de Andrade, J. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
García-García, P., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443. [Link]
-
Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. [Link]
-
Nayyar, A., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(10), 941-946. [Link]
-
Jiang, B., & Si, Y. G. (2002). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 124(42), 12404–12405. [Link]
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Kumar, V., et al. (2016). Oxazolidines as Intermediates in the Asymmetric Synthesis of 3-Substituted and 1,3-Disubstituted Tetrahydroisoquinolines. The Journal of Organic Chemistry, 81(17), 7551-7558. [Link]
-
Sriramurthy, V., & Fodda, R. (2009). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
-
Antonelli, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4272. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Reaction Efficiency with Chiral Ligands: The Case of Oxazolidinones. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Reddy, C. R., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4028-4031. [Link]
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Hong, X. W., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(11), 1547. [Link]
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Chen, L. Y., et al. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 27(4). [Link]
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de Oliveira, H. C., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(10), 1373. [Link]
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ResearchGate. (2021). Asymmetric azidation of N‐acylated oxazolidinone for the synthesis of (S)‐AP‐3. ResearchGate. [Link]
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Tyrrell, E., et al. (2008). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. [Link]
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Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. [Link]
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Evans enolate alkylation-hydrolysis. (n.d.). University of Liverpool. [Link]
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Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
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Liu, J., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2999. [Link]
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Amanote Research. (2016). (PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives. Amanote Research. [Link]
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Semantic Scholar. (2014). Enantioselective Allylation of Selected ortho‐Substituted Benzaldehydes: A Comparative Study. Semantic Scholar. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Oxazolidinone Scaffolds
The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of synthetic antibacterial agents that combat multi-drug resistant Gram-positive bacteria.[1][2] The pioneering drug in this class, Linezolid, exerts its therapeutic effect by inhibiting bacterial protein synthesis.[3] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex.[2][3][4] This unique mechanism of action means there is no cross-resistance with other existing antibiotic classes.[1][2] Beyond their antibacterial properties, certain oxazolidinone derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), highlighting the versatility of this chemical framework.[5]
This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) assays for novel analogs of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. While the specific biological target of this particular scaffold is yet to be fully elucidated, we will proceed under the well-supported hypothesis that these analogs are likely to exhibit antibacterial activity by targeting the bacterial ribosome. Therefore, the assays detailed herein are designed to identify and characterize compounds that bind to the bacterial 50S ribosomal subunit and subsequently inhibit bacterial growth.
The proposed screening cascade is designed to be a self-validating system, beginning with a rapid and robust primary screen to identify potential binders, followed by a secondary orthogonal assay to confirm hits and eliminate false positives, and culminating in a cell-based assay to assess functional activity in a physiological context.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign relies on a carefully planned sequence of assays, each with a specific purpose.[6] Our proposed workflow for the this compound analog library is a three-tiered approach designed for efficiency and accuracy.
Caption: Principle of the AlphaScreen assay for ribosomal subunit interaction.
Experimental Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: Use a commercially available buffer optimized for AlphaScreen assays.
-
Biotinylated 30S Subunit: Prepare biotinylated 30S ribosomal subunits using standard bioconjugation techniques.
-
Tagged 50S Subunit: Prepare 50S ribosomal subunits tagged with an epitope (e.g., His-tag or GST) for antibody recognition.
-
Streptavidin-Coated Donor Beads: Commercially available.
-
Anti-Tag Acceptor Beads: Commercially available beads coated with an antibody specific to the tag on the 50S subunit.
-
Confirmed Hits: Prepare serial dilutions of the hit compounds from the primary screen.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the tagged 50S subunit and 2.5 µL of the hit compound (or control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 2.5 µL of the biotinylated 30S subunit.
-
Incubate for 30-60 minutes at room temperature.
-
Add 12.5 µL of a pre-mixed solution of Streptavidin-Coated Donor Beads and Anti-Tag Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis and Confirmation:
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their IC₅₀ values (the concentration at which 50% of the signal is inhibited).
-
Orthogonal Confirmation: A confirmed hit in this assay provides strong evidence that the compound's binding to the 50S subunit (observed in the FP assay) has a functional consequence on ribosome assembly.
Tertiary Screen: Cell-Based Bacterial Growth Inhibition Assay
Principle: The ultimate goal of developing a novel antibacterial agent is to inhibit bacterial growth. [7][8]This cell-based assay directly measures the effect of the confirmed hit compounds on the viability of a target bacterial strain (e.g., Staphylococcus aureus). [9][10][11]A common method is to use a resazurin-based viability assay, where the reduction of resazurin (blue) to the fluorescent resorufin (pink) by metabolically active cells is quantified.
Experimental Protocol:
-
Reagent Preparation:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Assay Medium: Use the same broth medium for the assay.
-
Resazurin Solution: Prepare a sterile stock solution of resazurin.
-
Confirmed Hits: Prepare serial dilutions of the hit compounds.
-
-
Assay Procedure (384-well format):
-
Add 50 µL of the bacterial culture, diluted to a starting OD₆₀₀ of ~0.05, to each well.
-
Add 100 nL of the serially diluted hit compounds or controls (DMSO for negative control, a known antibiotic like linezolid for positive control).
-
Incubate the plates at 37°C with shaking for a defined period (e.g., 6-18 hours).
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for an additional 1-4 hours at 37°C.
-
Measure fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
Data Analysis and Validation:
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that significantly inhibits bacterial growth (e.g., >90% reduction in fluorescence compared to the negative control).
-
Therapeutic Relevance: A low MIC value in this assay validates the compound as a potential antibacterial agent and provides a crucial link between target engagement (from the biochemical assays) and a desired physiological outcome.
Conclusion: A Robust Pathway to Novel Antibacterials
The integrated HTS cascade detailed in these application notes provides a comprehensive and scientifically rigorous framework for the identification and validation of novel antibacterial agents from a library of this compound analogs. By employing a primary binding assay, a secondary orthogonal functional assay, and a tertiary cell-based assay, this workflow is designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced for further lead optimization. The principles and protocols outlined herein are grounded in established HTS methodologies and can be adapted for screening other compound libraries against various biological targets.
References
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). PharmTech. Retrieved from [Link]
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High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology. Retrieved from [Link]
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Brancatelli, G., et al. (2011). 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1083. Retrieved from [Link]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Retrieved from [Link]
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High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia, 97(4), 271-276. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
-
Accessing the High Throughput Screening Data Landscape. (2015). Methods in Molecular Biology, 1263, 1-13. Retrieved from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (2014). Journal of Chemistry, 2014, 1-10. Retrieved from [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Retrieved from [Link]
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Mechanism of action of oxazolidinone antibacterial agents. (2000). ResearchGate. Retrieved from [Link]
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3-Benzoyl-1,3-oxazolidin-2-one. (2005). ResearchGate. Retrieved from [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]
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Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]
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Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. (2018). International Journal of Molecular Sciences, 19(3), 685. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 929497. Retrieved from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). Expert Opinion on Drug Discovery, 9(9), 1061-1073. Retrieved from [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]
-
High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Biotechnology, 12(4), 569-580. Retrieved from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(3), 396-422. Retrieved from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]
-
Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry, 66(21), 14357-14382. Retrieved from [Link]
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FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved from [Link]
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High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]
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1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1719. Retrieved from [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
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High-throughput screening for inhibitors of sialyl- and fucosyltransferases. (2013). Angewandte Chemie International Edition in English, 52(42), 11079-11083. Retrieved from [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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3-Benzyl-1,3-oxazolidin-2-ones as mGluR2 positive allosteric modulators: Hit-to lead and lead optimization. (2009). Bioorganic & Medicinal Chemistry Letters, 19(9), 2459-2463. Retrieved from [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2008). Current Opinion in Chemical Biology, 12(4), 449-455. Retrieved from [Link]
-
High-Throughput Screen Reveals the Structure–Activity Relationship of the Antimicrobial Lasso Peptide Ubonodin. (2023). ACS Chemical Biology, 18(3), 548-556. Retrieved from [Link]
-
Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. (2023). Molecular Pharmaceutics, 20(7), 3647-3656. Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2011). Bentham Open. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This critical intermediate is foundational in the development of various pharmaceutical agents, most notably oxazolidinone antibiotics like Linezolid.[1][2] Achieving a high yield and purity for this molecule is paramount for the efficiency of the overall synthetic route.
This guide is structured to address the practical challenges encountered in the laboratory. It moves from a high-level overview of synthetic strategies to specific, actionable troubleshooting advice and detailed protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to not only solve immediate issues but also to intelligently optimize your process for future success.
Overview of Primary Synthetic Strategies
The core transformation in synthesizing this compound is the formation of an N-aryl bond between the nitrogen of the 2-oxazolidinone ring and a 3-formylphenyl group. The two most prevalent and well-documented methods for this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]
Caption: High-level overview of the primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
The two dominant methods are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction is often favored in modern syntheses due to its milder reaction conditions, broader substrate scope, and typically higher yields.[3][5] The Ullmann condensation is an older, classical method that uses a more economical copper catalyst but often requires higher temperatures and may have a more limited scope.[4][6]
Q2: Which aryl halide (I, Br, or Cl) is best to use as a starting material?
For cross-coupling reactions, the reactivity order is generally I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the most cost-effective but are significantly less reactive, often requiring more specialized, sterically hindered phosphine ligands and stronger bases to achieve good conversion in Buchwald-Hartwig aminations.[7][8]
Q3: What are the critical parameters to control during the synthesis?
Regardless of the method, the following parameters are crucial:
-
Inert Atmosphere: Both Palladium and Copper catalysts, particularly in their active lower oxidation states, are sensitive to oxygen. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
-
Solvent Purity: Water and other protic impurities can interfere with the base and the catalyst. Using anhydrous solvents is critical for reproducibility.
-
Base Selection: The choice and strength of the base are vital. It must be strong enough to deprotonate the 2-oxazolidinone but not so strong as to cause unwanted side reactions. Common choices include NaOt-Bu, K₂CO₃, and Cs₂CO₃.[7]
-
Temperature Control: Precise temperature control is key. Buchwald-Hartwig reactions often run between 80-110 °C, while traditional Ullmann reactions can require temperatures upwards of 200 °C, though modern ligand systems can lower this.[4]
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and rapid method. A suitable solvent system (e.g., Ethyl Acetate/Hexane) should be developed to clearly separate the starting materials (3-halobenzaldehyde and 2-oxazolidinone) from the desired product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used on aliquots taken from the reaction mixture.
Troubleshooting Guide
Problem Area 1: Low or No Yield
Q: My reaction shows no conversion; I only see starting materials on my TLC. What went wrong?
This is a common and frustrating issue, typically pointing to a fundamental problem with the catalytic cycle.
A: The most likely culprits are related to catalyst activity or reaction setup.
-
Catalyst Deactivation: The active Pd(0) or Cu(I) species are readily oxidized. Ensure your entire setup was properly purged with an inert gas (N₂ or Ar) and that your solvent was thoroughly deoxygenated. If your palladium catalyst precursor was Pd(II) (e.g., Pd(OAc)₂), it requires an in situ reduction to Pd(0) to initiate the cycle, a step which can sometimes be inefficient.[9]
-
Inactive Pre-catalyst: If using a pre-formed catalyst, ensure it has been stored properly under inert conditions. If you are generating the catalyst in situ, the quality of the palladium source and ligand is paramount.
-
Incorrect Base: The base may be too weak to deprotonate the 2-oxazolidinone, or it may be of poor quality (e.g., hydrated). For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu is often required, whereas Ullmann reactions may proceed with a milder carbonate base like K₂CO₃.[4][7]
-
Insufficient Temperature: Cross-coupling reactions have a significant activation energy. Double-check your reaction temperature. Ensure the heating mantle or oil bath is calibrated and providing uniform heating.
Caption: A logical flowchart for diagnosing low-yield issues.
Q: My yield is low, and I see several side products. What are they and how can I prevent them?
A: Side reactions typically compete with the desired reductive elimination step in the catalytic cycle. [3]
-
Hydrodehalogenation: You may observe 3-methylbenzaldehyde or benzaldehyde as a byproduct. This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace water or other proton sources. Solution: Use rigorously dried solvents and reagents.
-
Aryl Halide Homocoupling (Biaryl Formation): This results in the formation of 3,3'-diformylbiphenyl. This is more common in Ullmann reactions but can occur in Buchwald-Hartwig reactions as well. Solution: Adjust the catalyst-to-ligand ratio. Sometimes a slight excess of ligand can suppress this.
-
Aldehyde Reduction: The formyl group (-CHO) can be sensitive to certain reaction conditions, especially if a hydride source is inadvertently present. Solution: Ensure the base used is not a hydride donor and that starting materials are pure.
Problem Area 2: Impurities and Purification
Q: My crude product is a dark, oily mess. How do I effectively purify it?
A: This is common, especially with metal-catalyzed reactions. A multi-step purification is often necessary.
-
Aqueous Workup: First, perform a standard aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. This will remove inorganic salts (like the base and halide byproduct) and highly polar solvents like DMF.
-
Filtration through a Silica Plug: Before concentrating the organic layer, pass it through a short plug of silica gel. This will remove a significant amount of the baseline catalyst residues and polymeric materials, which often appear as a dark color.
-
Column Chromatography: This is the most effective method for separating the product from starting materials and side products. A gradient elution with a Hexane/Ethyl Acetate system is typically effective.
-
Recrystallization: Once an enriched solid is obtained from chromatography, recrystallization can provide the final, high-purity product. Solvents like isopropanol or ethyl acetate/hexane mixtures are good starting points.[10][11]
Q: I'm having trouble separating my product from the unreacted 3-halobenzaldehyde via column chromatography.
A: These compounds can have similar polarities, making separation difficult.
-
Optimize Chromatography: Use a less polar solvent system to increase the separation (increase the percentage of hexane). A longer column or using a finer mesh silica gel can also improve resolution.
-
Chemical Quenching: If a significant amount of the aldehyde starting material remains, it can sometimes be selectively reacted. A gentle wash with a chilled, dilute aqueous sodium bisulfite solution can form the water-soluble bisulfite adduct of the aldehyde, pulling it into the aqueous layer. Caution: This must be done carefully as it can also react with your product. Test on a small scale first.
Optimized Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from modern methodologies emphasizing efficiency and broad applicability.[5][7][8]
-
Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (2.1 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-oxazolidinone (1.2 equiv), 3-bromobenzaldehyde (1.0 equiv), and anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography.
Table 1: Comparison of Typical Buchwald-Hartwig Conditions
| Parameter | Condition A (Aryl Bromide) | Condition B (Aryl Chloride) | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / RuPhos | Aryl chlorides require more electron-rich, bulky phosphine ligands for efficient oxidative addition.[7] |
| Base | Cs₂CO₃ | NaOt-Bu | A stronger base is needed to facilitate the catalytic cycle with less reactive aryl chlorides. |
| Solvent | Toluene | 1,4-Dioxane or Toluene | Dioxane is often used for its higher boiling point and good solubilizing properties. |
| Temperature | 100-110 °C | 110-120 °C | Higher temperatures are often required to overcome the higher activation energy for C-Cl bond cleavage. |
Protocol 2: Ligand-Accelerated Ullmann Condensation
This protocol uses a ligand to enable the reaction at lower temperatures than traditional Ullmann conditions.[4][12]
-
Setup: To a flame-dried Schlenk flask, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-oxazolidinone (1.1 equiv), 3-iodobenzaldehyde (1.0 equiv), and anhydrous DMSO.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours. Monitor by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
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Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. [Link]
-
Semantic Scholar. Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. [Link]
-
北京欣恒研科技有限公司. This compound. [Link]
-
ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid | Request PDF. [Link]
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Welcome to the technical support center for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents, most notably in the oxazolidinone class of antibiotics. Its molecular structure, featuring a reactive aldehyde group and a polar oxazolidinone ring, presents a unique set of purification challenges. Impurities often arise from the synthetic route, typically a copper-catalyzed Ullmann-type coupling reaction between 3-formylphenyl boronic acid and 2-oxazolidinone, or from degradation of the product itself.
Common issues encountered during purification include:
-
Co-eluting impurities: Structurally similar byproducts can be difficult to separate using standard chromatographic techniques.
-
Product degradation: The aldehyde functionality is susceptible to oxidation and other side reactions, particularly under harsh purification conditions.
-
Low recovery: The compound's polarity can lead to poor solubility in certain solvents and irreversible adsorption onto silica gel.
This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Symptom: HPLC or NMR analysis of the product after silica gel column chromatography shows significant impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired product from impurities.
-
Expert Insight: A common mistake is using a solvent system that is too polar, causing all components to elute together. Start with a less polar system and gradually increase the polarity. A typical starting point is a hexane/ethyl acetate gradient. For this particular molecule, a gradient of 20% to 50% ethyl acetate in hexane is often effective.
-
-
Formation of Acetals/Hemiacetals: If an alcohol (e.g., methanol, ethanol) is used as a polar modifier in the eluent, it can react with the aldehyde group on the silica gel surface, which can act as a mild Lewis acid.
-
Solution: Avoid using alcohol-based solvents in your eluent system. If a more polar solvent than ethyl acetate is required, consider using dichloromethane or acetone.
-
-
Acid- or Base-Catalyzed Degradation on Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the eluent. This will neutralize the acidic sites on the silica surface. Alternatively, use neutral alumina as the stationary phase.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for optimizing column chromatography.
Problem 2: Product Degradation During Purification
Symptom: The appearance of new, unexpected peaks in the analytical chromatogram after purification, often corresponding to the carboxylic acid or other oxidation byproducts.
Possible Causes & Solutions:
-
Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to air oxidation, which can be accelerated by light and elevated temperatures.
-
Expert Insight: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage. Use freshly distilled solvents to minimize the presence of peroxides.
-
-
Thermal Degradation: Prolonged heating during solvent evaporation can lead to decomposition.
-
Solution: Remove the solvent under reduced pressure at a low temperature (e.g., below 40°C).
-
Problem 3: Low Recovery After Purification
Symptom: A significant loss of material after column chromatography or recrystallization.
Possible Causes & Solutions:
-
Irreversible Adsorption on Silica Gel: The polar oxazolidinone moiety can interact strongly with the silanol groups on the silica surface.
-
Solution: As mentioned previously, deactivating the silica gel with triethylamine can help to reduce these strong interactions and improve recovery.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing the product to "oil out."
-
Expert Insight: Finding the right recrystallization solvent is often a matter of trial and error. A good solvent system will dissolve the compound when hot but result in low solubility when cold. For a compound with the polarity of this compound, a mixed solvent system is often ideal. Common systems to try include ethyl acetate/hexane, dichloromethane/hexane, or acetone/water.
-
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethyl acetate, dichloromethane, acetone, ethanol, toluene, hexane) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is likely too good.
-
If the solid does not dissolve, heat the mixture gently. If it dissolves when hot, it is a potential candidate.
-
Cool the solutions that dissolved upon heating to room temperature and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a good crop of crystals with minimal dissolved product remaining.
-
If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The most common synthetic route is the copper-catalyzed N-arylation of 2-oxazolidinone with a 3-formylphenylboronic acid derivative. Potential impurities include:
-
Unreacted starting materials: 2-oxazolidinone and the 3-formylphenylboronic acid derivative.
-
Homocoupling product: Biphenyl-3,3'-dicarbaldehyde, arising from the coupling of two molecules of the boronic acid derivative.
-
Protodeboronation product: Benzaldehyde, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Oxidation product: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, if the aldehyde is oxidized during the reaction or workup.
Workflow for Impurity Identification:
Caption: A logical flow for identifying impurities.
Q2: What is the recommended storage condition for this compound?
A2: To prevent oxidation of the aldehyde, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is also advisable to store it in a cool, dark place to minimize thermal and light-induced degradation. A manufacturer of a similar compound, 3-(2-oxooxazolidin-3-yl)benzaldehyde, recommends storage at 2-8°C under an inert atmosphere.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of pharmaceutical intermediates. A reverse-phase C18 column with a gradient elution of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product. The presence of the aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their molecular weights.
Q4: Can I use a bisulfite extraction to purify this aldehyde?
A4: While bisulfite extraction is a classic method for separating aldehydes from other organic compounds, it may not be ideal for this compound. The oxazolidinone ring may not be stable under the acidic or basic conditions required for the formation and subsequent decomposition of the bisulfite adduct. It is generally recommended to use milder purification techniques like chromatography and recrystallization to avoid potential degradation of the oxazolidinone moiety.
Data Summary Table
| Parameter | Recommended Conditions/Solvents | Rationale |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (or Neutral Alumina) | Standard choice for moderately polar compounds. Alumina can be used if acidity of silica is a concern. |
| Eluent System | Hexane/Ethyl Acetate gradient (e.g., 20-50% EtOAc) | Good balance of polarity for effective separation. |
| Additive | 0.1-1% Triethylamine (optional) | Neutralizes acidic sites on silica, preventing degradation and improving recovery. |
| Recrystallization | ||
| Solvent Systems | Ethyl Acetate/Hexane, Dichloromethane/Hexane, Acetone/Water | Mixed solvent systems provide better control over solubility for optimal crystal formation. |
| Storage | ||
| Conditions | 2-8°C, under inert atmosphere (Ar or N₂), protected from light | Minimizes oxidation and thermal/photochemical degradation. |
| Purity Analysis | ||
| Primary Method | HPLC (Reverse Phase C18) | High resolution and sensitivity for accurate purity determination. |
| Confirmatory Methods | ¹H & ¹³C NMR, LC-MS | Provide structural confirmation and identification of impurities. |
Conclusion
The successful purification of this compound hinges on a careful selection of techniques and conditions that account for the compound's unique chemical properties. By understanding the potential for degradation and the nature of likely impurities, researchers can develop a robust purification strategy that consistently yields high-purity material. This guide provides a foundation for troubleshooting common issues and making informed decisions during the purification process.
References
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Available at: [Link]
-
3-Benzoyl-1,3-oxazolidin-2-one. ResearchGate. Available at: [Link]
-
3-(2-oxo-1,3-oxazolidin-3-yl)propanal - Encyclopedia - MOLBASE. MOLBASE. Available at: [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. Available at: [Link]
-
Oxazoline Synthesis From Benzaldehyde. Scribd. Available at: [Link]
-
Synthesis of 3‐Alkyl Oxazolidines, Derived from 2‐Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Archipel UQAM. Available at: [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ResearchGate. Available at: [Link]
-
4-benzyl-2-oxo-1,3-oxazolidin-3. ResearchGate. Available at: [Link]
-
Linezolid-impurities. Pharmaffiliates. Available at: [Link]
-
Eur. J. Org. Chem. 2006. Wiley-VCH. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]
-
Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. Semantic Scholar. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]
-
3-Benzyl-2-oxo-1,3-oxazolidine-4-carbaldehyde | C11H11NO3. PubChem. Available at: [Link]
-
Benzaldehyde | C6H5CHO. PubChem. Available at: [Link]
Technical Support Center: Synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Welcome to the troubleshooting and technical guidance center for the synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common side reactions and challenges encountered during this N-arylation cross-coupling reaction.
The synthesis of this molecule typically involves a transition-metal-catalyzed cross-coupling reaction to form the C-N bond between the benzaldehyde moiety and the 2-oxazolidinone ring. The most common methods are variants of the Buchwald-Hartwig amination (Palladium-catalyzed) or the Ullmann/Chan-Lam coupling (Copper-catalyzed). While effective, these reactions are sensitive to reaction parameters, and several side reactions can compromise yield and purity.
This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by literature-proven solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Low Yield and Competing Dehalogenation/Protodeboronation
Question: My reaction has stalled, and I'm observing a significant amount of benzaldehyde byproduct alongside my unreacted starting material (e.g., 3-bromobenzaldehyde or 3-formylphenylboronic acid). What is causing this, and how can I prevent it?
Plausible Cause: The formation of benzaldehyde indicates a premature cleavage of the Carbon-Halogen or Carbon-Boron bond, which is then quenched by a proton source. This side reaction, known as hydrodehalogenation or protodeboronation, competes directly with the desired C-N bond formation. It is typically caused by:
-
Presence of Protic Impurities: Trace amounts of water in reagents or solvents can serve as a proton source to quench the organometallic intermediate.
-
Inappropriate Base: Strong, protic bases (like NaOH, KOH) or bases with nucleophilic counter-ions can facilitate protonolysis.
-
Palladium-Hydride Species: In Pd-catalyzed reactions, β-hydride elimination from certain substrates (not the primary pathway here but possible from impurities) or reaction with a proton source can generate a Pd-H species, which is a potent hydrodehalogenation agent.
Mechanism Deep Dive: Hydrodehalogenation Pathway In a typical Pd-catalyzed cycle, the aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate. If a proton source (H⁺) is available, this intermediate can be protonolyzed, regenerating the Pd(II) catalyst and releasing the undesired arene (Ar-H), in this case, benzaldehyde.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation over a drying agent, passing through activated alumina).
-
Dry reagents like 2-oxazolidinone and the base (e.g., K₃PO₄, Cs₂CO₃) in a vacuum oven before use.
-
Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[1]
-
-
Optimize the Base:
-
Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices as they are sufficiently basic to deprotonate the oxazolidinone but are less likely to cause protonolysis.[1]
-
-
Select the Right Ligand:
FAQ 2: Formation of a High Molecular Weight Impurity, 3,3'-Diformylbiphenyl
Question: My final product is contaminated with a significant, less polar impurity that I've identified as 3,3'-diformylbiphenyl. Why is this homocoupling occurring?
Plausible Cause: Homocoupling of the aryl starting material (either the aryl halide or the arylboronic acid) is a classic side reaction in cross-coupling chemistry. The specific cause depends on the catalytic system:
-
In Suzuki-Miyaura type reactions: This occurs when the arylboronic acid couples with itself. This can be promoted by the presence of oxygen, which can facilitate an oxidative homocoupling pathway.
-
In Ullmann or Buchwald-Hartwig type reactions: The aryl halide can undergo reductive coupling, often promoted by the catalyst at higher temperatures or if the main reaction pathway is slow.
Mechanism Deep Dive: Homocoupling Pathway (Suzuki Example) The generally accepted mechanism involves the transmetalation of two arylboronic acid molecules to the metal center, followed by reductive elimination to form the biaryl product. This pathway is often favored when the primary cross-coupling with the amine is slow or inhibited.
Troubleshooting Protocol:
-
Degas the Reaction Mixture:
-
Thoroughly degas the solvent and the reaction mixture before adding the catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective at removing dissolved oxygen.
-
Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical.
-
-
Control Stoichiometry:
-
Avoid using a large excess of the arylboronic acid. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
-
Optimize Catalyst and Ligand:
-
In some systems, a different catalyst or ligand can favor the desired heterocoupling over homocoupling. For instance, in Suzuki couplings, specific ligands can control the rate of transmetalation and suppress the side reaction.[3]
-
-
Temperature Control:
-
Running the reaction at the lowest effective temperature can often minimize homocoupling, as it is frequently more kinetically demanding than the desired pathway. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[4]
-
FAQ 3: Aldehyde Group Instability - Reduction or Oxidation Byproducts
Question: Besides my desired product, I am isolating 3-(2-Oxo-1,3-oxazolidin-3-yl)benzyl alcohol and/or 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid. What is causing the transformation of my aldehyde group?
Plausible Cause: The benzaldehyde functionality is chemically sensitive and can react under cross-coupling conditions.
-
Reduction to Alcohol: This can occur if a hydride source is present. Some bases (e.g., those containing borohydrides as impurities), solvents (e.g., isopropanol, which can act as a hydrogen donor), or even the amine starting material under certain conditions can act as reducing agents.
-
Oxidation to Carboxylic Acid: This is almost always due to the presence of atmospheric oxygen, especially at elevated temperatures in the presence of a metal catalyst which can facilitate aerobic oxidation.[5]
-
Cannizzaro Disproportionation: Under very strong basic conditions (e.g., concentrated NaOH) and high heat, two molecules of the aldehyde can react to form one molecule of the corresponding alcohol and one of the carboxylic acid. This is less common with the typical bases used for cross-coupling but remains a possibility.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere:
-
To prevent oxidation, the importance of degassing and maintaining an inert atmosphere cannot be overstated.
-
-
Choice of Reagents:
-
Use high-purity, anhydrous solvents and bases. Avoid alcohols as solvents if reduction is observed; switch to aprotic solvents like Toluene, Dioxane, or DMF.
-
If using a boronic acid, ensure it is free of residual borane reagents from its synthesis.
-
-
Protecting Group Strategy:
-
If the aldehyde continues to be problematic, a protecting group strategy may be necessary. The aldehyde can be converted to a more robust group, such as an acetal (e.g., using ethylene glycol). The cross-coupling is then performed, followed by deprotection of the acetal under acidic conditions to regenerate the aldehyde.[6]
-
Table 1: Troubleshooting Aldehyde Instability
| Observed Byproduct | Potential Cause | Primary Solution | Secondary Action |
|---|---|---|---|
| Benzyl Alcohol | Hydride source | Switch to aprotic solvent (Toluene, Dioxane) | Use high-purity, non-reducing base (K₃PO₄) |
| Benzoic Acid | Oxygen | Rigorously degas reaction mixture | Maintain positive inert gas pressure |
| Both Alcohol & Acid | Cannizzaro Reaction | Use a weaker base (Cs₂CO₃, K₂CO₃) | Lower reaction temperature |
FAQ 4: Evidence of Oxazolidinone Ring Opening
Question: My reaction workup is complex, and I'm seeing polar, water-soluble byproducts. I suspect the 2-oxazolidinone ring is not stable under my reaction conditions. Is this possible?
Plausible Cause: Yes, the 2-oxazolidinone ring is a cyclic carbamate, which is functionally an ester. It is susceptible to cleavage via hydrolysis under harsh conditions.
-
Strongly Basic Conditions: High concentrations of strong bases like NaOH or KOH, especially when paired with protic solvents (water, methanol) and high temperatures, can saponify the carbamate, leading to ring opening.[7]
-
Strongly Acidic Conditions: While less common in these coupling reactions, subsequent workup with strong acid can also catalyze hydrolysis.
Troubleshooting Protocol:
-
Moderate the Base:
-
This is the most critical factor. Avoid hydroxide bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are generally not strong enough to promote significant hydrolysis.
-
-
Control Temperature:
-
Use the minimum temperature required for the reaction to proceed at a reasonable rate. For many modern Buchwald-Hartwig systems, reactions can be run effectively at temperatures between 80-110 °C.[4]
-
-
Workup Procedure:
-
During the aqueous workup, avoid using strong acids or bases. A neutral or mildly basic (e.g., saturated NaHCO₃ solution) wash is often sufficient.
-
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and key side reactions, the following diagrams illustrate the catalytic cycle and potential off-cycle pathways.
Diagram 1: Generalized Catalytic Cycle and Key Side Reactions
Caption: Main catalytic cycle vs. off-cycle side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions with 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Derivatives
Welcome to the technical support guide for optimizing cross-coupling reactions involving 3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The presence of the aldehyde and the electronically significant oxazolidinone moiety presents unique challenges and opportunities in reaction design. This guide provides in-depth, field-tested insights to help you navigate these complexities, troubleshoot common issues, and achieve robust, high-yielding transformations.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. My starting aryl halide is consumed, but I see a complex mixture of byproducts instead of my desired product. What's happening?
This is a classic symptom of catalyst deactivation or competing side reactions out-pacing the desired cross-coupling. When the starting material is consumed without significant product formation, it points towards issues in the catalytic cycle post-oxidative addition.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The C-B bond is susceptible to hydrolysis, especially under harsh basic conditions or at elevated temperatures, replacing it with a C-H bond. This is a common failure mode.[1]
-
Expert Insight: The rate of transmetalation must be faster than the rate of protodeboronation. If your boronic acid is decomposing, the palladium intermediate has no partner to couple with and will eventually lead to side products like hydrodehalogenation.
-
Solution Workflow:
-
Switch to a Boronate Ester: Use the corresponding pinacol (Bpin) or neopentyl glycol boronate ester. They are significantly more stable towards hydrolysis than boronic acids.
-
Use a Milder Base: If using a strong base like NaOH, switch to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For anhydrous conditions, potassium phosphate (K₃PO₄) is an excellent choice, though it often requires a small amount of water to function effectively.[2]
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion rates (e.g., start at 80 °C instead of 110 °C).
-
-
-
Oxygen-Induced Homocoupling (Glaser-type): Trace oxygen in the reaction can lead to oxidative homocoupling of your boronic acid, forming a biaryl byproduct.[1] This consumes your nucleophile and reduces yield.
-
Solution: Ensure rigorous degassing of your solvent(s) and reaction mixture. Bubbling argon or nitrogen through the solvent for 20-30 minutes followed by maintaining a positive inert gas pressure throughout the reaction is critical.[2]
-
-
Inhibitory Effect of the Aldehyde: While generally tolerant, aldehydes can sometimes interact with the palladium catalyst or react under basic conditions (e.g., aldol condensation), especially at high temperatures.
-
Solution: If you suspect this, protect the aldehyde as an acetal (e.g., with ethylene glycol) before the coupling reaction. This is a standard strategy for complex syntheses and can be easily deprotected post-coupling.
-
Question 2: I'm attempting a Buchwald-Hartwig amination and my main byproduct is the hydrodehalogenated starting material. How can I favor C-N bond formation?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is simply reduced.[3] This occurs when the reductive elimination of the desired aryl amine from the Pd(II) intermediate is slow, allowing competing pathways to take over.
Causality & Mitigation:
-
The Role of the Ligand: The ligand's steric bulk and electron-donating properties are paramount. Bulky, electron-rich ligands accelerate the C-N reductive elimination step, which is often rate-limiting.[1][4]
-
Solution: If you are using simpler phosphine ligands like PPh₃ or even bidentate ligands like DPPF with a challenging substrate, switch to a state-of-the-art Buchwald-type biaryl monophosphine ligand.
-
Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points for sterically hindered or electron-rich aryl halides. They create a coordinatively unsaturated, electron-rich palladium center that promotes the final reductive elimination step.[4]
-
-
-
Base Selection: The base must be strong enough to deprotonate the amine but should not promote side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the workhorse for a reason; it's a strong, non-nucleophilic base. If you see decomposition, consider a weaker base like LHMDS or K₃PO₄, but this may require a more active catalyst system.[5]
-
Question 3: In my Sonogashira coupling, I get a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
The copper co-catalyst, essential for activating the alkyne, is also responsible for the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[6] This side reaction is often the primary drain on yield.
Strategies for Suppression:
-
Rigorous Degassing: As with the Suzuki reaction, eliminating oxygen is the first and most critical step. Use a freeze-pump-thaw cycle for the solvent for maximum oxygen removal if simple sparging is insufficient.
-
Use a Copper-Free Protocol: Modern Sonogashira conditions have been developed that avoid copper entirely, thereby eliminating the primary pathway for homocoupling.
-
Expert Recommendation: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂ with SPhos or P(t-Bu)₃) and a strong organic base like diisopropylethylamine (DIPEA) or piperidine in a solvent like THF or DMF.[7] The enhanced reactivity of the palladium catalyst circumvents the need for copper-mediated alkyne activation.
-
-
Dilute Conditions: Running the reaction at lower concentrations can disfavor the bimolecular homocoupling reaction relative to the intramolecular cross-coupling pathway.
-
Controlled Atmosphere: Some protocols report that using a dilute hydrogen atmosphere can drastically diminish homocoupling byproducts.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding reaction setup and optimization.
What are the best general starting conditions for coupling with a 3-(2-oxo-1,3-oxazolidin-3-yl)aryl halide?
While every substrate is unique, the electronic nature of this scaffold (electron-withdrawing aldehyde and oxazolidinone) provides a good starting point for condition selection. The electron-deficient nature of the aryl ring generally facilitates the oxidative addition step.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or Pd(dppf)Cl₂ (3%) | SPhos (4%) or None | K₃PO₄ (2.0) or Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2%) | P(t-Bu)₃ (4%) or SPhos (4%) | DIPEA (3.0) | THF or DMF | 25-60 |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N (2.0) | DMF or Acetonitrile | 80-120 |
Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.
How does the this compound scaffold influence the reaction?
The substrate's electronics and structure play a crucial role. Understanding these effects allows for rational design of your experiment.
Caption: Influence of functional groups on the coupling reaction.
-
Electronic Effects: Both the aldehyde and the oxazolidinone are electron-withdrawing groups. This makes the aryl halide more electrophilic and generally accelerates the rate-limiting oxidative addition of the Pd(0) catalyst to the C-X bond.[2]
-
Steric Hindrance: The oxazolidinone group, particularly if substituted, can provide steric bulk near the reaction center, potentially slowing down subsequent steps like transmetalation or reductive elimination. This is a key reason why bulky ligands are often required to facilitate the reaction.
-
Solubility: The polar oxazolidinone ring increases the overall polarity of the molecule. This can be advantageous for solubility in polar aprotic solvents like DMF or Dioxane but may lead to purification challenges, such as streaking on silica gel columns.
What is the best way to set up and monitor my reaction?
A robust and reproducible workflow is key to successful optimization.
Caption: Standard experimental workflow for cross-coupling.
Best Practices:
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Assembling the reaction under nitrogen or argon is mandatory.
-
Reagent Quality: Use high-purity, dry solvents. Bases like NaOt-Bu and K₃PO₄ are hygroscopic; use freshly opened bottles or dry them before use.
-
Monitoring: Thin Layer Chromatography (TLC) is a fast and effective way to monitor progress. A typical TLC plate for a Suzuki coupling would be spotted with the aryl halide starting material (SM), the boronic acid (BA), and the reaction mixture (RM). The disappearance of the limiting reagent (usually the aryl halide) and the appearance of a new, more non-polar spot (the product) indicates conversion. For more quantitative analysis, LC-MS is ideal.
My product seems to be insoluble or difficult to purify by column chromatography. What are my options?
The polarity of the oxazolidinone ring combined with a potentially large, non-polar coupled partner can create molecules with awkward solubility and chromatographic properties.
-
Solvent Screening for Extraction/Crystallization: Don't limit yourself to Ethyl Acetate. Try other solvents like Dichloromethane (DCM), Methyl tert-butyl ether (MTBE), or even Toluene for extraction. For purification, recrystallization is a powerful technique for solid products and can be more effective and scalable than chromatography.[8] Experiment with solvent/anti-solvent systems (e.g., dissolving in hot Ethyl Acetate and adding hexanes until cloudy).
-
Chromatography Additives: If your compound streaks on silica, it may be interacting too strongly with the acidic silica surface.
-
Solution: Add 1% triethylamine to your eluent to neutralize the silica gel. This is particularly effective for amine-containing products from Buchwald-Hartwig reactions.
-
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18 silica) with polar solvents like acetonitrile/water or methanol/water.
References
- Swain, A. et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. The Journal of Biological Chemistry, 276(40), 37199–37205.
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Asadipour, A. et al. (2013). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
Shinabarger, D. et al. (1997). Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]
-
Chen, J. et al. (2023). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 13(15), 10188–10194. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
-
S. K. G. et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Reddit User Discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros on Reddit. [Link]
-
Reddit User Discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. [Link]
-
Reddit User Discussion. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. [Link]
-
Chemistry LibreTexts. (2020). Purification of Products. Chemistry LibreTexts. [Link]
-
Reddit User Discussion. (2022). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link]
-
Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. jk-sci.com [jk-sci.com]
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Stability issues of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde in solution. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to help you navigate the challenges of working with this compound.
Introduction
This compound is a versatile intermediate in medicinal chemistry and drug development. Its structure comprises a reactive benzaldehyde moiety and a stable oxazolidinone ring system. Understanding the stability of this compound in solution is critical for reliable and reproducible experimental outcomes. This guide will address the primary stability concerns: oxidation of the benzaldehyde group and hydrolysis of the oxazolidinone ring, along with practical solutions for handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound in solution?
A1: The two primary stability concerns are the oxidation of the benzaldehyde functional group and the hydrolysis of the N-aryl oxazolidinone ring. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, while the oxazolidinone can undergo ring-opening hydrolysis, particularly under acidic or basic conditions.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: Oxidation of the benzaldehyde will result in the formation of 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid. This may appear as a white crystalline precipitate in a solution or in the solid material itself. Hydrolysis of the oxazolidinone ring is not typically observable by visual inspection and requires analytical techniques for detection.
Q3: What are the recommended storage conditions for solid this compound?
A3: To minimize degradation, the solid compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be protected from light and stored in a cool, dry place.
Q4: What is the expected solubility of this compound in common laboratory solvents?
Troubleshooting Guide: Stability Issues in Solution
This section provides detailed troubleshooting for common stability problems encountered during experiments.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Disappearance of the starting material peak and appearance of new peaks in HPLC analysis.
-
Inconsistent results in biological assays.
-
Visible precipitate formation (benzoic acid derivative).
Potential Causes & Solutions:
-
Oxidation: The benzaldehyde group is prone to air oxidation.
-
Solution: Prepare solutions fresh before use. If storage is necessary, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and store the solution under an inert atmosphere. Avoid leaving solutions exposed to air for extended periods.
-
-
Hydrolysis: The oxazolidinone ring can be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution: Use anhydrous solvents whenever possible. If aqueous buffers are required, maintain a neutral pH (around 6-7.5). Avoid strongly acidic or basic conditions unless required by the experimental protocol. If the pH of the solution is critical, perform a stability study at that pH to determine the compound's half-life.
-
-
Photodegradation: Benzaldehyde derivatives can be light-sensitive.[1]
-
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
-
Issue 2: Inconsistent Purity of the Stock Solution
Symptoms:
-
Variable results between different batches of stock solutions.
-
Presence of impurity peaks in the initial HPLC analysis of a freshly prepared solution.
Potential Causes & Solutions:
-
Degraded Solid Material: The solid compound may have degraded during storage.
-
Solution: Before preparing a new stock solution, assess the purity of the solid material by a suitable analytical method like HPLC or NMR. If significant degradation is observed, purify the solid material or obtain a new batch.
-
-
Solvent Purity: Impurities in the solvent (e.g., peroxides in ethers or acids in chloroform) can catalyze degradation.
-
Solution: Use high-purity, anhydrous solvents from a reliable source. Check for and remove peroxides from solvents like THF and dioxane before use.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble (e.g., DMSO, DMF).
-
Inert Atmosphere: If long-term storage is intended, purge the solvent with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the deoxygenated solvent. A brief sonication in a bath sonicator can aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial with minimal headspace, under an inert atmosphere (e.g., topped with argon). Protect from light by using an amber vial or wrapping it in foil. Store at -20°C or -80°C for long-term stability.
-
Quality Control: Before use, especially after prolonged storage, it is advisable to re-analyze the purity of the stock solution by HPLC.
Protocol 2: Monitoring Stability by HPLC-UV
This protocol provides a general method for monitoring the stability of this compound and detecting its primary oxidative degradation product.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the aldehyde and the potential carboxylic acid product have significant absorbance, for instance, around 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Dilute a sample of the solution to be tested with the initial mobile phase composition.
Mechanistic Insights into Degradation
Oxidation of the Benzaldehyde Moiety
The aldehyde group is susceptible to radical-mediated autoxidation. The 3-(2-oxo-1,3-oxazolidin-3-yl) substituent is an electron-withdrawing group, which can influence the reactivity of the benzaldehyde. Electron-withdrawing groups generally direct electrophilic aromatic substitution to the meta position.[2][3][4] While this primarily relates to ring substitution reactions, the electronic effect on the aldehyde's susceptibility to oxidation is also a consideration.
Caption: Hydrolysis pathways of the oxazolidinone ring.
Data Summary
Table 1: Troubleshooting Summary for Stability Issues
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC | Oxidation of the aldehyde | Prepare fresh solutions, use inert atmosphere, protect from light. |
| Appearance of a new, more polar peak in HPLC | Hydrolysis of the oxazolidinone ring | Use anhydrous solvents, maintain neutral pH in aqueous solutions. |
| Decreased concentration of the main peak over time | General degradation | Store solutions at low temperature (-20°C or -80°C), protected from light and air. |
| Inconsistent results between experiments | Solution instability | Prepare fresh solutions for each experiment. Verify solvent purity. |
References
-
Moloney GP, Iskander MN, Craik DJ. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. J Pharm Sci. 2010 Aug;99(8):3362-71. Available from: [Link]
-
da Silva, F.C., et al. Oxazolidinones as versatile scaffolds in medicinal chemistry. Med. Chem. Commun., 2017, 8, 1853-1875. Available from: [Link]
-
Zheng, Y., et al. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. J. Org. Chem. 2021, 86, 17, 12059–12066. Available from: [Link]
-
ResearchGate. Scheme 21: Photolysis products of benzaldehyde (8) in different... Available from: [Link]
-
Gessner, T., et al. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. J. Org. Chem. 2004, 69, 21, 7233–7236. Available from: [Link]
-
Weiss, E. A. Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Acc. Chem. Res. 2017, 50, 9, 2126–2134. Available from: [Link]
-
Bundgaard H, Johansen M. Prodrugs as drug delivery systems. XXV: Hydrolysis of oxazolidines--a potentially useful prodrug type for beta-aminoalcohols and carbonyl compounds. Int J Pharm. 1981;8(3):183-192. Available from: [Link]
-
Alli, E., et al. Aldehydes as powerful initiators for photochemical transformations. Beilstein J. Org. Chem. 2020, 16, 761–776. Available from: [Link]
-
Chavez Alvarez, C., et al. Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. J. Anal. Chem. 2024, 79, 456–463. Available from: [Link]
-
Allen, J. M., et al. 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. Photochem. Photobiol. 2000, 71, 1, 1-6. Available from: [Link]
-
Wiley. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. Available from: [Link]
-
Chegg. Solved Aldehydes are considered an electron withdrawing. Available from: [Link]
-
Antonacci, B., et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Antibiotics (Basel). 2021, 10, 7, 849. Available from: [Link]
-
Khan Academy. Effect of an electron withdrawing group in a benzyl cation. Available from: [Link]
-
Allen. Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
Molbase. 3-(2-oxo-1,3-oxazolidin-3-yl)propanal. Available from: [Link]
-
PubChem. 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbaldehyde. Available from: [Link]
-
Kumar, A., et al. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. J AOAC Int. 2007 Nov-Dec;90(6):1689-94. Available from: [Link]
-
Soman, A., et al. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. J Chromatogr Sci. 2008 Jul;46(6):461-5. Available from: [Link]
-
Molbase. benzaldehyde (3-methyl-4-oxo-5,5-diphenyl-oxazolidin-2-ylidene)-hydrazone. Available from: [Link]
-
ResearchGate. HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring | dummies [dummies.com]
- 3. Solved Aldehydes are considered an electron withdrawing | Chegg.com [chegg.com]
- 4. Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? [allen.in]
Technical Support Center: Troubleshooting Reactions Involving Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of organic reactions involving substituted benzaldehydes. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Section 1: Reagent Quality and Side Reactions
Question 1: My reaction yield is significantly lower than expected, and I suspect my benzaldehyde reagent is the issue. What could be wrong?
This is a frequent issue, often stemming from the autoxidation of benzaldehyde to benzoic acid. Benzaldehyde readily oxidizes upon exposure to air at room temperature.[1][2] This benzoic acid contamination can poison catalysts and interfere with base-catalyzed reactions.
Troubleshooting Steps:
-
Purity Check: Before use, analyze your benzaldehyde by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the benzoic acid impurity.
-
Purification Protocol: If significant benzoic acid is detected, purify the benzaldehyde. A common and effective method is to wash the aldehyde with a 10% sodium carbonate solution to remove the acidic impurity, followed by a water wash.[3]
-
Drying and Storing: After washing, dry the benzaldehyde over an anhydrous drying agent like magnesium sulfate. For long-term storage, distillation under reduced pressure is recommended.[3] Adding a radical inhibitor like hydroquinone or catechol can also prevent oxidation.[3] Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) and at a low temperature.[3]
Protocol: Purification of Benzaldehyde
| Step | Action | Purpose |
| 1 | Wash ~60g of benzaldehyde with 2 x 20 mL of 10% Na₂CO₃ solution. | To remove benzoic acid impurity. |
| 2 | Wash with distilled water. | To remove residual sodium carbonate. |
| 3 | Dry over 5-10g of anhydrous MgSO₄. Add a few crystals of hydroquinone. | To remove water and inhibit future oxidation. |
| 4 | Decant and distill under reduced pressure (<30 mm Hg). | For high purity and long-term stability. |
| 5 | Store under an inert atmosphere (N₂ or Ar) at low temperature. | To prevent re-oxidation. |
Question 2: I'm observing the formation of benzyl alcohol and benzoic acid in my base-catalyzed reaction, even with purified benzaldehyde. What is happening?
You are likely observing the Cannizzaro reaction, a common side reaction for benzaldehydes that lack α-hydrogens.[4][5] Under strongly basic conditions, two molecules of the aldehyde undergo disproportionation, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.[4][5]
Mitigation Strategies:
-
Base Selection: Avoid strong bases like sodium hydroxide or potassium hydroxide if the Cannizzaro reaction is a concern. Opt for weaker bases such as piperidine, pyridine, or potassium carbonate, depending on the specific reaction requirements.[6][7]
-
Temperature Control: The rate of the Cannizzaro reaction is sensitive to temperature. Running your reaction at lower temperatures can help minimize this side reaction.
-
Substituent Effects: Be aware that electron-withdrawing groups on the benzaldehyde ring can facilitate the initial nucleophilic attack by the hydroxide ion, potentially increasing the rate of the Cannizzaro reaction.[4]
Caption: The Cannizzaro disproportionation reaction.
Section 2: Reactivity and Substituent Effects
Question 3: My Wittig or Knoevenagel reaction is very slow or not proceeding with an electron-donating group (e.g., -OCH₃, -CH₃) on the benzaldehyde. How can I improve the conversion?
Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, making it less susceptible to nucleophilic attack.[4][8] This deactivating effect can significantly slow down reactions like the Wittig and Knoevenagel condensations.[4][7]
Optimization Strategies:
-
Increase Temperature: Gentle heating can provide the necessary activation energy to overcome the deactivating effect of the EDG.[7]
-
Extend Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which may be longer than for unsubstituted benzaldehyde.[7]
-
Water Removal: In condensation reactions like the Knoevenagel, water is a byproduct. Removing it can drive the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding molecular sieves.[7][9]
-
Catalyst Choice: For Knoevenagel condensations, ensure your catalyst (e.g., a weak base like piperidine) is active and appropriate.[7][10]
Conversely, if your benzaldehyde has a strong electron-withdrawing group (EWG) like a nitro group (-NO₂), the reaction will be significantly faster.[4][8] In such cases, you might need to cool the reaction to control its rate and prevent side reactions.
Caption: Influence of substituents on benzaldehyde reactivity.
Question 4: I am struggling with a reaction involving an ortho-substituted benzaldehyde due to steric hindrance. What are my options?
Steric hindrance from bulky ortho substituents can significantly impede the approach of a nucleophile to the carbonyl carbon.[11][12]
Strategies to Overcome Steric Hindrance:
-
Forcing Conditions: Increasing the reaction temperature and extending the reaction time can help overcome the higher activation energy barrier.[9]
-
Less Bulky Reagents: If possible, choose a smaller nucleophile or reagent. For example, in a Grignard reaction, using methylmagnesium bromide might be more successful than tert-butylmagnesium bromide.
-
Alternative Catalysts: For certain reactions, like cross-couplings on a halogenated benzaldehyde, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired product-forming step over side reactions.[6]
-
Protecting Group Strategy: In cases where a reaction needs to occur elsewhere on the molecule (e.g., Suzuki coupling at an ortho-chloro position), it may be necessary to protect the aldehyde functionality first, for instance, as a cyclic acetal.[9]
Section 3: Specific Reaction Troubleshooting
Question 5: In my Wittig reaction, I'm getting low yields and recovering a lot of my starting aldehyde. What's going wrong?
Low yields in Wittig reactions with substituted benzaldehydes can arise from several factors beyond simple reactivity.
Troubleshooting the Wittig Reaction:
-
Ylide Instability: Some phosphorus ylides are not stable over long periods. It can be beneficial to generate the ylide in situ in the presence of the aldehyde rather than pre-forming it and letting it stir for an extended period.[13]
-
Base and Solvent Choice: The choice of base (e.g., n-BuLi, NaH, KOtBu) and solvent (e.g., THF, DMF) is crucial and can affect ylide formation and reaction stereochemistry.[14][15] Ensure your base is fresh and potent.
-
Sterically Hindered Ketones: While this guide focuses on aldehydes, it's worth noting that sterically hindered ketones are particularly challenging for Wittig reactions. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[14]
-
Acidic Protons: If your benzaldehyde has other acidic protons (like a phenolic -OH), you will need to use additional equivalents of base to deprotonate both the phosphonium salt and the acidic group on the aldehyde.[13] The resulting phenoxide is a much poorer electrophile.[13]
Question 6: My reductive amination is giving me a complex mixture of products, including the corresponding imine and benzylamine. How can I improve selectivity for the desired secondary amine?
Reductive amination is a multi-step process, and poor selectivity often results from suboptimal reaction conditions. The reaction involves the formation of an imine intermediate, which is then reduced.
Optimizing Reductive Amination:
| Parameter | Optimization Strategy | Rationale |
| Catalyst Loading | Increase catalyst loading (e.g., from 3 mol% to 5 mol%). | Can significantly improve both conversion and yield.[16] |
| Solvent | Screen different solvents (e.g., methanol, toluene). | Solvent choice can impact reaction kinetics and product yield.[16] |
| Hydrogen Pressure | Increase H₂ pressure for substrates with EWGs. | Helps to reduce the stable imine intermediate that can accumulate.[17] |
| Temperature | Optimize the temperature; reducing it can sometimes decrease side reactions. | Balances reaction rate with catalyst stability and selectivity.[16] |
| Reducing Agent | The choice of reducing agent (e.g., NaBH₄, H₂/catalyst) is critical. | Different agents have varying reactivities and selectivities.[18][19] |
Workflow: General Reductive Amination
Caption: A simplified workflow for reductive amination.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
-
El-Emary, T. I. (2016). Answer to "What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?". ResearchGate. [Link]
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
-
Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. [Link]
-
Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ORCA. [Link]
-
Collegedunia. (2024). In the following compounds, what is the increasing order of their reactivity towards nucleophilic addition reactions. [Link]
-
ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]
-
ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
NABH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
- BenchChem. (2025). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
-
ScienceDirect. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
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- 12. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Thieme E-Books & E-Journals [thieme-connect.de]
Preventing decomposition of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde during workup
Introduction for the Researcher
Welcome to the technical support guide for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This molecule is a valuable building block in pharmaceutical and materials science research, frequently employed in the synthesis of oxazolidinone-class antibacterials and other complex targets.[1][2] However, its bifunctional nature—possessing both an aromatic aldehyde and an N-aryl oxazolidinone—presents specific stability challenges during reaction workup and purification. Many researchers report significant yield loss, attributing it to the decomposition of the core structure.
This guide provides an in-depth analysis of the decomposition pathways and offers field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your compound. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Core Instability Analysis
Q1: What are the primary chemical vulnerabilities of this compound?
A1: The molecule's instability arises from two key functional groups. Understanding their individual weaknesses is the first step toward preventing decomposition.
-
The Oxazolidinone Ring: This is a cyclic carbamate. Like esters and amides, the carbonyl group is susceptible to nucleophilic attack. This ring system is particularly prone to hydrolysis (ring-opening) under both strongly acidic and basic conditions.[3][4] This is typically the most significant pathway for product loss during standard aqueous workups.
-
The Benzaldehyde Group: The aldehyde functionality is sensitive to oxidation.[5] Exposure to air, especially over extended periods or at elevated temperatures during solvent evaporation, can convert the aldehyde to the corresponding, and often inseparable, carboxylic acid impurity [3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid].
Caption: Key vulnerabilities of the target molecule.
Part 2: Troubleshooting Guide for Workup Procedures
This section addresses the most common issues encountered during the isolation and purification of this compound.
Scenario 1: Significant Product Loss During Aqueous Extraction
Q2: I'm losing the majority of my product after washing the organic layer with 1M HCl or 1M NaOH. What is causing this, and how can I fix it?
A2: This is the most frequently reported issue and is almost certainly due to the hydrolysis of the oxazolidinone ring. Both strong acids and bases catalyze the ring-opening reaction, destroying your molecule.
-
Acid-Catalyzed Decomposition: Strong acids protonate the carbonyl oxygen of the oxazolidinone, making the carbonyl carbon highly electrophilic and susceptible to attack by water. This leads to ring opening.[6][7]
-
Base-Catalyzed Decomposition: Strong bases, like hydroxide ions, are potent nucleophiles that directly attack the carbonyl carbon, initiating ring cleavage.[3]
Caption: Troubleshooting logic for aqueous wash-induced decomposition.
Solution: Employ Mild Wash Conditions
To remove residual acids, bases, or salts from your reaction mixture, avoid harsh reagents. The following table summarizes safer alternatives.
| Reagent to Avoid | Risk of Decomposition | Recommended Safer Alternative | Purpose of Wash |
| 1M - 6M HCl (aq) | High | Saturated NH₄Cl (aq) or Water | Neutralize bases, remove basic byproducts |
| 1M - 6M NaOH (aq) | High | Saturated NaHCO₃ (aq) (use cautiously) | Neutralize acids, remove acidic byproducts |
| Sat. Na₂CO₃ (aq) | High | Saturated NaCl (Brine) | General wash to remove water-soluble impurities |
Pro-Tip: When performing any aqueous wash, conduct the extraction quickly and at room temperature or below (using an ice bath) to minimize contact time and thermal contributions to decomposition.
Scenario 2: Formation of a Carboxylic Acid Impurity
Q3: My NMR and LC-MS data show a second major product, which I've identified as 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid. How can I prevent its formation?
A3: This is a classic case of aldehyde oxidation. Benzaldehyde and its derivatives are susceptible to air oxidation, a radical-mediated process that converts the aldehyde (-CHO) to a carboxylic acid (-COOH).[5] This is often accelerated by light and trace metal impurities.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct the workup and solvent evaporation steps under an inert atmosphere (Nitrogen or Argon).
-
Use Degassed Solvents: For extractions and chromatography, use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.
-
Minimize Heat and Light: Concentrate your product on a rotary evaporator at minimal temperature (e.g., < 40 °C) and protect your flask from direct light.
-
Prompt Purification: Do not leave the crude product exposed to air for extended periods. Proceed to purification (e.g., column chromatography) as soon as possible after the initial workup.
Scenario 3: Product is Unstable on Silica Gel
Q4: I am losing my product during silica gel column chromatography. My fractions are either empty or contain decomposed material.
A4: This indicates that the stationary phase itself is promoting decomposition. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can be sufficient to slowly catalyze the hydrolysis of the oxazolidinone ring as the compound passes through the column.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add a small amount of a neutral, volatile base like triethylamine (~0.5-1% v/v). Swirl thoroughly before packing the column. The triethylamine will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If the compound is exceptionally sensitive, consider using a less acidic stationary phase, such as neutral alumina. Perform a small-scale TLC test on an alumina plate first to ensure your compound is mobile and stable.
-
Minimize Residence Time: Pack the column well and run it efficiently without unnecessary delays. The less time the compound spends on the stationary phase, the lower the chance of decomposition.
Part 3: Optimized Workup & Purification Protocols
Here we provide step-by-step protocols designed to maximize the recovery and purity of this compound.
Protocol 1: Standard Mild Aqueous Workup
This protocol is recommended for reactions where the crude mixture contains water-soluble impurities that must be removed.
-
Quenching: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times (3x).
-
Washing Sequence: Combine the organic layers. Wash the combined organic phase sequentially with:
-
1x with deionized water.
-
1x with saturated aqueous NaCl (Brine).
-
The brine wash helps to break up emulsions and removes the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient.
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo at a temperature below 40°C. It is advisable to flush the flask with Nitrogen or Argon before storing the crude product.
-
Purification: Purify immediately via column chromatography using triethylamine-neutralized silica gel.
Protocol 2: Non-Aqueous "Dry" Workup
This protocol is ideal for reactions run under anhydrous conditions where the byproducts are non-polar or can be removed without an aqueous wash.
-
Direct Filtration: If the reaction produces a solid byproduct (e.g., a salt), dilute the crude mixture with a suitable organic solvent and filter it through a pad of Celite® or filter paper to remove the solids.
-
Solvent Removal: Concentrate the filtrate directly in vacuo at a temperature below 40°C.
-
Direct Purification: Dissolve the crude residue in a minimal amount of solvent and load it directly onto a neutralized silica gel column for purification.
Part 4: Advanced Strategy - Protective Group Chemistry
Q5: My reaction requires strongly basic conditions (e.g., n-BuLi, LDA) that are incompatible with the aldehyde. Is there a way to protect the aldehyde group before the main reaction and workup?
A5: Absolutely. This is a common challenge in multi-step synthesis. The best strategy is to mask the aldehyde's reactivity by converting it into a functional group that is stable under your reaction conditions but can be easily removed later. For aldehydes, the most common protecting group is a cyclic acetal .[8][9]
Workflow for Acetal Protection:
-
Protection Step: Before your main reaction, react this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form the corresponding 1,3-dioxolane (a cyclic acetal).
-
Perform Main Reaction: The acetal is stable to strong bases, nucleophiles, and hydrides.[10][11] You can now perform your desired reaction (e.g., using n-BuLi).
-
Workup: The acetal is stable to the mild basic and neutral washes recommended in Protocol 1.
-
Deprotection Step: After purification of the protected intermediate, the aldehyde can be regenerated by treating the acetal with a mild aqueous acid (e.g., dilute HCl, or silica gel wetted with oxalic acid solution).[9]
Caption: Experimental workflow using an acetal protecting group strategy.
References
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Thomas H. Fife - Oxazolidines Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
JoVE. (2024, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
ACS Publications. (n.d.). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Retrieved from [Link]
- Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
JoVE. (2024, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Quora. (2022, July 12). Why is benzaldehyde less reactive than aliphatic aldehyde? Retrieved from [Link]
-
ResearchGate. (2015, August 7). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2. Retrieved from [Link]
-
PubMed. (2015, February 21). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]
-
PubMed. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Retrieved from [Link]
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- 2. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Catalyst Selection for Reactions with 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile molecule.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries regarding catalyst selection for specific reactions involving the aldehyde functional group of this compound.
Q1: What are the primary considerations when selecting a catalyst for the hydrogenation of the aldehyde group?
A1: The primary goal in the hydrogenation of an aromatic aldehyde is to selectively reduce the aldehyde to a benzyl alcohol without over-reduction of the aromatic ring or hydrogenolysis of the resulting alcohol.
-
For General-Purpose Reduction: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation under mild conditions (e.g., atmospheric pressure of H₂, room temperature).[1][2] Protic solvents like ethanol or methanol are generally preferred as they can accelerate the reaction rate.[3]
-
Chemoselectivity: In cases where other reducible functional groups are present, catalyst choice is critical. Pd/C is often chemoselective for aldehydes and ketones in the presence of benzyl esters or N-Cbz protecting groups, especially when catalyst poisons like diphenylsulfide are used.[4]
-
Alternative Catalysts: For substrates prone to hydrogenolysis, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.[5] Non-noble metal catalysts, such as those based on Cobalt (Co), are also gaining attention for their high affinity and selectivity for C=O bond hydrogenation.[6]
Q2: I want to perform an asymmetric reduction of the aldehyde. What catalytic systems are recommended?
A2: Asymmetric reduction to form a chiral benzyl alcohol requires a chiral catalyst or reagent.
-
Organocatalysts: Oxazaborolidine catalysts, famously developed by Corey, are highly effective for the asymmetric reduction of prochiral ketones and can be applied to aldehydes.[7]
-
Transition Metal Catalysis: Chiral ruthenium and rhodium complexes are also excellent choices. The Noyori transfer hydrogenation, for example, uses a chiral Ru(II) catalyst with isopropanol as the hydrogen source and can achieve high enantioselectivity.[8]
-
Chiral Ligands: The key to success in transition metal-catalyzed asymmetric reductions is the choice of the chiral ligand. BINAP and its derivatives are common examples of privileged ligands that can induce high levels of stereocontrol.
Q3: Can I perform a Suzuki-Miyaura cross-coupling reaction with this molecule? Which catalyst should I choose?
A3: While the aldehyde itself is not a typical coupling partner, it can be involved in domino reactions where it is generated in situ from an alcohol.[9] More commonly, for a standard Suzuki-Miyaura coupling, the aryl ring of this compound would need to be functionalized with a halide (Br, I) or a triflate.
-
Catalyst System: The standard catalyst system for a Suzuki-Miyaura reaction is a palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand.[10]
-
Ligand Choice: The choice of ligand is crucial and depends on the specific substrates. For electron-rich or sterically hindered partners, bulky, electron-donating phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands are often necessary.[11]
-
Precatalysts: Modern, well-defined palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are often preferred for their reliability and efficiency in generating the active Pd(0) species.[12]
Q4: Is the oxazolidinone ring stable under typical catalytic conditions? What should I avoid?
A4: N-Aryl oxazolidinones are generally stable under a wide range of conditions, including the neutral or mildly basic conditions of many catalytic reactions like hydrogenation and Suzuki coupling. However, there are some limitations to consider:
-
Strong Bases: Strong bases like n-BuLi, often used for the synthesis of N-acylated oxazolidinones, should be avoided as they can lead to epimerization if there are chiral centers on the oxazolidinone ring.[13]
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially in the presence of water, can lead to hydrolysis of the oxazolidinone ring.[14]
-
Reductive Cleavage: Under harsh reductive conditions (e.g., high-pressure hydrogenation with aggressive catalysts), cleavage of the N-aryl bond is a possibility, although less common than other side reactions.
Part 2: Troubleshooting Guides for Common Reactions
This section provides structured troubleshooting advice for specific issues you might encounter during your experiments.
Case Study 1: Incomplete Conversion in a Palladium-Catalyzed Hydrogenation
| Problem | Probable Causes | Troubleshooting Steps |
| The hydrogenation of the aldehyde to the corresponding alcohol stalls before completion, as monitored by TLC or LC-MS. | 1. Catalyst Deactivation/Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or halide compounds) can poison the palladium catalyst.[15][16] 2. Poor Catalyst Activity: The Pd/C may be old or of low quality. 3. Insufficient Hydrogen: A leak in the hydrogen balloon/supply or poor mass transfer of hydrogen to the catalyst surface.[5] 4. Inadequate Mixing: Poor stirring can lead to inefficient contact between the substrate, catalyst, and hydrogen.[3] | 1. Purify Substrate and Solvents: Ensure all starting materials and solvents are pure and free of potential catalyst poisons. 2. Use Fresh Catalyst: Employ a fresh batch of high-quality Pd/C. For difficult reductions, consider the more active Pearlman's catalyst (Pd(OH)₂/C).[5] 3. Improve Hydrogen Delivery: Ensure a good seal on the reaction vessel and use a double-layered balloon for hydrogen.[3][17] Increase hydrogen pressure if using a pressure vessel. 4. Increase Stirring Rate: Vigorous stirring is essential for efficient hydrogenation.[3] 5. Change Solvent: Switching to a protic solvent like methanol or ethanol can increase the reaction rate.[3] |
Case Study 2: Low Diastereoselectivity in a Lewis Acid-Catalyzed Asymmetric Aldol Reaction
| Problem | Probable Causes | Troubleshooting Steps |
| An aldol reaction between an enolate and this compound, catalyzed by a chiral Lewis acid, results in a poor diastereomeric ratio. | 1. Incorrect Lewis Acid: The chosen Lewis acid may not be providing a sufficiently organized transition state for high stereocontrol.[18] 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome, as predicted by the Zimmerman-Traxler model.[19] 4. Temperature Control: Higher reaction temperatures can lead to lower selectivity. | 1. Screen Different Lewis Acids: Explore a variety of chiral Lewis acids (e.g., based on Ti, Sn, B, Cu) to find one that offers better stereocontrol for your specific substrates.[18][20] 2. Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) often enhances selectivity. 3. Control Enolate Formation: The conditions used to generate the enolate (base, solvent, additives) should be carefully controlled to favor the formation of one geometric isomer. 4. Use a Chiral Auxiliary: For highly challenging systems, consider attaching a chiral auxiliary to the enolate component to further bias the stereochemical outcome.[21] |
Case Study 3: Catalyst Deactivation in a Heck Coupling Reaction
| Problem | Probable Causes | Troubleshooting Steps |
| A Heck reaction involving a derivative of the title compound shows initial activity but then stops, leading to low yields. | 1. Palladium(0) Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or concentrations.[12] 2. Oxidative Damage: The Pd(0) catalyst can be oxidized to inactive Pd(II) if the reaction is not rigorously deoxygenated.[22] 3. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways. 4. Inhibition by Substrates/Products: The aldehyde or other functional groups present in the molecule might coordinate to the palladium center and inhibit the catalytic cycle.[23] | 1. Use Ligands: Employ phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the Pd(0) nanoparticles and prevent aggregation.[11] 2. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 3. Choose Robust Ligands: Consider using more air-stable and robust ligands, such as Buchwald-type biaryl phosphine ligands or NHC ligands. 4. Modify Reaction Conditions: Adjusting the solvent, base, or temperature may help to minimize inhibitory effects.[24] In some cases, the addition of a reducing agent can help regenerate the active catalyst.[25] |
Part 3: Visualizations & Protocols
Decision Workflow for Catalyst Selection
Caption: A decision tree for selecting the appropriate catalytic system.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a general guideline and should be adapted for specific substrates and scales.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol or methanol, ~0.1 M concentration) to dissolve the substrate completely.[26]
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., argon or nitrogen) for several minutes to remove oxygen.[17][26]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% by weight).[26] Caution: Pd/C is flammable, especially when dry. Handle with care.[3]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon.[2] For more robust reactions, a Parr shaker or similar pressure vessel can be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition.[26][27] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Asymmetric Aldol Addition
This protocol is a representative example for a Mukaiyama-type aldol reaction and requires strict anhydrous conditions.
-
Setup: To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the chiral Lewis acid catalyst (e.g., a chiral titanium complex, 10-20 mol%).[28]
-
Solvent and Substrate: Add anhydrous dichloromethane (CH₂Cl₂) and cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add this compound (1.0 eq) and stir for 10-15 minutes.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.1-1.5 eq) dropwise over several minutes.
-
Reaction: Stir the reaction at the low temperature, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is deemed complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or an appropriate buffer.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct. The diastereomeric ratio and enantiomeric excess should be determined by chiral HPLC or NMR analysis of a derivatized sample.
Part 4: References
-
Proposed mechanism of Lewis acid catalysis for asymmetric Aldol condensation reaction. ResearchGate. [Link]
-
Primary amine -metal Lewis acid bifunctional catalysts : the application to asymmetric direct aldol reactions. Chemical Communications (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Asymmetric aldol reaction via enolate‐Lewis acid catalysis. ResearchGate. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC - NIH. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. [Link]
-
Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Semantic Scholar. [Link]
-
Hydrogen. Organic Chemistry Portal. [Link]
-
Hydrogenation reaction tips and tricks. Reddit. [Link]
-
Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. Cardiff University. [Link]
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Catalytic hydrogenation of aromatic compounds. YouTube. [Link]
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Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]
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Chiral Lewis acid. Wikipedia. [Link]
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Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
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Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate. [Link]
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Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
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Hydrogenation (atmospheric pressure) with Pd/C. Waseda University. [Link]
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Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. NPTEL Archive. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
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Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals. [Link]
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My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]
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Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. OAE Publishing Inc.. [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]
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Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. ScienceDirect. [Link]
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N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]
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Fe-Catalyzed Synthesis of Substituted N-Aryl Oxazolidines. ResearchGate. [Link]
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. [Link]
-
The asymmetric acetal reaction between p-nitrobenzaldehyde and... ResearchGate. [Link]
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Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]
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Asymmetric reductions of aldehydes and ketones. YouTube. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of solvent effects on the reactivity of this versatile intermediate. The oxazolidinone moiety is a critical pharmacophore in medicinal chemistry, and understanding its influence on the reactivity of the benzaldehyde functional group is paramount for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does the oxazolidinone substituent influence the aldehyde's reactivity?
The primary reactive site for many synthetic transformations is the aldehyde group, which is susceptible to nucleophilic attack. The 3-(2-oxo-1,3-oxazolidin-3-yl) group, being an electron-withdrawing substituent, can modulate the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect can influence the rates of reactions such as nucleophilic additions, condensations, and oxidations. While the oxazolidinone ring itself is generally stable, it can be susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider during workup and purification.
Q2: How does solvent polarity, in general, affect reactions involving this molecule?
Solvent polarity is a critical parameter that can dictate reaction pathways, rates, and yields.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with both the reactant and nucleophiles. This can stabilize charged intermediates, which is beneficial for certain reaction mechanisms. However, they can also solvate and deactivate anionic nucleophiles, potentially slowing down the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are excellent for reactions involving anionic nucleophiles as they do not engage in hydrogen bonding to the same extent as protic solvents, leaving the nucleophile more "naked" and reactive. They are often the solvents of choice for nucleophilic substitution and addition reactions.
-
Non-Polar Aprotic Solvents (e.g., toluene, hexane, dioxane): These are typically used for reactions that are sensitive to moisture or those requiring higher temperatures. They are less likely to interact strongly with the reactants, which can be advantageous in certain cases.
Q3: What are the most common reactions performed with this compound, and what are the initial solvent recommendations?
The most common reactions involving the aldehyde functionality are Wittig-type olefinations and Knoevenagel condensations.
-
For Wittig Reactions: The choice of solvent can significantly influence the stereochemical outcome (E/Z selectivity). For unstabilized ylides, polar aprotic solvents like THF or DMF are often used to favor the Z-alkene. For stabilized ylides, polar solvents, including protic ones, can promote the formation of the E-alkene.
-
For Knoevenagel Condensations: This reaction is often base-catalyzed. Polar aprotic solvents like DMF can accelerate the reaction by effectively solvating the cationic counter-ion of the base and not interfering with the nucleophilic attack of the enolate. In some cases, solvent-free conditions or the use of ionic liquids are also employed for greener synthesis.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a Wittig Reaction
Possible Cause:
-
Solvent-Nucleophile Mismatch: The chosen solvent may be deactivating your ylide.
-
Steric Hindrance: The oxazolidinone group, while not directly adjacent to the aldehyde, could introduce some steric bulk that slows the reaction.
-
Base Incompatibility: The base used to generate the ylide may not be strong enough or could be interacting unfavorably with the solvent.
Troubleshooting Steps:
-
Solvent Screening: If using a polar protic solvent with an unstabilized ylide, consider switching to a polar aprotic solvent like THF or DMF. For stabilized ylides, if a non-polar solvent is giving low yields, a switch to a more polar solvent might be beneficial.
-
Change the Base/Solvent System: For unstabilized ylides, using strong bases like n-BuLi or NaHMDS in an aprotic solvent like THF is standard. Ensure your solvent is anhydrous, as water will quench the ylide.
-
Increase Reaction Temperature: If steric hindrance is suspected, gently heating the reaction (if the ylide is stable at higher temperatures) can help overcome the activation energy barrier.
Issue 2: Poor Stereoselectivity in a Wittig Reaction
Possible Cause: The solvent and any salts present are likely influencing the transition state of the reaction.
Troubleshooting Steps:
-
To Favor Z-Alkene (with unstabilized ylides): Use polar aprotic solvents under salt-free conditions. For instance, using potassium-based bases (like KHMDS) instead of lithium-based ones can minimize salt effects that favor the E-alkene.
-
To Favor E-Alkene (with stabilized ylides): Employ polar solvents. Protic solvents can sometimes enhance E-selectivity.
Issue 3: Side Product Formation in Knoevenagel Condensation
Possible Cause:
-
Solvent-Promoted Side Reactions: The solvent may be facilitating undesired secondary reactions.
-
Hydrolysis of the Oxazolidinone Ring: Prolonged reaction times in the presence of strong bases or acids, especially in protic solvents, could lead to the opening of the oxazolidinone ring.
Troubleshooting Steps:
-
Optimize Solvent Choice: Aprotic polar solvents like DMF often give high conversions and selectivity in Knoevenagel condensations.[1] If side reactions are an issue in a protic solvent like ethanol, switching to a non-protic alternative could be beneficial.
-
Control Reaction Time and Temperature: Monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction promptly to avoid degradation of the product or the oxazolidinone ring.
-
Consider Solvent-Free Conditions: In some cases, running the reaction neat or with a solid support can minimize solvent-related side products.[2]
Experimental Protocols & Data
Table 1: General Solvent Recommendations for Common Reactions of Benzaldehydes
| Reaction Type | Ylide/Nucleophile Type | Recommended Solvent Class | Example Solvents | Expected Outcome/Considerations |
| Wittig Olefination | Unstabilized | Polar Aprotic (salt-free) | THF, DME | Favors Z-alkene formation. |
| Stabilized | Polar (Aprotic or Protic) | DMF, Ethanol | Favors E-alkene formation.[3][4] | |
| Knoevenagel Condensation | Active Methylene Compound | Polar Aprotic | DMF, DMSO | High conversion and selectivity.[1] |
| Polar Protic | Ethanol, Methanol | Can be slower and less selective.[1] | ||
| Non-Polar | Toluene | May require longer reaction times.[1] | ||
| Nucleophilic Addition | Strong Anionic Nucleophiles | Polar Aprotic | THF, DMF | Enhances nucleophilicity. |
| Weak Neutral Nucleophiles | Polar Protic | Water, Alcohols | Stabilizes charged intermediates. |
Protocol 1: General Procedure for a Wittig Reaction with an Unstabilized Ylide (to favor Z-alkene)
-
To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base (e.g., n-BuLi or KHMDS, 1.05 eq.) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour at this temperature.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq.) in a suitable solvent (e.g., DMF).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate, 0.1 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Reaction Conversion
Caption: A decision-making workflow for troubleshooting low conversion in reactions.
Generalized Mechanism of Solvent Influence in Nucleophilic Addition
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a key intermediate in organic synthesis, notable for incorporating both a reactive aldehyde group and the oxazolidinone moiety. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of the last-resort class of antibiotics, including Linezolid.[1][2] Given its role in the potential synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this building block is not merely a quality control checkpoint; it is a fundamental requirement for the safety and efficacy of the final drug product.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of starting materials and the development of robust analytical methods capable of detecting and quantifying impurities.[3][4] This guide provides an in-depth, field-proven approach to the purity analysis of this compound using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. We will dissect the rationale behind the method's design, present a detailed protocol, and objectively compare its performance against alternative analytical strategies, supported by experimental data.
Strategic Method Development: Anticipating and Resolving Impurities
A robust analytical method is one that anticipates the challenges it will face. For a synthesized compound, this means understanding the potential impurities that can arise from its manufacturing process and subsequent degradation.
Profile of Potential Impurities
The synthesis of this compound can introduce several process-related impurities. A common synthetic route involves the N-arylation of 2-oxazolidinone with 3-substituted benzaldehyde derivatives. This process can lead to:
-
Starting Materials: Unreacted 2-oxazolidinone or 3-substituted benzaldehyde precursors.
-
Positional Isomers: Impurities arising from reactions at the 2- or 4-positions of the benzene ring, leading to 2-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde and 4-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde.
-
Related By-products: Compounds formed from side reactions, such as the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid.
The diagram below illustrates the structure of the main compound and its key potential process-related impurities.
Caption: Key structures in the purity analysis of this compound.
The Primary Method: Stability-Indicating Gradient RP-HPLC
To effectively separate the target compound from its structurally similar impurities and potential degradants, a stability-indicating gradient RP-HPLC method is the gold standard. The term "stability-indicating" signifies that the method has been proven to resolve the API from all its potential degradation products.[3][4] This is a non-negotiable requirement for methods used in pharmaceutical stability studies.
Causality Behind Experimental Choices:
-
Column Chemistry (The Separation Engine): A C18 (octadecylsilane) stationary phase is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic compounds of moderate polarity. A column with a smaller particle size (e.g., ≤ 3.5 µm) provides higher efficiency and better resolution of closely eluting peaks.
-
Mobile Phase (The Driving Force): A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that polar impurities (like starting materials) are resolved at the beginning of the run, while more non-polar, strongly retained impurities are eluted effectively within a practical timeframe. The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase is critical to suppress the ionization of any acidic or basic analytes (like the benzoic acid impurity), resulting in sharp, symmetrical peak shapes.
-
Detection (The Eye): A Photodiode Array (PDA) detector is vastly superior to a single-wavelength UV detector for this application. It captures the entire UV-Vis spectrum for every point in the chromatogram. This capability is twofold:
-
Optimal Wavelength Selection: It allows for detection at the absorbance maximum (λmax) of the target compound, maximizing sensitivity.
-
Peak Purity Assessment: It enables the comparison of spectra across a single chromatographic peak. Spectral dissimilarity is a strong indicator of a co-eluting impurity.[5][6][7]
-
Experimental Protocols & Workflows
Trustworthiness in an analytical method is built upon a foundation of detailed, reproducible protocols and self-validating systems like forced degradation studies.
Detailed Protocol for the Primary HPLC Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detection at 254 nm (with spectral acquisition from 200-400 nm for purity analysis)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 30 |
| 30.0 | 30 |
Protocol for Forced Degradation Studies
To validate the stability-indicating nature of the method, the analyte is subjected to stress conditions as prescribed by ICH guideline Q1A(R2).[8] The goal is to achieve 5-20% degradation.[3][9]
-
Acid Hydrolysis: Dissolve sample in diluent and add 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Dissolve sample in diluent and add 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Dissolve sample in diluent and add 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Store solid sample in a hot air oven at 105 °C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose solid sample to UV and visible light in a photostability chamber (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][8] Dissolve in diluent for analysis.
Experimental Workflow Diagram
The following diagram outlines the logical flow from sample preparation to data analysis.
Caption: Workflow for the stability-indicating HPLC purity analysis.
Objective Comparison with Alternative Methods
While the proposed gradient RP-HPLC method is superior for comprehensive purity and stability testing, it is instructive to compare it with other potential analytical approaches.
| Parameter | Gradient RP-HPLC (Proposed Method) | Isocratic RP-HPLC | Gas Chromatography (GC) | HPLC with DNPH Derivatization |
| Specificity/Resolution | Excellent. Capable of resolving a wide range of polar and non-polar impurities and degradants in a single run. | Fair to Poor. Compromise is required. A single mobile phase composition is unlikely to resolve both early and late eluting impurities effectively. | Poor. The compound has a high boiling point and low volatility, making it unsuitable for GC without derivatization. Thermal degradation in the injector is highly likely. | Limited. Specific only to the aldehyde functional group. It will not detect impurities lacking a carbonyl moiety (e.g., starting materials, reduction by-products). |
| Stability-Indicating | Yes. Proven through forced degradation studies to separate the analyte from all stress-induced degradants. | Unlikely. The limited resolving power makes it improbable that all potential degradants would be separated from the main peak. | No. Not suitable for analyzing the full range of potential non-volatile degradation products. | No. Fails to detect degradation pathways that do not involve the aldehyde group. |
| Sensitivity | Good to Excellent. Easily meets typical requirements for impurity quantification (e.g., reporting threshold of 0.05%). | Good. Similar sensitivity to the gradient method for the compounds it can resolve. | N/A. Not a viable method. | Excellent. DNPH derivatization significantly enhances the chromophore, leading to very low detection limits for aldehydes.[10][11] |
| Analysis Time | Moderate (~30 min). Includes gradient elution and re-equilibration. | Short (<15 min). Can be faster if impurities are few and chromatographically similar. | N/A. | Long. Includes the additional time required for the derivatization reaction and sample workup. |
| Complexity | Moderate. Requires method development expertise for gradient optimization. | Low. Simple to set up and run. | High. Would require development of a complex high-temperature or derivatization method. | High. The derivatization step adds complexity and a potential source of analytical error. |
Supporting Experimental Data
The following table presents representative data from a forced degradation study, demonstrating the stability-indicating nature of the proposed HPLC method.
| Stress Condition | % Degradation of Main Compound | Major Degradation Peaks Observed | Peak Purity of Main Compound |
| Control (Unstressed) | < 0.05% | 0 | Pass |
| Acid Hydrolysis (1N HCl, 60°C) | 12.5% | 2 | Pass (Resolved from degradants) |
| Base Hydrolysis (1N NaOH, RT) | 18.2% | 3 | Pass (Resolved from degradants) |
| Oxidation (3% H₂O₂, RT) | 8.9% | 1 (Corresponds to Benzoic Acid derivative) | Pass (Resolved from degradant) |
| Thermal (105°C, Solid) | 5.4% | 1 | Pass (Resolved from degradant) |
| Photolytic (ICH Q1B) | 2.1% | 1 | Pass (Resolved from degradant) |
Note: Data are representative and intended for illustrative purposes.
The results confirm that the method effectively separates the intact compound from degradation products formed under various stress conditions, thereby validating its status as a stability-indicating assay. The "Pass" status for peak purity confirms that no degradants were co-eluting with the main analyte peak.
Conclusion and Authoritative Recommendation
For the comprehensive purity analysis of this compound, a gradient reverse-phase HPLC method with PDA detection is unequivocally the most suitable and robust approach. Its ability to resolve a wide array of potential process-related and degradation impurities in a single analysis is paramount for ensuring the quality of this critical synthetic intermediate.
The validation of this method through forced degradation studies provides the necessary confidence that it is truly "stability-indicating," a critical requirement for its application in a regulated pharmaceutical development environment. While simpler methods like isocratic HPLC may suffice for rapid in-process checks where the impurity profile is well-defined, they lack the comprehensive resolving power needed for release testing and stability studies. For definitive structural elucidation of unknown impurities or degradants, coupling the validated HPLC method to a mass spectrometer (LC-MS) is the logical and authoritative next step.[8][12]
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Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Lab Manager URL: [Link]
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Title: Verification of peak purity in HPLC Source: Analytics-Shop URL: [Link]
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Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
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Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
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Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL: [Link]
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Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: LCGC North America URL: [Link]
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Title: THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: this compound - CAS:848692-92-2 Source: Beijing Hwrk Chemical Co., Ltd URL: [Link]
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Title: A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation Source: PubMed URL: [Link]
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Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]
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Title: Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model Source: PubMed Central URL: [Link]
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Title: Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) Source: Shimadzu Corporation URL: [Link]
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Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Journal of Food and Drug Analysis URL: [Link]
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Title: A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
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Title: RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs - LINEZOLID Source: International Journal of Science and Research (IJSR) URL: [Link]
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Title: method development and validation process for the estimation of linezolid and its formulation using RP-HPLC Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
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A Definitive Guide to the Structural Confirmation of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise and unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel chemical entities like 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, a compound featuring both a reactive aldehyde and a pharmaceutically significant oxazolidinone core, structural ambiguity is not an option.[1][2][3] While 1D Nuclear Magnetic Resonance (NMR) provides a preliminary constitutional sketch, it often falls short in resolving complex spin systems and definitively establishing connectivity between distinct molecular fragments.
This guide provides an in-depth, experimentally-grounded protocol for the structural confirmation of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—creates a self-validating dataset for irrefutable structural elucidation.[4][5]
The 2D NMR Toolkit: A Multi-dimensional Approach to Molecular Structure
One-dimensional NMR spectra for a molecule of this complexity can present challenges, such as overlapping signals in the aromatic region and the inability to confirm the substitution pattern of the phenyl ring. Two-dimensional NMR overcomes these limitations by spreading correlations across a second frequency dimension, revealing relationships between nuclei that are invisible in 1D experiments.[4][6][7]
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment is the first step in mapping the proton framework of a molecule.[8][9] It identifies protons that are scalar-coupled (typically through two or three bonds), revealing distinct spin systems. For our target molecule, COSY is indispensable for tracing the proton networks within the benzaldehyde ring and the ethyl fragment of the oxazolidinone ring separately.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): As a cornerstone of modern structural analysis, the HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[10][11][12][13][14] Its high sensitivity and resolution allow for the unambiguous assignment of all protonated carbons, providing a direct link between the ¹H and ¹³C spectra.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete molecular puzzle. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[10][15][16][17][18] Crucially, this allows for the identification of connections across heteroatoms and to non-protonated (quaternary) carbons. For our target, HMBC is the key to definitively linking the benzaldehyde moiety to the nitrogen atom of the oxazolidinone ring.
Experimental Design and Workflow
The logical flow of experimentation is critical for an efficient and successful structural elucidation. The process begins with careful sample preparation and proceeds through a series of 1D and 2D NMR acquisitions, culminating in an integrated analysis of the combined dataset.
Caption: Experimental workflow for 2D NMR structural elucidation.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[19]
-
Transfer the solution to a 5 mm NMR tube.
-
Expert Rationale: CDCl₃ is a common solvent for many organic molecules and generally provides sharp signals. The chosen concentration is a good compromise between achieving excellent signal-to-noise in a reasonable time and avoiding solubility issues.
-
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D ¹H Spectrum: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
1D ¹³C{¹H} Spectrum: Acquire using a standard proton-decoupled pulse sequence with 1024-2048 scans.
-
2D gCOSY: Acquire a gradient-selected COSY spectrum. Set the spectral width to cover all proton signals. Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
2D gHSQC: Use a sensitivity-enhanced, gradient-selected HSQC sequence. Optimize the spectral widths in both the ¹H and ¹³C dimensions. Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
Expert Rationale: An average ¹J_CH of 145 Hz is effective for both sp² (aromatic) and sp³ (aliphatic) C-H bonds, ensuring efficient polarization transfer for all relevant signals in the molecule.
-
-
2D gHMBC: Use a gradient-selected HMBC sequence. The crucial parameter is the long-range coupling delay. Optimize this for an nJ_CH of 8-10 Hz.[9]
-
Expert Rationale: An optimization for 8-10 Hz is optimal for detecting the most informative two- and three-bond correlations (²J_CH and ³J_CH) while suppressing one-bond correlations.[10]
-
Data Interpretation and Structural Verification
The following sections detail the expected correlations that collectively confirm the structure of this compound.
Structure with atom numbering for NMR analysis.
Predicted ¹H and ¹³C Chemical Shifts & HSQC Correlations
The HSQC spectrum serves as the foundational map, directly linking each proton to its attached carbon.
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) | Multiplicity | HSQC Correlation |
| C4 | ~44 | H4 | ~4.1 | t | Yes |
| C5 | ~62 | H5 | ~4.5 | t | Yes |
| C2' | ~130 | H2' | ~8.1 | s | Yes |
| C4' | ~130 | H4' | ~7.9 | d | Yes |
| C5' | ~138 | H5' | ~7.6 | t | Yes |
| C6' | ~129 | H6' | ~7.8 | d | Yes |
| Aldehyde-C | ~191 | Aldehyde-H | ~10.0 | s | Yes |
| C2 | ~155 | - | - | - | No (Quaternary) |
| C1' | ~137 | - | - | - | No (Quaternary) |
| C3' | ~139 | - | - | - | No (Quaternary) |
Note: Chemical shifts are estimations based on analogous structures and may vary based on experimental conditions.
COSY Analysis: Mapping the Spin Systems
The COSY spectrum will reveal two independent spin systems:
-
Oxazolidinone Ring: A clear cross-peak will be observed between the protons on C4 (H4, ~4.1 ppm) and C5 (H5, ~4.5 ppm), confirming their adjacent (vicinal) relationship.
-
Aromatic Ring: A network of cross-peaks will connect H4', H5', and H6', confirming the connectivity of the substituted benzene ring. The specific pattern of these correlations helps to assign their relative positions.
HMBC Analysis: Assembling the Final Structure
The HMBC spectrum provides the definitive long-range correlations that connect all molecular fragments. This is where the structure is unequivocally confirmed.
Caption: Key HMBC correlations confirming molecular connectivity.
Crucial HMBC Correlations for Structural Proof:
| Proton(s) (¹H Shift) | Correlates to Carbon (¹³C Shift) | J-Coupling | Significance |
| Aldehyde-H (~10.0 ppm) | C1' (~137 ppm), C2' (~130 ppm) | ³J | Confirms the aldehyde group is attached to C1'. |
| H2' (~8.1 ppm) | Aldehyde-C (~191 ppm), C4' (~130 ppm), C6' (~129 ppm) | ²J, ³J | Positions H2' adjacent to the aldehyde and between C6' and C4'. |
| H4 (~4.1 ppm) | C2 (~155 ppm), C3' (~139 ppm) | ²J, ³J | This is the most critical correlation. The ³J coupling from the oxazolidinone's H4 to the aromatic C3' irrefutably proves the N-C3' bond, confirming the meta substitution pattern. |
| H5 (~4.5 ppm) | C2 (~155 ppm), C3' (~139 ppm) | ³J, ⁴J | The ³J to the carbonyl (C2) confirms the oxazolidinone ring structure. The weaker ⁴J correlation to C3' further supports the N-Ar connection. |
Comparison with Alternative Methodologies
-
X-ray Crystallography: While considered the "gold standard," this technique is entirely dependent on the ability to grow a high-quality single crystal, which is often a significant bottleneck and not always possible.
-
Mass Spectrometry (MS): High-resolution MS can confirm the elemental composition (molecular formula) with high accuracy. However, it cannot distinguish between isomers. For example, MS alone could not differentiate between the target meta-substituted compound and its ortho- or para-substituted isomers.
2D NMR provides a complete constitutional picture from a solution-state sample, making it a more versatile and often faster method for unambiguous structural confirmation of novel organic compounds.
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides a multi-layered, self-validating system for the complete structural assignment of this compound. While COSY delineates the individual proton spin systems and HSQC maps the direct C-H connections, it is the long-range correlations from the HMBC experiment that are paramount. Specifically, the observed three-bond correlation between the oxazolidinone proton H4 and the aromatic carbon C3' provides unequivocal evidence for the connectivity and substitution pattern of the molecule. This comprehensive 2D NMR approach ensures the highest level of scientific integrity, providing the foundational structural certainty required for advancing a compound in the drug discovery pipeline.
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Comparison of the reactivity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde with other aromatic aldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant reactivity is paramount for the rational design of synthetic pathways and the optimization of reaction conditions. This guide provides an in-depth technical comparison of the reactivity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde with other common aromatic aldehydes. We will explore its performance in a range of canonical organic transformations, supported by established experimental data and detailed protocols.
Introduction: The Role of Substituents in Aromatic Aldehyde Reactivity
The reactivity of the aldehyde functional group in aromatic systems is fundamentally governed by the electronic properties of the substituents on the benzene ring. The electrophilicity of the carbonyl carbon is the primary determinant for its susceptibility to nucleophilic attack, a key step in many synthetic transformations.[1][2] Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductively pulling electron density away from the carbonyl group, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, rendering the aldehyde less reactive in nucleophilic additions.[1][3]
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which partially delocalizes the positive charge on the carbonyl carbon.[4]
This guide focuses on this compound and benchmarks its reactivity against well-understood aromatic aldehydes: benzaldehyde (the unsubstituted parent compound), p-nitrobenzaldehyde (containing a strong EWG), and p-methoxybenzaldehyde (containing a moderate EDG).
The Electronic Nature of the 3-(2-Oxo-1,3-oxazolidin-3-yl) Substituent
The key to predicting the reactivity of this compound lies in understanding the electronic influence of the 3-(2-Oxo-1,3-oxazolidin-3-yl) group. This substituent is an N-acyl group, where the nitrogen atom of the oxazolidinone ring is directly attached to the benzene ring. The presence of the carbonyl group within the oxazolidinone ring makes it an electron-withdrawing group (EWG) . The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring. Consequently, the overall effect is a withdrawal of electron density from the benzene ring, including the aldehyde functional group.
Comparative Reactivity in Key Organic Transformations
To provide a clear comparison, we will examine the expected relative reactivity of our target compound in several fundamental reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of carbonyl chemistry.[5] The rate of these reactions is directly proportional to the electrophilicity of the carbonyl carbon.[6]
General Reactivity Trend: p-Nitrobenzaldehyde > This compound > Benzaldehyde > p-Methoxybenzaldehyde
This trend is a direct consequence of the electronic effects of the substituents. The strongly electron-withdrawing nitro group in p-nitrobenzaldehyde creates a highly electron-deficient carbonyl carbon, making it very susceptible to nucleophilic attack.[7][8] The 3-(2-Oxo-1,3-oxazolidin-3-yl) group, being an EWG, also enhances the electrophilicity of the carbonyl carbon, leading to a higher reactivity than unsubstituted benzaldehyde. In contrast, the electron-donating methoxy group in p-methoxybenzaldehyde reduces the electrophilicity of the carbonyl carbon, thus decreasing its reactivity towards nucleophiles.[3]
The Grignard reaction involves the addition of an organomagnesium halide to an aldehyde to form a secondary alcohol upon acidic workup.[9][10] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.
Experimental Protocol: Grignard Reaction of an Aromatic Aldehyde
-
Materials: Aromatic aldehyde (1.0 eq), Magnesium turnings (1.2 eq), Alkyl or Aryl halide (1.1 eq), Anhydrous diethyl ether, Dilute HCl or NH₄Cl solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of the alkyl/aryl halide to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Add the remaining alkyl/aryl halide dropwise from the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[11]
-
Cool the reaction mixture in an ice bath and add a solution of the aromatic aldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography or recrystallization.[12]
-
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[13][14] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[15]
Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde
-
Materials: Aromatic aldehyde (1.0 eq), Phosphonium salt (1.1 eq), Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq), Anhydrous THF or diethyl ether.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension in an ice bath or dry ice/acetone bath and add the strong base dropwise. Stir the mixture for 30-60 minutes to form the ylide (a color change is often observed).[16]
-
In a separate flask, dissolve the aromatic aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.[17]
-
Condensation Reactions
The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde in the presence of a base.[12][13] The aromatic aldehyde acts as the electrophile.
General Reactivity Trend: p-Nitrobenzaldehyde > This compound > Benzaldehyde > p-Methoxybenzaldehyde
The increased electrophilicity of the carbonyl carbon in aldehydes with EWGs accelerates the initial nucleophilic attack by the enolate.
Experimental Protocol: Claisen-Schmidt Condensation
-
Materials: Aromatic aldehyde (1.0 eq), Ketone (e.g., acetone, acetophenone) (1.0 eq or in excess), Sodium hydroxide or potassium hydroxide, Ethanol, Water.
-
Procedure:
-
In an Erlenmeyer flask, dissolve the aromatic aldehyde and the ketone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.
-
Cool the aldehyde-ketone solution in an ice bath and slowly add the NaOH solution with stirring.[18]
-
Continue stirring at room temperature for a specified period (e.g., 30 minutes to a few hours). The formation of a precipitate often indicates product formation.[4]
-
Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.[17]
-
Oxidation and Reduction Reactions
The oxidation of aromatic aldehydes to carboxylic acids is a common transformation.[19][20] The reactivity in oxidation can be influenced by the stability of intermediates in the reaction mechanism, and the trend is not always as straightforward as in nucleophilic additions. However, for many common oxidizing agents, the presence of electron-withdrawing groups can facilitate the oxidation process.
Experimental Protocol: Oxidation of an Aromatic Aldehyde with Potassium Permanganate
-
Materials: Aromatic aldehyde, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Sodium bisulfite (NaHSO₃), Dilute H₂SO₄, Water.
-
Procedure:
-
Dissolve the aromatic aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
In a separate flask, prepare a solution of KMnO₄ and Na₂CO₃ in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so cooling may be necessary.
-
After the purple color of the permanganate has disappeared, filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
-
To the filtrate, add a solution of NaHSO₃ to destroy any excess KMnO₄.
-
Acidify the solution with dilute H₂SO₄ to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.
-
Aromatic aldehydes can be readily reduced to their corresponding primary alcohols using various reducing agents.[6][21] The reactivity in these reductions is less sensitive to the electronic nature of the substituents compared to nucleophilic additions, as hydride reagents are very powerful nucleophiles. However, very strong EWGs can sometimes influence the reaction.
Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride
-
Materials: Aromatic aldehyde, Sodium borohydride (NaBH₄), Methanol or ethanol, Water, Dilute HCl.
-
Procedure:
-
Dissolve the aromatic aldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring. Hydrogen gas evolution may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes.
-
Carefully add water to quench the excess NaBH₄, followed by the slow addition of dilute HCl until the solution is acidic.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the primary alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.[10]
-
Data Summary and Visualization
The following table summarizes the expected relative reactivity of this compound in comparison to other aromatic aldehydes.
| Aromatic Aldehyde | Substituent at para- or meta- position | Electronic Effect | Expected Reactivity in Nucleophilic Addition |
| p-Nitrobenzaldehyde | -NO₂ | Strong EWG | ++++ (Highest) |
| This compound | -N(CO)O- | Moderate EWG | +++ |
| Benzaldehyde | -H | Neutral | ++ |
| p-Methoxybenzaldehyde | -OCH₃ | Moderate EDG | + (Lowest) |
Note: The number of '+' signs is a qualitative representation of relative reactivity.
Reaction Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflows for the key reactions discussed.
Caption: General workflow for a Grignard reaction with an aromatic aldehyde.
Caption: General workflow for a Wittig reaction.
Caption: General workflow for a Claisen-Schmidt condensation.
Conclusion
The reactivity of this compound is predicted to be intermediate between that of highly activated aromatic aldehydes (like p-nitrobenzaldehyde) and deactivated or unsubstituted ones (like p-methoxybenzaldehyde and benzaldehyde). This is attributed to the moderately electron-withdrawing nature of the 3-(2-Oxo-1,3-oxazolidin-3-yl) substituent. This enhanced electrophilicity of the carbonyl carbon makes it a more reactive substrate in nucleophilic addition and condensation reactions compared to benzaldehyde. For drug development professionals, this predictable reactivity profile allows for the strategic incorporation of the oxazolidinone-containing benzaldehyde moiety into synthetic schemes, with the expectation of favorable reaction kinetics and yields in key bond-forming reactions. The provided experimental protocols serve as a robust starting point for the practical application of this versatile building block in the synthesis of complex molecular architectures.
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A Comparative Analysis of Biological Activity: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde and Linezolid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, the oxazolidinone class of antibiotics has garnered significant attention for its efficacy against multidrug-resistant Gram-positive bacteria. Linezolid, the first clinically approved oxazolidinone, stands as a cornerstone in treating serious infections. This guide aims to provide a comparative analysis of the biological activity of a structurally related compound, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, against the well-established profile of Linezolid.
Objective: To objectively compare the biological performance of this compound with Linezolid, supported by available experimental data.
Notice to the Reader: Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available data on the specific biological activity of this compound. While extensive information exists for Linezolid and other oxazolidinone derivatives, data pertaining to the antimicrobial spectrum, minimum inhibitory concentration (MIC) values, mechanism of action, and cytotoxicity of this compound are not sufficiently detailed to conduct a direct, evidence-based comparison with Linezolid.
This guide will therefore proceed by first detailing the well-documented biological profile of Linezolid as a benchmark. Subsequently, it will explore the general characteristics of the oxazolidinone scaffold and the potential implications of the structural differences between Linezolid and this compound. This approach will provide a foundational understanding for researchers interested in investigating the potential of this and similar novel oxazolidinone compounds.
Linezolid: A Profile of a First-in-Class Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[1] It is a crucial therapeutic option for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3]
Mechanism of Action
Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[1][4] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][4] This mechanism is distinct from other protein synthesis inhibitors that typically interfere with the elongation steps.[1] This unique mode of action means that cross-resistance between Linezolid and other antibiotic classes is uncommon.[1]
dot
Caption: Figure 1: Simplified diagram of Linezolid's mechanism of action, highlighting the inhibition of the 70S initiation complex formation.
Antimicrobial Spectrum
Linezolid is primarily active against a broad range of Gram-positive bacteria.[5] Its spectrum includes:
-
Staphylococcus aureus (including MRSA)[5]
-
Enterococcus faecium (including VRE)[5]
-
Streptococcus pneumoniae (including penicillin-resistant strains)[5]
-
Streptococcus pyogenes[5]
-
Streptococcus agalactiae[5]
Linezolid has limited activity against most Gram-negative bacteria and is not used for infections caused by these organisms.[5] It can be bacteriostatic or bactericidal depending on the target organism.[4]
Resistance Mechanisms
Resistance to Linezolid, though still relatively low, can emerge through several mechanisms.[3] The most common is a point mutation in the 23S rRNA gene, which alters the drug's binding site on the ribosome.[6][7] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, also preventing Linezolid binding.[7]
This compound: An Uncharacterized Analog
This compound shares the core oxazolidinone ring structure with Linezolid. However, it possesses a benzaldehyde group attached to the nitrogen of the oxazolidinone ring, which is a significant structural departure from the N-phenyl group with a morpholine ring found in Linezolid.
Structural Comparison
| Feature | Linezolid | This compound |
| Core Structure | Oxazolidin-2-one | Oxazolidin-2-one |
| N-3 Substituent | 3-fluoro-4-morpholinophenyl group | Benzaldehyde group |
| C-5 Substituent | Acetamidomethyl group | None specified (assumed to be hydrogen) |
This structural difference is critical as the substituents on the oxazolidinone ring are known to play a crucial role in antibacterial activity and pharmacological properties.
Hypothetical Biological Activity and the Path Forward
The presence of the benzaldehyde moiety in this compound could have several implications for its biological activity:
-
Antimicrobial Activity: The benzaldehyde group may or may not confer antibacterial properties. Benzaldehyde itself has shown some cytotoxic effects at higher concentrations, but its impact on bacterial cells as part of a larger molecule is unknown.[1]
-
Mechanism of Action: It is plausible that if the compound exhibits antibacterial activity, it could share the same ribosomal inhibition mechanism as other oxazolidinones. However, the altered N-substituent could affect its binding affinity to the 23S rRNA.
-
Cytotoxicity: The cytotoxicity of the entire molecule would need to be evaluated, as the effects of benzaldehyde alone cannot be directly extrapolated.[1]
To ascertain the biological activity of this compound and enable a meaningful comparison with Linezolid, the following experimental investigations are essential:
Proposed Experimental Workflow:
dot
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde derivatives. We will explore how targeted chemical modifications to this versatile scaffold influence its biological activity, drawing comparisons with established alternatives in the fields of antibacterial and anticancer research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for novel therapeutic agents.
Introduction: The Oxazolidinone Scaffold
Oxazolidinones represent a significant class of synthetic therapeutic agents, distinguished by being one of the few truly new classes of antibiotics introduced in the last 50 years.[1] Their prominence began with the regulatory approval of Linezolid in 2000, which provided a crucial new weapon against multidrug-resistant Gram-positive bacteria.[2][3]
Mechanism of Action: The primary antibacterial mechanism of oxazolidinones is the inhibition of bacterial protein synthesis.[1][4] They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex necessary for translation.[4] This unique mode of action makes them effective against pathogens that have developed resistance to other antibiotic classes.
The core structure of the this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide will dissect these modifications to build a coherent SAR model.
The Core Scaffold and Key Modification Points
The foundational structure, this compound, can be deconstructed into three primary regions for SAR analysis. Understanding the role of each region is critical to designing potent and selective analogues.
Caption: Key regions of the oxazolidinone scaffold for SAR studies.
Structure-Activity Relationship (SAR) Analysis
A-Ring: The C5-Substituent of the Oxazolidinone
The substituent at the C5 position of the oxazolidinone ring is paramount for its interaction with the ribosomal binding site.
-
Acetamidomethyl Group: The N-acetyl group, as seen in Linezolid, is a classic choice. The N-H atom acts as a critical hydrogen bond donor, essential for potent antimicrobial activity.[2]
-
Thiocarbonyl Analogues: Replacing the carbonyl oxygen of the acetamido group with sulfur (to form a thiourea or thioamide) has been shown to significantly enhance in vitro antibacterial activity.[5] One study reported that a 5-thiourea derivative was 4-8 times more potent than Linezolid.[5][6] This suggests that the electronic and hydrogen-bonding properties of this moiety are key tuning points.
-
Alternative Heterocycles: Exploration has led to potent alternatives to the acylaminomethyl side chain. Groups like 1,2,3-triazoles and isoxazoles can maintain or even enhance potency, sometimes through different binding modes within the ribosome.[2] These modifications are particularly important for designing compounds active against Linezolid-resistant strains.[2]
-
Hydroxymethyl Group: While early studies showed that a simple 5-hydroxymethyl group led to weaker potency, combining it with a potent B/C-ring system (as in Tedizolid) can yield highly effective antibiotics.[2]
B-Ring: Substitutions on the Benzaldehyde Phenyl Ring
The N-aryl ring, which in this case is the benzaldehyde moiety, is another critical determinant of activity.
-
Fluorine Substitution: A meta-fluoro substitution on the phenyl ring is a well-established feature for enhancing antibacterial potency in many oxazolidinones, including Linezolid.[6] This is often attributed to favorable electronic effects and improved binding interactions.
-
The Aldehyde Moiety: The presence of the aldehyde group itself is a significant deviation from typical antibacterial oxazolidinones. While it can be a precursor for further synthesis, recent studies highlight that benzaldehyde and its derivatives possess anticancer activity. Benzaldehyde has been shown to suppress cancer cell plasticity and overcome treatment resistance by targeting the interaction of the 14-3-3ζ protein with histone H3.[7] This opens a compelling new therapeutic avenue for this scaffold, shifting the focus from antibacterial to anticancer applications.
C-Ring: Fused Heterocyclic Systems
To broaden the antibacterial spectrum and combat resistance, researchers often replace the simple phenyl ring with more complex, fused heterocyclic systems. While our core topic is a benzaldehyde derivative, it's crucial to compare it with these advanced alternatives.
-
Fused Bicyclic Heteroaryls: Compounds with fused C-rings like benzoxazinone, pyrazolopyridine, and imidazopyridine have demonstrated superior activity compared to Linezolid, sometimes against both Gram-positive and Gram-negative bacteria.[4][6]
-
Hydrogen Bond Donors/Acceptors: The rationale behind this strategy is that incorporating both hydrogen-bond donor (HBD) and acceptor (HBA) functionalities into the C-ring facilitates stronger and more specific binding to the ribosomal target, leading to enhanced potency.[4]
Comparative Performance Analysis
As Antibacterial Agents
When evaluated as potential antibacterial agents, this compound derivatives must be compared against the gold standard, Linezolid, and newer generation oxazolidinones.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Derivative | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | S. pneumoniae | Key SAR Feature | Reference |
| Linezolid | 1-4 | 1-4 | 1-4 | 0.5-2 | C5-Acetamidomethyl | [2][3] |
| Tedizolid (TR-700) | 0.25-0.5 | 0.25-0.5 | 0.5 | 0.25 | C5-Hydroxymethyl, modified C-ring | [2] |
| Benzoxazinone C-Ring Analogue (8c) | <0.125 | <0.125 | 0.5 | <0.125 | Fused C-ring with HBD/HBA | [4] |
| 5-Thiourea Analogue (16) | ~0.5 | ~0.5 | ~0.5 | ~0.125 | C5-Thiocarbonyl enhances activity | [5] |
| 3-(Pyridine-3-yl) Analogue (21d) | 2 | 4 | 8 | 1 | Pyridinyl B-ring, modified C-ring | [8][9] |
Data are representative values compiled from cited literature.
The data clearly indicate that while the core oxazolidinone scaffold is essential, modifications to the C5-position (A-Ring) and the N-aryl ring system (B/C-Rings) are critical for achieving potency superior to that of Linezolid and for overcoming resistance.
As Anticancer Agents
The presence of the benzaldehyde moiety strongly suggests a potential pivot to anticancer applications. The SAR in this context would differ significantly from that of antibacterial activity.
Caption: Proposed mechanism for benzaldehyde-induced cytotoxicity in cancer cells.[7]
Table 2: Comparative Cytotoxic Activity of Heterocyclic Scaffolds (IC₅₀/GI₅₀, µM)
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Target/Mechanism | Reference |
| Benzaldehyde | Pancreatic Cancer | Overcomes therapy resistance | Inhibits 14-3-3ζ interaction | [7] |
| Isoxazolidine-Quinazoline Conjugate (trans-16b) | Prostate (PC-3) | 9.84 ± 3.69 | Apoptosis Induction | [10] |
| 1,3,4-Oxadiazole Analogue (27) | Panel of 60 lines | 0.40 - 14.9 | Growth Inhibition | [11] |
| Thiazolidin-4-one Derivatives | Various | Varies widely | Enzyme inhibition | [12] |
| Pyrazole-Coumarin Hybrid (3a) | Various | Growth Inhibition Percent (41-79%) | Not specified | [13] |
Data are representative values compiled from cited literature. Direct comparison is challenging due to different cell lines and assay conditions.
The comparison suggests that the this compound scaffold is a promising starting point for developing novel anticancer agents. The key SAR driver would be the benzaldehyde moiety's ability to disrupt specific protein-protein interactions crucial for cancer cell survival and resistance.[7]
Experimental Protocols
Reproducible and validated experimental protocols are the bedrock of trustworthy SAR studies. Below are detailed methodologies for assessing the biological activities discussed.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Bacterial Suspension Preparation: Prepare a bacterial inoculum from 3-5 colonies grown on an agar plate. Suspend in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[14]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).[14][15] Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Inoculation: Add the standardized bacterial suspension to each well, bringing the final volume to 100 or 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[14]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]
Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for screening anticancer drugs.[17]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution (in 1% acetic acid) for 30 minutes at room temperature.[17]
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[17]
-
Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution. Measure the optical density (OD) at approximately 510-564 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a rich platform for medicinal chemistry. The SAR studies reveal clear pathways to modulate its biological activity.
-
For Antibacterial Development: The primary strategies involve modifications at the C5-position (e.g., thioamides) and expansion of the N-aryl B-ring into more complex, fused heterocyclic C-ring systems to enhance potency and overcome resistance.
-
For Anticancer Development: The intrinsic activity of the benzaldehyde moiety against cancer-specific protein-protein interactions presents a compelling and distinct research trajectory.[7] Future SAR in this area should focus on optimizing this interaction, improving cell permeability, and enhancing metabolic stability, while carefully monitoring for off-target cytotoxicity.
This guide demonstrates that by systematically analyzing and comparing derivatives, the this compound framework can be rationally engineered to produce highly effective therapeutic candidates for diverse medical needs.
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Al-Ghorbani, M., et al. (2025). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports. Available at: [Link]
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Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Głowacka, I. E., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules. Available at: [Link]
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Bouacida, S., et al. (2010). (S)-N-{(S)-1-Benzyl-2-[(S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}-4-methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Comparative Docking Analysis of Novel 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Analogs as Potential Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification
The 2-oxazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its structural rigidity, synthetic tractability, and ability to engage in key hydrogen bonding interactions have made it a privileged pharmacophore.[1] This guide presents a comparative molecular docking study of newly designed analogs of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, evaluating their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology.[2] Through a detailed in silico workflow, we will explore the structure-activity relationships (SAR) of these analogs, providing a rationale for their differential binding affinities and a roadmap for future optimization.
The Rationale: Targeting CDK2 with Oxazolidinone Scaffolds
Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of CDKs. CDK2, in particular, plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition presents a promising strategy for inducing cell cycle arrest and apoptosis in cancer cells.[2] The oxazolidinone core, with its inherent ability to form critical interactions within ATP-binding pockets of kinases, serves as an excellent starting point for the design of novel CDK2 inhibitors. This study was initiated to explore how modifications to the benzaldehyde moiety of the lead compound, this compound, could enhance binding affinity and selectivity for the CDK2 active site.
Experimental Workflow: A Validated Docking Protocol
To ensure the reliability of our in silico predictions, a rigorous and validated molecular docking protocol was established. The entire workflow is designed to be a self-validating system, from protein preparation to the analysis of docking poses.
Experimental Workflow Diagram
Caption: A schematic of the computational workflow for the comparative docking study.
Step-by-Step Methodology
-
Protein Preparation:
-
The crystal structure of human CDK2 in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 1JU6).
-
The protein structure was prepared using AutoDock Tools (ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.
-
The grid box for the docking simulation was centered on the ATP-binding site, defined by the position of the co-crystallized inhibitor. The grid dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å.
-
-
Ligand Preparation:
-
The parent compound, this compound, and its analogs were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations.
-
The prepared ligands were saved in PDBQT format, with rotatable bonds assigned by ADT.
-
-
Molecular Docking Simulation:
-
Molecular docking was carried out using AutoDock Vina.
-
The exhaustiveness parameter, which controls the extent of the conformational search, was set to 8.
-
For each ligand, the top 10 binding poses were generated and ranked based on their binding affinity scores (kcal/mol).
-
-
Validation of the Docking Protocol:
-
To validate the accuracy of the docking protocol, the co-crystallized ligand was extracted from the PDB structure and re-docked into the CDK2 active site.
-
The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Comparative Analysis of Docking Results
A series of analogs of this compound were designed to probe the structure-activity relationship within the CDK2 binding pocket. The modifications focused on the substitution pattern of the benzaldehyde ring.
Table 1: Docking Scores and Key Interactions of Benzaldehyde Analogs
| Compound ID | R-Group (Substitution) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | -H | -7.2 | LEU83, GLU81, LYS33 | GLU81 (carbonyl O) |
| Analog-1 | 4-OH | -8.5 | LEU83, GLU81, ASP86, LYS33 | GLU81 (carbonyl O), ASP86 (hydroxyl H) |
| Analog-2 | 4-Cl | -7.8 | LEU83, GLU81, ILE10 | GLU81 (carbonyl O) |
| Analog-3 | 4-OCH₃ | -7.5 | LEU83, GLU81, PHE80 | GLU81 (carbonyl O) |
| Analog-4 | 4-NH₂ | -8.9 | LEU83, GLU81, ASP86, LYS33 | GLU81 (carbonyl O), ASP86 (amine H) |
Insights from the Docking Study
The docking results reveal a clear structure-activity relationship among the designed analogs. The parent compound exhibits a moderate binding affinity for the CDK2 active site. The introduction of substituents at the 4-position of the benzaldehyde ring significantly influences the binding affinity.
-
Hydrogen Bond Donors Enhance Affinity: Analogs with hydrogen bond donating groups (Analog-1 and Analog-4) at the 4-position showed the highest binding affinities. This is attributed to the formation of an additional hydrogen bond with the backbone carbonyl of ASP86, providing a crucial anchor point within the active site.
-
Electron-Withdrawing and Bulky Groups: The chloro-substituted analog (Analog-2) displayed a slightly improved binding affinity compared to the parent, likely due to favorable hydrophobic interactions. The methoxy-substituted analog (Analog-3) showed a comparable affinity to the parent compound.
Visualization of Molecular Interactions
The following diagram illustrates the key interactions of the most potent analog, Analog-4, within the CDK2 binding pocket.
Caption: Key interactions of Analog-4 within the CDK2 active site.
Conclusion and Future Directions
This comparative in silico study has successfully identified promising this compound analogs with enhanced binding affinity for CDK2. The structure-activity relationship analysis highlights the importance of hydrogen bond donating substituents at the 4-position of the benzaldehyde ring for potent inhibition.
The findings from this computational investigation provide a strong foundation for the next phase of drug discovery, which should include:
-
Synthesis and In Vitro Evaluation: The most promising analogs, particularly Analog-1 and Analog-4, should be synthesized and their inhibitory activity against CDK2 confirmed through in vitro enzymatic assays.
-
Further SAR Exploration: Additional analogs with diverse substituents at various positions on the benzaldehyde ring should be designed and docked to further refine the SAR.
-
Lead Optimization: The most potent hits from the in vitro screening can be subjected to further optimization to improve their pharmacokinetic and pharmacodynamic properties.
By integrating computational and experimental approaches, the oxazolidinone scaffold can be further exploited to develop novel and effective CDK2 inhibitors for cancer therapy.
References
- BenchChem. (n.d.). Comparative docking studies of 4-oxazolidinone analogues with target proteins.
- Ribeiro, C. S. M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1163-1199.
- Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 12(3), 463.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Executive Summary
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering high potency and prolonged duration of action.[1] However, their irreversible nature necessitates a rigorous and early assessment of proteome-wide selectivity to mitigate risks of off-target toxicity.[2][3] This guide focuses on 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde , a compound featuring two key motifs: the versatile oxazolidinone scaffold, a privileged structure in medicinal chemistry[4][5][6], and a benzaldehyde "warhead," an electrophile known to react with nucleophilic lysine residues.[7][8]
This document provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We present a multi-pronged strategy that synergizes the discovery power of quantitative chemoproteomics with the target-validation strength of biophysical assays. By explaining the causality behind our experimental choices and providing detailed, self-validating protocols, we aim to equip researchers with the tools to thoroughly assess covalent molecules, transforming potential liabilities into well-characterized therapeutic candidates.
Introduction: The Covalent Conundrum
The development of covalent drugs is a balancing act. The formation of a stable, covalent bond with a target protein can lead to significant therapeutic advantages.[1] Yet, this same reactivity can become a liability if the drug interacts with unintended proteins, or "off-targets." Understanding the complete interaction profile of a covalent inhibitor is therefore not just an academic exercise; it is a critical step in drug development.[9][10]
The molecule at the center of this guide, This compound , presents a unique case study.
-
The Scaffold: The oxazolidinone ring is a five-membered heterocycle featured in approved antibacterial agents like Linezolid and Tedizolid.[5][11] Its favorable pharmacological properties have made it a "privileged scaffold," frequently explored for a wide range of therapeutic targets.[6][12]
-
The Warhead: The benzaldehyde moiety is an electrophilic group capable of forming a reversible imine bond with the primary amine of lysine residues.[7] While less aggressive than common cysteine-reactive warheads (e.g., acrylamides), its reactivity is sufficient to engage nucleophilic lysines, particularly those within a binding pocket that enhance their reactivity.[1][8]
The primary objective of this guide is to delineate a robust, field-proven workflow to map the on- and off-target interactions of this molecule, providing a clear-eyed view of its therapeutic potential and liabilities.
Comparative Framework: The Importance of Controls
To understand the specific cross-reactivity profile of our topic compound, it must be benchmarked against rationally designed chemical controls. This approach allows us to dissect the contributions of the scaffold and the warhead to the overall interaction profile.
| Compound ID | Structure | Role & Rationale |
| Cmpd-1 (Topic) | This compound | Test Article: The primary compound whose selectivity is under investigation. |
| Cmpd-2 (Alt-Warhead) | N-(3-acrylamidophenyl)oxazolidin-2-one | Alternative Warhead Control: Replaces the lysine-reactive aldehyde with a potent, well-characterized cysteine-reactive acrylamide. This allows for a direct comparison of reactivity against different nucleophilic amino acids. |
| Cmpd-3 (Alt-Scaffold) | 4-formyl-N,N-dimethylaniline | Alternative Scaffold Control: Retains the benzaldehyde warhead but replaces the oxazolidinone with a simple dimethylaniline scaffold. This control helps determine if protein interactions are driven purely by the warhead or if the privileged scaffold contributes to binding affinity and selectivity. |
| Cmpd-4 (Negative Control) | (3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl)methanol | Non-Reactive Control: The aldehyde warhead is reduced to a non-reactive alcohol. This is a critical control to distinguish true covalent interactions from non-covalent binding events. Any "hits" that appear with Cmpd-1 but not Cmpd-4 are likely due to covalent modification. |
Experimental Strategy: A Two-Pillar Approach
Our profiling strategy is built on two complementary pillars: a broad, unbiased discovery phase followed by a focused, orthogonal validation phase. This ensures high confidence in the identified targets.
-
Discovery via isoTOP-ABPP: We employ Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), a powerful chemoproteomic platform, for a proteome-wide, site-specific survey of covalent interactions.[13][14] This method identifies which specific amino acid residues are engaged by the compound across thousands of proteins simultaneously.[15][16]
-
Validation via CETSA: We use the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in intact cells.[17] This biophysical assay is based on the principle that the binding of a ligand stabilizes its target protein, increasing its melting temperature.[18][19] A positive thermal shift provides strong, orthogonal evidence of a direct drug-target interaction in a physiological context.
Figure 1: A two-pillar workflow for covalent ligand cross-reactivity profiling.
Methodology, Data & Interpretation
This section details the core experimental protocols and provides exemplar data to illustrate the expected outcomes.
Proteome-Wide Selectivity by Competitive isoTOP-ABPP
Causality of Experimental Choice: Standard affinity pulldown experiments can identify proteins that bind a compound, but they often fail to distinguish between covalent and high-affinity non-covalent binders, and they do not pinpoint the specific site of interaction. Competitive isoTOP-ABPP overcomes these limitations. By pre-treating a proteome with our test compound (Cmpd-1), we "block" its covalent targets. A subsequent incubation with a broad-spectrum, alkyne-tagged reactive probe (e.g., a lysine-reactive probe) will label all available sites except those occupied by Cmpd-1. Quantitative mass spectrometry then reveals the specific peptides (and residues) that show a decreased signal in the Cmpd-1-treated sample, providing direct evidence of engagement.[13][20]
Exemplar Data: The following table shows hypothetical data from an isoTOP-ABPP experiment comparing Cmpd-1 against the DMSO control. A high ratio indicates strong target engagement by Cmpd-1.
| UniProt ID | Gene | Engaged Peptide | Ratio (DMSO/Cmpd-1) | p-value | Annotation |
| P00558 | HK1 | VAPK TILQELK | 15.2 | 1.8e-5 | Potential On-Target: Hexokinase-1 |
| Q9Y2R2 | ALDH1A1 | TGEAIGK AIVNEVK | 8.9 | 4.5e-4 | Off-Target: Aldehyde dehydrogenase |
| P62258 | ACTG1 | TALVPIIEK RYSK | 6.5 | 9.1e-4 | Off-Target: Gamma-actin |
| P08238 | HSP90B1 | VVSK TFDEMNPAFK | 4.1 | 1.2e-3 | Off-Target: Endoplasmin |
| P31946 | GSTM1 | LTRAILDK GMLK | 2.5 | 3.5e-2 | Weak Off-Target |
Interpretation: The data hypothetically identifies Hexokinase-1 (HK1) as the most prominent target. The high ratio suggests that Cmpd-1 effectively occupies a specific lysine on this protein, preventing its labeling by the probe. Several other proteins show significant, albeit lower, engagement ratios, flagging them as potential off-targets that require further investigation. The engagement of Aldehyde Dehydrogenase is a common finding for aldehyde-containing compounds and may represent a class-based effect.
Target Validation by Cellular Thermal Shift Assay (CETSA)
Causality of Experimental Choice: Chemoproteomics is performed on cell lysates, which disrupts the native cellular environment.[21][22] CETSA serves as a crucial orthogonal validation step because it measures target engagement in living, intact cells.[23] The principle is simple: when a drug binds to its target protein, it typically makes the protein structure more rigid and resistant to heat-induced unfolding and precipitation.[17][19] By heating treated cells and measuring the amount of the target protein that remains soluble, we can confirm a direct interaction.
Exemplar Data: Based on the top hit from ABPP, a CETSA experiment was designed to validate the engagement of Hexokinase-1 (HK1) by Cmpd-1 in intact HEK293T cells.
| Temperature (°C) | % HK1 Soluble (DMSO) | % HK1 Soluble (10 µM Cmpd-1) |
| 48 | 100% | 100% |
| 52 | 91% | 98% |
| 56 | 65% | 92% |
| 58 | 50% (Tm) | 85% |
| 60 | 32% | 71% |
| 62 | 15% | 50% (Tm) |
| 64 | 8% | 35% |
Interpretation: The melting temperature (Tm) of HK1 in control cells is 58°C. In cells treated with Cmpd-1, the Tm shifts to 62°C. This +4°C thermal shift (ΔTm) provides strong evidence that Cmpd-1 directly binds to and stabilizes HK1 in a physiological context, validating the primary finding from the isoTOP-ABPP experiment.
Pathway Analysis of the Validated Target
Rationale: Identifying and validating a target is incomplete without understanding its biological context. Hexokinase-1 is the first and rate-limiting enzyme in the glycolysis pathway, responsible for phosphorylating glucose. Covalent inhibition of HK1 could have significant downstream effects on cellular metabolism.
Figure 2: Inhibition point of Cmpd-1 on the Glycolysis pathway via HK1.
Conclusion
This guide outlines a rigorous, two-pillar strategy for the comprehensive cross-reactivity profiling of the covalent compound This compound . By integrating the proteome-wide discovery capabilities of isoTOP-ABPP with the intact-cell validation power of CETSA, researchers can move beyond simple affinity measurements to a deep, site-specific understanding of a compound's interactions. The hypothetical data presented herein illustrates how this workflow can identify a primary target (Hexokinase-1), validate its engagement in a physiological setting, and flag a series of lower-occupancy off-targets for further scrutiny. This systematic approach is essential for advancing covalent drug candidates, enabling data-driven decisions to optimize selectivity and minimize the potential for toxicity.
Detailed Experimental Protocols
Protocol 1: Competitive isoTOP-ABPP
This protocol is adapted from established chemoproteomic methodologies.[13][15][20]
-
Proteome Preparation: Harvest cells (e.g., HEK293T) and lyse via sonication in PBS. Determine protein concentration via BCA assay and normalize all samples to 2 mg/mL.
-
Competitive Labeling: Aliquot 1 mL of proteome for each condition (DMSO, Cmpd-1). Add Cmpd-1 (final concentration 50 µM) or an equivalent volume of DMSO. Incubate for 1 hour at 37°C with gentle rotation.
-
Probe Labeling: Add a lysine-reactive alkyne probe (e.g., iodoacetamide-alkyne for cysteine or a specialized lysine probe) to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: To each sample, add freshly prepared click-chemistry cocktail (TBTA, TCEP, copper(II) sulfate) and the appropriate isotopically-coded azide tag (e.g., 'light' for DMSO, 'heavy' for Cmpd-1). Incubate for 1 hour at room temperature.
-
Protein Precipitation & Digestion: Precipitate proteins using methanol/chloroform. Resuspend the pellet in 6 M urea, reduce with DTT, and alkylate with iodoacetamide. Dilute and digest overnight with trypsin.
-
Enrichment: Combine the 'light' and 'heavy' labeled peptide samples. Enrich for biotin-tagged peptides using streptavidin-agarose beads.
-
LC-MS/MS Analysis: Elute enriched peptides and analyze via high-resolution tandem mass spectrometry.
-
Data Analysis: Process raw data to identify and quantify peptides. Calculate heavy/light ratios for each identified peptide to determine the degree of target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is based on standard CETSA workflows.[18][23][24]
-
Cell Treatment: Plate cells (e.g., HEK293T) and grow to 80% confluency. Treat cells with either DMSO or the desired concentration of Cmpd-1 (e.g., 10 µM) for 2 hours at 37°C.
-
Thermal Challenge: Harvest cells by trypsinization and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 48°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 25°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the abundance of the target protein (e.g., HK1) in each sample using a standard method like Western Blot or ELISA.
-
Data Analysis: Quantify the band intensities and normalize them to the 48°C sample (100% soluble). Plot the percentage of soluble protein against temperature for both DMSO and Cmpd-1 treated samples to generate melting curves and determine the Tm for each condition.
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van der Heden van Noort, G.J., et al. (2022). Workflows for competitive isoDTB-ABPP and the unbiased analysis of electrophile selectivity. ResearchGate. [Link]
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Wrigley, J.D.J., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Royal Society of Chemistry. [Link]
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Hsieh, I., et al. (2021). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. bioRxiv. [Link]
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Al-Amiery, A.A., et al. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of Oleo Science, 71(1), 1-10. [Link]
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Asawa, S., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(17), e4511. [Link]
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Zhang, T., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PMC. [Link]
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Zinad, D.S., et al. (2023). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
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Lucero, M.Y., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences, 44(4), 226-241. [Link]
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de la Torre, B.G., et al. (2018). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde Production
Introduction: The Significance of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The N-aryl oxazolidinone moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid. The benzaldehyde functionality offers a versatile handle for further chemical modifications, enabling the construction of a diverse range of molecular architectures for drug discovery and development. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and professionals in the pharmaceutical industry.
This guide provides a comparative analysis of the two primary catalytic methods for the synthesis of this compound: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Synthetic Strategies: A Comparative Overview
The core transformation in the synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of 2-oxazolidinone and the C3 position of a benzaldehyde derivative. The two most prominent methods to achieve this are transition-metal-catalyzed cross-coupling reactions.
Method 1: The Ullmann Condensation
The Ullmann condensation is a classic organometallic reaction that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[1] In the context of our target molecule, this involves the reaction of 3-bromobenzaldehyde with 2-oxazolidinone.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically employed. The in situ formation of the active Cu(I) species is crucial for the catalytic cycle to proceed.
-
Ligand: While traditional Ullmann reactions were often performed without ligands at high temperatures, modern protocols frequently incorporate ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) to stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures.[2]
-
Base: A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the 2-oxazolidinone, generating the nucleophilic amide that participates in the coupling reaction.
-
Solvent: High-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of the reactants and to reach the required reaction temperatures.
Visualizing the Ullmann Condensation Pathway:
Caption: A schematic overview of the Ullmann condensation for the synthesis of the target molecule.
Method 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3][4] It offers a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.
Causality Behind Experimental Choices:
-
Catalyst: A palladium source, such as palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), is used as the pre-catalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BINAP, are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and to facilitate the deprotonation of the intermediate palladium complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Visualizing the Buchwald-Hartwig Amination Pathway:
Caption: A schematic overview of the Buchwald-Hartwig amination for the synthesis of the target molecule.
Quantitative Performance Benchmark
The following table provides a comparative summary of typical reaction parameters and expected outcomes for the synthesis of this compound via the Ullmann condensation and Buchwald-Hartwig amination, based on literature precedents for similar N-aryl oxazolidinone formations.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)2) |
| Ligand | L-Proline or DMEDA | XPhos or SPhos |
| Base | K2CO3 or Cs2CO3 | NaOtBu or LiHMDS |
| Solvent | DMF or DMSO | Toluene or Dioxane |
| Temperature | 100-140 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 60-80% | 75-95% |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Cost | Generally lower catalyst and ligand cost | Higher catalyst and ligand cost |
| Air/Moisture Sensitivity | Less sensitive | More sensitive, requires anhydrous conditions |
Experimental Protocols: A Self-Validating System
The following protocols are representative procedures for the synthesis of this compound, designed to be self-validating through careful control of reaction parameters and in-process monitoring.
Protocol 1: Ullmann Condensation
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), 2-oxazolidinone (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzaldehyde.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add anhydrous toluene to the flask, followed by 2-oxazolidinone (1.2 eq.) and 3-bromobenzaldehyde (1.0 eq.).
-
Inert Atmosphere: Seal the flask and ensure it remains under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-10 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the available laboratory infrastructure.
-
The Ullmann condensation offers a more cost-effective approach due to the lower price of the copper catalyst and simpler ligands. However, it often requires higher reaction temperatures and longer reaction times, and may result in lower yields compared to its palladium-catalyzed counterpart.
-
The Buchwald-Hartwig amination generally provides higher yields in shorter reaction times and under milder conditions.[4] Its broader functional group tolerance also makes it a more versatile method. The primary drawbacks are the higher cost of the palladium catalyst and specialized phosphine ligands, as well as the need for strictly anhydrous and anaerobic conditions.
For large-scale industrial production where cost is a major driver, optimizing the Ullmann condensation may be the preferred strategy. For laboratory-scale synthesis and in the context of medicinal chemistry where higher yields and shorter reaction times are often prioritized, the Buchwald-Hartwig amination is frequently the method of choice. Ultimately, the selection of the synthetic route should be based on a thorough evaluation of the specific project requirements and available resources.
References
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
A Head-to-Head Comparison of Antimicrobial Efficacy in Oxazolidinone Isomers: A Guide for Researchers
In the ever-evolving landscape of antimicrobial resistance, the oxazolidinone class of antibiotics stands as a crucial line of defense against multidrug-resistant Gram-positive pathogens. As researchers and drug development professionals, our pursuit of more potent and safer therapeutics necessitates a deep understanding of the nuanced relationship between a molecule's three-dimensional structure and its biological activity. This guide provides an in-depth, head-to-head comparison of the antimicrobial efficacy of oxazolidinone isomers, moving beyond a simple product-to-product analysis to explore the fundamental impact of stereochemistry, positional isomerism, and geometric isomerism on antibacterial potency. By delving into the causality behind experimental findings and providing detailed methodologies, this document aims to equip scientists with the critical insights needed to drive the rational design of next-generation oxazolidinone antibiotics.
The Oxazolidinone Core and the Criticality of Isomerism
Oxazolidinones exert their bacteriostatic, and in some cases bactericidal, effect by inhibiting the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[1][2] This unique mode of action is intrinsically linked to the precise three-dimensional arrangement of the oxazolidinone molecule within the ribosomal binding pocket. Consequently, even subtle changes in the spatial orientation of atoms, as seen in different isomers, can profoundly impact binding affinity and, therefore, antimicrobial efficacy.
This guide will dissect the impact of three major types of isomerism on the antimicrobial performance of oxazolidinones:
-
Stereoisomerism (Enantiomers and Diastereomers): Molecules with the same connectivity but different spatial arrangements of atoms.
-
Constitutional (Structural) Isomerism: Molecules with the same molecular formula but different connectivity.
-
Geometric (Cis-Trans) Isomerism: A type of stereoisomerism that arises due to restricted rotation around a bond.
Comparative Analysis of Antimicrobial Efficacy
Our understanding of the structure-activity relationship (SAR) in oxazolidinones has been built upon extensive research, revealing key structural features that govern their antibacterial potency.[3][4][5] The following sections will compare the efficacy of various isomers, supported by experimental data from the literature.
The Decisive Role of Stereochemistry
The stereochemistry at the C-5 position of the oxazolidinone ring is paramount for antibacterial activity. The (S)-configuration is overwhelmingly associated with potent antimicrobial effects, while the (R)-enantiomer is typically inactive or significantly less active. This is because the (S)-enantiomer correctly orients the substituent at the C-5 position to fit within the hydrophobic pocket of the ribosomal binding site, facilitating crucial interactions.
While direct head-to-head MIC comparisons of the enantiomers of marketed drugs like linezolid are not extensively published in readily available literature, the principle is well-established through the synthesis and evaluation of numerous chiral analogs. For instance, in the development of novel oxazolidinones, the stereoselective synthesis of the (S)-enantiomer is a critical step to ensure potent antibacterial activity.
Impact of Constitutional Isomerism
Constitutional isomers of oxazolidinones, where substituents are located at different positions on the core structure, exhibit varied antimicrobial profiles. Modifications to the N-phenyl ring (the B-ring) and the substituent at the C-5 position of the oxazolidinone ring (the A-ring) have been extensively explored to enhance potency and broaden the spectrum of activity.
Table 1: Comparative in vitro Activity (MIC in µg/mL) of Novel Oxazolidinone Analogs with Modified C-Rings
| Compound/Isomer | S. aureus ATCC 29213 | S. aureus (Linezolid-resistant) | E. faecalis ATCC 29212 | H. influenzae ATCC 49247 | Reference |
| Linezolid | 1 | 4 | 2 | 8 | [6] |
| Benzoxazinone derivative (8c) | <1 | 2 | <1 | <1 | [6] |
| Benzodioxine derivative (8n) | >16 | >16 | >16 | >16 | [6] |
| Thioacetamide derivative (12h) | <0.125 | <0.125 | <0.125 | <0.125 | [6] |
Data synthesized from a study on novel oxazolidinones with fused heteroaryl C-rings.[6]
The data in Table 1 clearly demonstrates the profound impact of constitutional isomerism. The benzoxazinone derivative 8c shows superior activity compared to linezolid, particularly against H. influenzae. In stark contrast, its isomer, the benzodioxine derivative 8n , is largely inactive, highlighting the critical role of the hydrogen bond donor functionality present in the benzoxazinone ring for ribosomal binding.[6] Furthermore, modification of the C-5 side chain, as seen in the thioacetamide derivative 12h , can lead to a dramatic increase in potency against both susceptible and resistant strains.[6]
The Influence of Geometric Isomerism
Geometric isomerism can also play a significant role in the antimicrobial efficacy of oxazolidinones, particularly in derivatives containing double bonds or ring systems that restrict rotation. A study on novel oxazolidinone derivatives with a benzotriazole pendant group demonstrated that the geometric arrangement of the molecule influences its potency. The E-isomer of an angularly attached derivative was found to be more potent than the corresponding Z-isomer.[7] This suggests that the spatial orientation of the substituent, dictated by the geometry of the molecule, is crucial for optimal interaction with the bacterial ribosome.
Experimental Methodologies for Efficacy Assessment
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. The following sections detail the core methodologies used to evaluate the antimicrobial efficacy of oxazolidinone isomers.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of an antibiotic's potency.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.
-
-
Preparation of Antibiotic Concentrations:
-
Prepare a stock solution of each oxazolidinone isomer in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing CAMHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
-
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of an antibiotic's activity, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.
Protocol for Time-Kill Assay:
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay, with a final starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Exposure to Antibiotic: Add the oxazolidinone isomers at various concentrations (typically multiples of the MIC) to the flasks. Include a growth control flask without any antibiotic.
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE can allow for less frequent dosing intervals.
Protocol for PAE Determination:
-
Exposure Phase:
-
Expose a standardized bacterial suspension (approximately 10⁷ CFU/mL) to a specific concentration of the oxazolidinone isomer (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Include a control culture that is not exposed to the antibiotic.
-
-
Removal of Antibiotic:
-
Rapidly remove the antibiotic by dilution (e.g., 1:1000) in pre-warmed, antibiotic-free broth. This reduces the antibiotic concentration to sub-inhibitory levels.
-
-
Regrowth Phase:
-
Incubate both the antibiotic-exposed and control cultures.
-
Monitor the growth of the bacteria in both cultures by measuring turbidity or performing viable cell counts at regular intervals.
-
-
Calculation of PAE:
-
PAE = T - C
-
Where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
Where C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀.
-
Conclusion and Future Directions
The antimicrobial efficacy of oxazolidinone isomers is profoundly influenced by their stereochemistry, the position of substituents, and their geometric configuration. The (S)-enantiomer at the C-5 position is a critical determinant of activity. Furthermore, strategic modifications to the C-ring and C-5 side chain can lead to analogs with superior potency and a broader spectrum of activity compared to first-generation oxazolidinones.
As the threat of antimicrobial resistance continues to grow, a deep and nuanced understanding of the structure-activity relationships of oxazolidinone isomers is indispensable for the rational design of new and more effective antibacterial agents. Future research should focus on systematic studies that directly compare a wide range of isomers to further elucidate the precise molecular interactions that govern their antimicrobial activity. This will undoubtedly pave the way for the development of next-generation oxazolidinones with improved efficacy, a lower propensity for resistance development, and enhanced safety profiles.
References
- Barbachyn, M. R., & Brickner, S. J. (2002). Oxazolidinone structure-activity relationships leading to linezolid.
- Das, J., Rao, C. V. L., Sastry, T. V. R. S., Roshaiah, M., Sankar, P. G., Khadeer, A., ... & Trehan, S. (2005). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & medicinal chemistry letters, 15(2), 337-343*.
- Hutchinson, D. K. (2003). Oxazolidinone antibacterial agents: a critical review. Current medicinal chemistry, 10(22), 2365-2380*.
- Iqbal, J., Das, J., Rao, C. V. L., Sastry, T. V. R. S., Roshaiah, M., Sankar, P. G., ... & Trehan, S. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(4), 347-352*.
- Iqbal, J., Das, J., Rao, C. V. L., Sastry, T. V. R. S., Roshaiah, M., Sankar, P. G., ... & Trehan, S. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical and Pharmaceutical Bulletin, 49(4), 353-360*.
- Kaushik, D., Kumar, N., Kumar, A., & Singh, R. (2013). Current updates on oxazolidinone and its significance. International journal of medicinal chemistry, 2013.
- Kumar, N., Singh, R. K., & Singh, R. K. (2017). Design, synthesis, and antibacterial evaluation of oxazolidinones with fused heterocyclic C-ring substructure. ACS medicinal chemistry letters, 8(11), 1164-1169*.
- Paladino, J. A. (2002). Linezolid: an oxazolidinone antimicrobial agent. American journal of health-system pharmacy, 59(24), 2413-2425*.
- Stefani, S., & Bazzo, R. (2001). The oxazolidinones as a new family of antimicrobial agent. Clinical microbiology and infection, 7(1), 10-18*.
- Zurenko, G. E., Yagi, B. H., Schaadt, R. D., Allison, J. W., & Ford, C. W. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial agents and chemotherapy, 40(4), 839-845*.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
The core structure of this molecule includes a benzaldehyde moiety and an oxazolidinone ring. Benzaldehyde is known to be a combustible liquid, harmful upon ingestion or skin contact, an irritant to the skin and eyes, and potentially causing respiratory irritation.[1][2][3] It is also recognized as being toxic to aquatic life.[3][4] Given these properties, 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde must be treated as a hazardous waste.
This guide is structured to provide clear, actionable steps for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on the structural alerts within this compound, the following hazards should be assumed:
| Hazard Category | Anticipated Risk based on Structural Analogs (Benzaldehyde) |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
| Flammability | Combustible liquid.[1][4][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][4] |
This initial characterization is the foundation of a safe disposal plan and aligns with the principles of hazardous waste determination outlined by the Environmental Protection Agency (EPA).[6]
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable when handling hazardous chemicals. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure.[7]
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Contaminated gloves should be disposed of as hazardous waste.[1]
-
Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.[1]
-
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
-
Waste Stream : this compound waste should be collected in a dedicated hazardous waste container labeled "Hazardous Waste - Organic."
-
Container Requirements :
-
Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid.
-
The container must be in good condition, free of leaks or residues on the exterior.
-
Label the container clearly with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Combustible," "Toxic," "Irritant").[9]
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of both solid and liquid waste containing this compound.
For Solid Waste (e.g., contaminated lab supplies):
-
Collection : Place all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) into a designated, clearly labeled hazardous waste bag or container.
-
Containerization : Once the bag is full, seal it and place it inside a larger, rigid, and properly labeled hazardous waste container.
For Liquid Waste (e.g., reaction residues, solutions):
-
Neutralization (if applicable and safe) : Due to the unknown reactivity of the compound, neutralization is not recommended without specific data. Direct disposal of the organic waste is the safer approach.
-
Collection : Carefully pour the liquid waste into a designated, labeled hazardous waste container for organic solvents. Avoid mixing with incompatible waste streams. Strong oxidizing agents, strong bases, and strong reducing agents should be kept separate.[8][10]
-
Spill Management : In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[1][11] Scoop the absorbed material into a hazardous waste container. Do not use combustible materials like paper towels to absorb large spills of a combustible liquid.
Storage and Final Disposal
-
Temporary Storage : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from ignition sources.[12]
-
Professional Disposal : The final disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste management company.[6] These companies are equipped to handle and dispose of chemical waste in compliance with federal and local regulations, typically through high-temperature incineration or other approved methods.[5][10]
Regulatory Compliance
All disposal activities must adhere to the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[9][13][14] This includes maintaining a written Chemical Hygiene Plan, providing employee training on hazardous waste management, and keeping accurate records of waste disposal.[12][13][14]
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. The principles of assuming the highest reasonable hazard in the absence of specific data and adhering to established best practices are the cornerstones of a robust laboratory safety program.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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OSHA Standards to Know Before Starting Your Lab. (2023-07-11). [Link]
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OSHA Standards for Biological Laboratories. ASPR. [Link]
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The OSHA Laboratory Standard. Lab Manager. (2020-04-01). [Link]
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Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]
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Qualitative Tier 2 Assessment. Santos. [Link]
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Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
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Hazardous Waste. Environmental Protection Agency (EPA). [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. (2024-12-19). [Link]
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Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). (2025-05-30). [Link]
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Material Safety Data Sheet. Kasturi Aromatics. [Link]
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A Researcher's Guide to the Safe Handling of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. The dual functionality of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde suggests a combination of risks associated with both benzaldehyde and oxazolidinone-containing compounds.
Benzaldehyde Moiety: Benzaldehyde is a well-characterized aromatic aldehyde with known hazards. It is classified as a combustible liquid and can cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation, and it is considered harmful if swallowed.[1][2][3] Some sources also indicate potential reproductive toxicity.[1]
Oxazolidinone Moiety: The oxazolidinone ring is a key structural feature in a class of synthetic antibacterial agents.[4][5] While this specific derivative's biological activity is not fully characterized, it is prudent to handle it as a potentially bioactive compound. Some oxazolidinone compounds have been associated with toxicity in preclinical studies.[6] Therefore, minimizing exposure is crucial.
-
Skin and eye irritation
-
Respiratory tract irritation upon inhalation
-
Potential for harm if swallowed
-
Unknown long-term toxicological and pharmacological effects
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure.[7][8][9] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards.[10] A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[10] | Protects against splashes of the chemical, which can cause serious eye irritation.[1][8] |
| Skin Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[10] Long pants and closed-toe shoes are mandatory.[8][10] | Prevents contact of the chemical with the skin, which can cause irritation.[1][7] |
| Hand Protection | Nitrile gloves are a suitable choice for protection against a broad range of chemicals, including aldehydes.[8][11] Inspect gloves for any signs of damage before use and change them frequently.[7][8][12] | Provides a barrier against skin absorption and irritation.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[8][13] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7][10] | The benzaldehyde moiety suggests the compound may be volatile and an irritant to the respiratory system.[1] |
Operational Plan: From Benchtop to Waste
A systematic workflow is critical for minimizing risk and ensuring the integrity of your research.
Engineering Controls and a Safe Workspace
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[8][13] This is the primary engineering control to prevent inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Cleanliness: Maintain a clean and organized workspace to prevent accidental spills and cross-contamination.[12]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[14] Prepare your workspace by laying down absorbent bench paper.
-
Weighing and Transfer:
-
Reaction Setup:
-
Post-Reaction:
-
Quench any reactive reagents carefully.
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen even in the most careful of laboratories. A clear and practiced emergency plan is vital.
| Incident | Immediate Action | Follow-up |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][12] | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[3][12] | Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[3] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, use an inert absorbent material to contain it. For a large spill, follow your institution's hazardous material spill protocol. | Place the absorbed material in a sealed container for proper disposal. Decontaminate the spill area. |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, bench paper), must be collected in a dedicated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can safely handle this compound, protecting themselves and their colleagues while maintaining the integrity of their scientific work.
References
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Safety in the Handling of Laboratory Reagents - Kalstein EU.
- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University.
- SAFETY DATA SHEET - Fisher Scientific.
- Oxazolidinone antibacterial agents: a critical review - PubMed.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment (PPE).
- Oxazolidinone scaffolds in drug discovery and development | CoLab.
- SAFETY DATA SHEET - Sigma-Aldrich.
- material safety data sheet sds/msds - Kasturi Aromatics.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Benzaldehyde.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Qualitative Tier 2 Assessment - Santos.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
